Methyl 2-methyl-2-(2-nitrophenyl)propanoate
Description
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Properties
IUPAC Name |
methyl 2-methyl-2-(2-nitrophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,10(13)16-3)8-6-4-5-7-9(8)12(14)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOARJEHFHURUIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344972 | |
| Record name | Methyl 2-methyl-2-(2-nitrophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136764-87-9 | |
| Record name | Methyl 2-methyl-2-(2-nitrophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methyl-2-(2-nitrophenyl)propanoate
Disclaimer: Direct experimental data for Methyl 2-methyl-2-(2-nitrophenyl)propanoate is limited in publicly available literature. This guide provides a comprehensive overview of its predicted properties and available data on closely related structural isomers and analogs. The information herein is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is an organic compound that belongs to the class of aromatic nitro compounds and carboxylic acid esters. Its structure, featuring a nitro group on the phenyl ring ortho to a quaternary carbon center, suggests potential for unique chemical reactivity and biological activity. This document aims to provide a detailed summary of its core chemical properties, leveraging data from related compounds to offer insights into its expected behavior.
Chemical and Physical Properties
Due to the absence of direct experimental data for the title compound, the following tables summarize the known properties of its structural isomers and related analogs. These values provide a reasonable estimation of the expected properties for this compound.
Table 1: Identifiers and General Properties of Methyl 2-methyl-2-(nitrophenyl)propanoate Isomers
| Property | This compound (Predicted) | Methyl 2-methyl-2-(3-nitrophenyl)propanoate | Methyl 2-methyl-2-(4-nitrophenyl)propanoate[1] |
| IUPAC Name | This compound | Methyl 2-methyl-2-(3-nitrophenyl)propanoate | Methyl 2-methyl-2-(4-nitrophenyl)propanoate |
| CAS Number | Not available | 103797-22-4 | 59115-08-1 |
| Molecular Formula | C₁₁H₁₃NO₄ | C₁₁H₁₃NO₄ | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol | 223.23 g/mol | 223.22 g/mol [1] |
Table 2: Computed Physicochemical Properties of Related Propanoates
| Property | Methyl 2-(2-nitrophenyl)propanoate[2] | Methyl 3-(2-nitrophenyl)propanoate[3] | Methyl 2-(4-nitrophenyl)propanoate[4] |
| Molecular Weight | 209.20 g/mol | 209.20 g/mol | 209.20 g/mol |
| XLogP3 | 2.1 | 1.8 | 1.87 |
| Hydrogen Bond Donor Count | 0 | 0 | 0 |
| Hydrogen Bond Acceptor Count | 4 | 4 | 4 |
| Rotatable Bond Count | 3 | 4 | 3 |
| Topological Polar Surface Area | 72.1 Ų | 72.1 Ų | 69.44 Ų |
Structural Relationships
The following diagram illustrates the structural similarities between the target compound and its isomers for which some data is available.
Caption: Structural relationship of the target compound to its isomers.
Experimental Protocols
While specific experimental protocols for this compound are not documented, this section outlines general methodologies for its synthesis and characterization based on standard organic chemistry techniques and procedures reported for analogous compounds.
Hypothetical Synthesis
The synthesis of the title compound can be envisioned through a two-step process starting from 2-nitrotoluene.
Step 1: Synthesis of 2-methyl-2-(2-nitrophenyl)propanoic acid
A plausible route involves the alkylation of a 2-nitrophenylacetic acid derivative or a related precursor. Alternatively, oxidation of a corresponding alcohol or aldehyde could yield the carboxylic acid.
Step 2: Fischer Esterification
The resulting 2-methyl-2-(2-nitrophenyl)propanoic acid would then undergo Fischer esterification with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the final product. A similar procedure is documented for the synthesis of methyl 2-(4-nitrophenyl)propionate, which involves stirring the carboxylic acid in methanol with concentrated sulfuric acid.[5]
Spectroscopic Characterization
Standard spectroscopic techniques would be employed to confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons (with splitting patterns influenced by the ortho nitro group), a singlet for the two equivalent methyl groups on the quaternary carbon, and a singlet for the methyl ester protons.
-
¹³C NMR: The spectrum would display characteristic peaks for the carbonyl carbon of the ester, the quaternary carbon, the aromatic carbons (with shifts influenced by the nitro group), and the methyl carbons.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum is expected to show strong characteristic absorption bands for the nitro group (N-O stretching) typically in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric) for nitroarenes.[6] A strong carbonyl (C=O) stretching band for the ester group would be expected around 1735-1750 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) and the nitro group (-NO₂), providing further structural information.
-
Hypothetical Experimental Workflow
The following diagram outlines a potential workflow for the synthesis and characterization of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Methyl 2-(2-nitrophenyl)propanoate | C10H11NO4 | CID 12816936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-(2-nitrophenyl)propanoate | C10H11NO4 | CID 11298744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. methyl 2-(4-nitrophenyl)propionate synthesis - chemicalbook [chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
Technical Guide: Synthesis and Characterization of Methyl 2-methyl-2-(2-nitrophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-methyl-2-(2-nitrophenyl)propanoate, a compound of interest in medicinal chemistry and materials science. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical data.
Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the alkylation of methyl 2-nitrophenylacetate with a suitable methylating agent to introduce the two methyl groups at the alpha-position. A subsequent esterification of the resulting carboxylic acid is not necessary as the starting material is already an ester. A more direct and plausible route is the methylation of the enolate of methyl 2-nitrophenylacetate.
A second, and likely more straightforward, synthetic strategy involves the esterification of the commercially available "2-methyl-2-(2-nitrophenyl)propanoic acid". Given the availability of this precursor, this guide will focus on the Fischer-Speier esterification method.
Diagram of Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocols
Synthesis of this compound via Fischer-Speier Esterification
Materials:
-
2-methyl-2-(2-nitrophenyl)propanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-2-(2-nitrophenyl)propanoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-50 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | * ~1.6 ppm (s, 6H): Two methyl groups at the C2 position. |
-
~3.7 ppm (s, 3H): Methyl ester group.
-
~7.4-7.8 ppm (m, 4H): Aromatic protons of the nitrophenyl group. | | ¹³C NMR | * ~25 ppm: Carbon of the two methyl groups at C2.
-
~45 ppm: Quaternary carbon at C2.
-
~52 ppm: Carbon of the methyl ester group.
-
~124-135 ppm: Aromatic carbons.
-
~148 ppm: Aromatic carbon attached to the nitro group.
-
~175 ppm: Carbonyl carbon of the ester. | | IR (cm⁻¹) | * ~2950-3000: C-H stretching of alkyl groups.
-
~1735: C=O stretching of the ester.
-
~1520 and ~1350: Asymmetric and symmetric stretching of the nitro group.
-
~1200-1250: C-O stretching of the ester. | | Mass Spec. | * [M]+: Expected molecular ion peak at m/z = 223.08. |
Diagram of Characterization Workflow
Caption: Workflow for the characterization of the synthesized product.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood.
-
Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.
-
The toxicity of the target compound has not been fully evaluated. Handle with care.
This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available instrumentation.
An In-depth Technical Guide to Methyl 2-methyl-2-(2-nitrophenyl)propanoate (CAS: 136764-87-9)
A comprehensive review of the available scientific literature and chemical databases reveals a significant scarcity of detailed information regarding Methyl 2-methyl-2-(2-nitrophenyl)propanoate. While basic chemical properties are known, extensive experimental data, including detailed protocols, biological activity, and its role in signaling pathways, is not publicly available. This guide summarizes the existing information and provides a perspective on its potential characteristics based on related compounds.
Core Compound Properties
This compound is a chemical compound with the CAS number 136764-87-9. Its fundamental properties have been compiled from various chemical supplier databases and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₄ | BLDpharm, weifang yangxu group co.,ltd[1][2] |
| Molecular Weight | 223.23 g/mol | BLDpharm[1] |
| Purity | Typically ≥97% | Aladdin, weifang yangxu group co.,ltd[2][3] |
| Appearance | Not specified in available literature | |
| Storage | Sealed in a dry environment at room temperature | BLDpharm[1] |
Synthesis and Characterization
Detailed experimental protocols for the synthesis of this compound are not described in the reviewed literature. However, a general approach can be inferred from the synthesis of structurally similar compounds. For instance, the synthesis of a related compound, 4-nitrophenyl 2-bromo-2-methylpropanoate, involves the reaction of the corresponding carboxylic acid with 4-nitrophenol.[4]
Spectroscopic data, which is crucial for the structural confirmation and characterization of the compound, is mentioned to be available from some suppliers (e.g., NMR, HPLC, LC-MS) but the actual data is not publicly accessible.[1]
Potential Biological Activity and Applications in Drug Development
There is no direct evidence or published research on the biological activity of this compound. However, the presence of the nitroaromatic group suggests potential for biological effects. Nitroaromatic compounds are known to exhibit a range of activities, often related to their bioreduction within cells to reactive intermediates.[5] This can lead to various outcomes, including antimicrobial and cytotoxic effects.
Given the lack of specific studies, any discussion of its application in drug development remains speculative. The broader class of nitrophenyl derivatives has been investigated for various therapeutic areas. For example, some nitrophenyl compounds have been explored for their fungicidal, insecticidal, and miticidal properties.[6]
Due to the absence of experimental data on its biological effects, no signaling pathways involving this compound can be described.
Experimental Protocols
As no specific experimental studies involving this compound have been published, this guide cannot provide detailed experimental protocols.
Logical Relationships and Workflows
The absence of research on this specific compound means there are no established experimental workflows or logical relationships to visualize. A hypothetical workflow for the investigation of this compound would follow a standard drug discovery and development pipeline.
Caption: A generalized workflow for the potential investigation of a novel chemical entity.
References
- 1. Methyl 2-(2-nitrophenyl)propanoate | C10H11NO4 | CID 12816936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL 2-METHYL-2-(2-NITROPHENYL)PROPIONATE, CasNo.136764-87-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 3. 4-Nitrophenyl 2-bromo-2-methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 68515-73-1[Decyl Glucoside 50% in H2O]- Jizhi Biochemical [acmec.com.cn]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 2-methyl-2-(2-nitrophenyl)propanoate
This technical guide provides a detailed overview of the chemical properties and a putative synthetic route for Methyl 2-methyl-2-(2-nitrophenyl)propanoate, a compound of interest for researchers and professionals in drug development and chemical synthesis.
Quantitative Data Summary
The key molecular properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.22 g/mol |
Experimental Protocols
Step 1: Synthesis of 2-methyl-2-(2-nitrophenyl)propanoic acid
This step involves the alkylation of a suitable precursor. One possible method is the reaction of 2-nitrophenylacetic acid with a methylating agent.
-
Materials: 2-nitrophenylacetic acid, sodium hydride (NaH), methyl iodide (CH₃I), dry tetrahydrofuran (THF), diethyl ether, hydrochloric acid (HCl).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrophenylacetic acid in dry THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add two equivalents of sodium hydride to the solution. Allow the mixture to stir for 30 minutes at 0°C.
-
Add two equivalents of methyl iodide to the reaction mixture and allow it to warm to room temperature. Stir overnight.
-
Quench the reaction by slowly adding water.
-
Acidify the aqueous layer with 1M HCl and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-2-(2-nitrophenyl)propanoic acid.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Esterification to this compound
The final step is a Fischer esterification of the carboxylic acid synthesized in the previous step.
-
Materials: 2-methyl-2-(2-nitrophenyl)propanoic acid, methanol (MeOH), concentrated sulfuric acid (H₂SO₄), sodium bicarbonate (NaHCO₃), diethyl ether.
-
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-2-(2-nitrophenyl)propanoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.
-
Purify the final product by column chromatography.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for product purification and characterization.
Solubility of "Methyl 2-methyl-2-(2-nitrophenyl)propanoate" in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of Methyl 2-methyl-2-(2-nitrophenyl)propanoate in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a qualitative solubility assessment based on its chemical structure. Furthermore, a general experimental protocol for determining solubility is presented, alongside a workflow diagram to guide researchers in establishing a quantitative solubility profile.
Introduction
This compound is a small organic molecule with potential applications in chemical synthesis and pharmaceutical research. Understanding its solubility in various organic solvents is crucial for its handling, purification, and formulation. This guide aims to provide a foundational understanding of its expected solubility characteristics and to offer a practical framework for its experimental determination.
Predicted Solubility of this compound
At present, specific quantitative solubility data for this compound in common organic solvents is not available in published literature. However, a qualitative prediction can be made by analyzing its molecular structure. The molecule possesses both polar (the nitro group and the ester) and nonpolar (the phenyl ring and methyl groups) regions, suggesting it will be soluble in a range of organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Sparingly soluble to Insoluble | The polar nitro and ester groups will limit solubility in very nonpolar solvents. |
| Toluene | Nonpolar | Soluble | The presence of the phenyl ring in both the solute and solvent should promote solubility. |
| Dichloromethane | Polar aprotic | Soluble | Good balance of polarity to dissolve the compound. |
| Chloroform | Polar aprotic | Soluble | Similar to dichloromethane, it is expected to be a good solvent. |
| Ethyl Acetate | Polar aprotic | Soluble | The ester group in the solvent can interact favorably with the ester in the solute. |
| Acetone | Polar aprotic | Soluble | A versatile polar aprotic solvent that should effectively dissolve the compound. |
| Ethanol | Polar protic | Moderately Soluble | The polar groups will interact with ethanol, but the nonpolar regions may limit high solubility. |
| Methanol | Polar protic | Moderately Soluble | Similar to ethanol, it is expected to be a moderately good solvent. |
| Water | Polar protic | Insoluble | The large nonpolar surface area of the molecule will prevent significant dissolution in water. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of a compound like this compound.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., as listed in Table 1)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vial and place it on a magnetic stirrer in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the stirring and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the filtered solution and weigh the remaining solid. Calculate the solubility in g/L or mg/mL.
-
Chromatographic/Spectroscopic Method (Preferred):
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.
-
Dilute the filtered saturated solution with a known volume of solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
-
Data Reporting:
-
Express the solubility in standard units, such as grams per 100 mL ( g/100 mL), molarity (mol/L), or milligrams per milliliter (mg/mL).
-
Record the temperature at which the solubility was determined.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for Experimental Solubility Determination.
Conclusion
The Guardian of Reactivity: An In-depth Technical Guide to o-Nitrobenzyl Protecting Groups in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask and unmask reactive functional groups to achieve complex molecular architectures. Among the diverse arsenal of protecting groups, the o-nitrobenzyl (o-NB) group stands out as a versatile and powerful tool, primarily due to its unique mode of cleavage: photolysis. This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with o-nitrobenzyl protecting groups, tailored for professionals in research and drug development.
The Mechanism of Photochemical Cleavage: A Light-Induced Unveiling
The hallmark of the o-nitrobenzyl protecting group is its ability to be removed by irradiation with UV light, typically in the range of 300-365 nm.[1][2] This "traceless" deprotection strategy avoids the need for harsh chemical reagents, offering a mild and orthogonal method for unmasking a wide array of functional groups.[3][4] The underlying mechanism is a Norrish Type II photoreaction.[5]
Upon absorption of a photon, the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This process forms a transient aci-nitro intermediate.[3][4] Subsequent electronic rearrangement leads to the cleavage of the benzylic C-O, C-N, or other heteroatom bond, releasing the protected functional group and forming an o-nitrosobenzaldehyde or o-nitroso-ketone byproduct.[2]
Quantitative Analysis of Photolytic Cleavage
The efficiency of the photocleavage process is influenced by several factors, including the substitution pattern on the aromatic ring and the nature of the protected functional group. Electron-donating groups on the aromatic ring, such as methoxy groups, can increase the rate of cleavage.[6] The presence of a methyl group on the benzylic carbon has also been shown to enhance the cleavage kinetics significantly.[1]
| Protecting Group Derivative | Protected Group | Wavelength (nm) | Power Density (mW/cm²) | Time (min) | Decomposition (%) | Reference |
| o-Nitrobenzyl tosylate | Tosylate | 365 | 1.6 | 60 | 27 | [1] |
| 1-(o-Nitrophenyl)ethyl tosylate | Tosylate | 365 | 3.5 | 10 | >80 | [7] |
| 1-(o-Nitrophenyl)ethyl phosphate | Phosphate | 365 | 3.5 | 10 | >80 | [7] |
| 1-(o-Nitrophenyl)ethyl benzoate | Benzoate | 365 | 3.5 | 10 | >80 | [7] |
| O-o-Nitrobenzyl O',O''-diethyl phosphate | Phosphate | 365 | 3.5 | - | Fastest decomposition | [7] |
| o-Nitrobenzyl Ester Derivative | Leaving Group (Acid) | pKa of Leaving Group | First-Order Rate Constant (k x 10⁻³ s⁻¹) | Reference |
| 2-Nitrobenzyl trifluoroacetate | Trifluoroacetic acid | 0.23 | 1.55 | [8] |
| 2-Nitrobenzyl dichloroacetate | Dichloroacetic acid | 1.29 | 1.20 | [8] |
| 2-Nitrobenzyl monofluoroacetate | Monofluoroacetic acid | 2.59 | 0.95 | [8] |
| 2-Nitrobenzyl acetate | Acetic acid | 4.76 | 0.50 | [8] |
Applications in Organic Synthesis and Drug Development
The mild and orthogonal nature of o-nitrobenzyl photodeprotection has led to its widespread application in various fields.
-
Protecting Group Chemistry: o-Nitrobenzyl groups are routinely used to protect a range of functional groups, including alcohols, phenols, carboxylic acids, amines, and phosphates, during multi-step syntheses.[3][4][5]
-
Solid-Phase Synthesis: The photolabile nature of the o-nitrobenzyl linker allows for the cleavage of synthesized peptides and oligonucleotides from the solid support under neutral conditions, preserving acid- or base-labile functionalities.[9]
-
Controlled Drug Release: Bioactive molecules can be "caged" with o-nitrobenzyl groups, rendering them inactive.[10] Irradiation of a specific target area can then trigger the release of the active drug with high spatial and temporal control.[11] This has significant implications for targeted drug delivery and photopharmacology.
-
Photolithography and Surface Patterning: Polymers and self-assembled monolayers functionalized with o-nitrobenzyl groups can be used as photoresists.[2] UV irradiation through a mask cleaves the protecting groups, altering the solubility of the exposed regions and allowing for the creation of micropatterns.
Experimental Protocols
Protection of a Primary Alcohol with o-Nitrobenzyl Bromide
This procedure describes the protection of a generic primary alcohol.
Materials:
-
Primary alcohol
-
o-Nitrobenzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of o-nitrobenzyl bromide in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired o-nitrobenzyl ether.
Protection of an Amine as an o-Nitrobenzyl Carbamate
This protocol outlines the formation of an o-nitrobenzyl carbamate from a primary or secondary amine.
Materials:
-
Amine
-
o-Nitrobenzyl chloroformate
-
Triethylamine or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine in DCM or THF and cool the solution to 0 °C.
-
Add triethylamine or DIPEA to the solution.
-
Slowly add o-nitrobenzyl chloroformate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the o-nitrobenzyl carbamate.
Photolytic Deprotection of an o-Nitrobenzyl Protected Substrate
This general procedure can be adapted for the cleavage of various o-nitrobenzyl protected functional groups.
Materials:
-
o-Nitrobenzyl protected substrate
-
Appropriate solvent (e.g., methanol, dioxane, acetonitrile, or a buffered aqueous solution)
-
UV photoreactor equipped with a lamp emitting at ~350-365 nm (e.g., Rayonet reactor with RPR-3500 lamps)[9]
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Dissolve the o-nitrobenzyl protected substrate in a suitable solvent in a quartz or borosilicate glass reaction vessel.
-
Deoxygenate the solution by bubbling an inert gas through it for 15-30 minutes.
-
Irradiate the solution in the UV photoreactor with stirring. The irradiation time will vary depending on the substrate, concentration, and lamp intensity (typically ranging from 30 minutes to several hours).[9]
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the deprotected product by a suitable method, such as column chromatography, crystallization, or extraction, to remove the o-nitrosobenzaldehyde byproduct. For amine deprotection, the addition of an aldehyde scavenger like semicarbazide hydrochloride can improve yields.[12]
Conclusion
The o-nitrobenzyl protecting group offers a powerful and versatile strategy for the temporary masking of a wide range of functional groups. Its key advantage lies in the mild, light-induced cleavage, which provides a high degree of orthogonality and is compatible with sensitive molecular architectures. The ability to fine-tune the photolytic properties through synthetic modification further enhances its utility. For researchers and professionals in organic synthesis and drug development, a thorough understanding of the principles and experimental nuances of o-nitrobenzyl protecting groups is essential for leveraging their full potential in the creation of complex molecules and innovative therapeutic systems.
References
- 1. seas.upenn.edu [seas.upenn.edu]
- 2. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 6. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Removal of protected peptides from an ortho-nitrobenzyl resin by photolysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
The Multifaceted Biological Activities of Nitrophenyl Compounds: A Technical Guide for Researchers
Introduction
Nitrophenyl compounds, a class of organic molecules characterized by the presence of a nitro group attached to a phenyl ring, have garnered significant attention in the field of medicinal chemistry due to their diverse and potent biological activities. The strong electron-withdrawing nature of the nitro group significantly influences the physicochemical properties of the phenyl ring, often enhancing the molecule's interaction with biological targets. This technical guide provides an in-depth overview of the antimicrobial and anticancer activities of various nitrophenyl derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Anticancer Activity of Nitrophenyl Compounds
A growing body of evidence highlights the potential of nitrophenyl compounds as effective anticancer agents. These compounds have been shown to exhibit cytotoxic and antiproliferative effects against a range of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.
Quantitative Anticancer Data
The following tables summarize the in vitro anticancer activity of selected nitrophenyl compounds, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
Table 1: Anticancer Activity of Nitro-Substituted Hydroxynaphthanilides [1]
| Compound | Cancer Cell Line | IC50 (µM) |
| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide (2) | THP-1 (Human monocytic leukemia) | 3.06 |
| MCF-7 (Human breast adenocarcinoma) | 4.61 | |
| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide (6) | THP-1 (Human monocytic leukemia) | 5.80 |
| MCF-7 (Human breast adenocarcinoma) | 5.23 | |
| 3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide (3) | THP-1 (Human monocytic leukemia) | 1.05 |
| MCF-7 (Human breast adenocarcinoma) | 1.65 |
Table 2: Anticancer Activity of 5,6,7,8-Tetrahydroisoquinolines Bearing a Nitrophenyl Group [2]
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 3 | PACA2 (Pancreatic cancer) | 53.5 |
| Compound 5c | PACA2 (Pancreatic cancer) | 60.1 |
| Compound 5h | PACA2 (Pancreatic cancer) | 25.9 |
| Compound 5i | PACA2 (Pancreatic cancer) | 73.4 |
| Compound 6b | A549 (Lung carcinoma) | 34.9 |
| Compound 6d | A549 (Lung carcinoma) | 57.6 |
| Compound 6g | A549 (Lung carcinoma) | 46.3 |
Table 3: Anticancer Activity of Nitrovinyl Biphenyls [3]
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 14e | HeLa (Human cervical cancer) | 0.05 - 7 |
| MCF-7 (Human breast adenocarcinoma) | 0.05 - 7 | |
| Compound 14f | HeLa (Human cervical cancer) | 0.05 - 7 |
| MCF-7 (Human breast adenocarcinoma) | 0.05 - 7 |
Experimental Protocols for Anticancer Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Nitrophenyl compound to be tested
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitrophenyl compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
MTT Assay Experimental Workflow
The WST-1 assay is another colorimetric assay for the quantification of cell proliferation and viability. It is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Nitrophenyl compound
-
WST-1 reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of the nitrophenyl compound.
-
Incubation: Incubate for the desired time.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 0.5-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute and measure the absorbance between 420-480 nm.
-
Data Analysis: Calculate cell proliferation or viability as a percentage of the control and determine the IC50 value.[1]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.[1]
This method uses propidium iodide to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in the cells.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Signaling Pathways in Anticancer Activity
Many nitrophenyl compounds exert their anticancer effects by inducing apoptosis. One of the key mechanisms involves the activation of the intrinsic (mitochondrial) apoptotic pathway. This is often characterized by the cleavage of pro-caspase 9 and pro-caspase 3, leading to the execution of the apoptotic program.[1]
Intrinsic Apoptosis Pathway
Some nitrophenyl derivatives have been designed as inhibitors of the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction. By blocking this immune checkpoint, these compounds can restore the ability of T-cells to recognize and eliminate cancer cells.
PD-1/PD-L1 Inhibition Mechanism
Antimicrobial Activity of Nitrophenyl Compounds
Nitrophenyl compounds have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of selected nitrophenyl compounds, presenting their minimum inhibitory concentration (MIC) values against various microbial strains.
Table 4: Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives [4]
| Compound | Microorganism | Strain | MIC (µM) |
| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol (4b) | Moraxella catarrhalis | Clinical Isolate | 11 |
| Moraxella catarrhalis | Type Strain | 11 |
Table 5: Antimicrobial Activity of Aminobenzylated 4-Nitrophenols [5]
| Compound | Microorganism | Resistance Phenotype | MIC (µM) |
| Compound 4 | Staphylococcus aureus | MRSA | Promising Activity |
| Enterococcus faecalis | VRE | Promising Activity | |
| Compound 5 | Staphylococcus aureus | MRSA | Promising Activity |
| Enterococcus faecalis | VRE | Promising Activity | |
| Compound 13 | Staphylococcus aureus | MRSA | Promising Activity |
| Enterococcus faecalis | VRE | Promising Activity |
Experimental Protocol for Antimicrobial Assays
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Nitrophenyl compound
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the nitrophenyl compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[6][7]
Broth Microdilution for MIC Determination
Nitrophenyl compounds represent a versatile and promising class of molecules with significant potential in the development of novel anticancer and antimicrobial agents. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential. The detailed methodologies and visual representations of signaling pathways provided herein are intended to facilitate the design and execution of future studies, ultimately contributing to the advancement of new and effective therapies.
References
- 1. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor evaluation of nitrovinyl biphenyls: anticancer agents based on allocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. idexx.dk [idexx.dk]
A Technical Guide to Methyl 2-methyl-2-(2-nitrophenyl)propanoate for Caging Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 2-methyl-2-(2-nitrophenyl)propanoate, a photolabile protecting group ("caging group") for carboxylic acids. This compound belongs to the well-established 2-nitrobenzyl family of caging groups, which allow for the spatial and temporal control of the release of biologically active molecules upon photolysis. The introduction of two methyl groups at the benzylic position is anticipated to enhance the quantum yield of uncaging, a desirable property for efficient release of the target carboxylic acid.
While direct literature on this compound is limited, this guide synthesizes information from closely related analogues to provide a comprehensive resource on its proposed synthesis, photophysical properties, and its application in caging and uncaging carboxylic acids.
Core Concepts and Mechanism
The caging of a carboxylic acid with this compound involves the formation of an ester linkage. This ester is stable under physiological conditions but can be cleaved by UV light. The general mechanism of photolytic cleavage for 2-nitrobenzyl compounds proceeds via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the carboxylic acid and a 2-nitroso-isobutyrophenone byproduct.[1]
Synthesis of the Caging Group
The synthesis of this compound can be proposed as a two-step process starting from 2-nitrotoluene.
Step 1: Synthesis of 2-methyl-2-(2-nitrophenyl)propanoic acid
A plausible route to the parent carboxylic acid involves the alkylation of 2-nitrotoluene. This would be followed by oxidation of the resulting product. A more direct, albeit potentially lower-yielding, approach could involve the reaction of the Grignard reagent of 2-bromonitrobenzene with acetone cyanohydrin followed by hydrolysis. A method for a related para-nitro isomer involves the reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate, followed by hydrolysis.[2][3]
Step 2: Esterification to this compound
The resulting carboxylic acid can be esterified to the final methyl ester using standard methods, such as reaction with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).[4]
Diagram of Proposed Synthesis
Caption: Proposed synthetic pathway for this compound.
Photophysical Properties
The photophysical properties of this compound are expected to be similar to other α-substituted 2-nitrobenzyl esters. The presence of the nitroaromatic chromophore will govern the absorption properties, while the α-methyl groups are known to influence the efficiency of the photorelease.
Table 1: Expected Photophysical and Photochemical Properties
| Property | Expected Value | Notes |
| Absorption Maximum (λmax) | ~260 - 280 nm | Typical for 2-nitrobenzyl esters. |
| Molar Extinction Coefficient (ε) | 5,000 - 10,000 M-1cm-1 | At λmax in organic solvents. |
| Photolysis Wavelength | 300 - 365 nm | Efficient uncaging occurs in this range.[5] |
| Quantum Yield (Φ) | > 0.1 | α-Substitution generally increases the quantum yield compared to unsubstituted 2-nitrobenzyl esters. For example, the quantum yield for α-methyl-2-nitrobenzyl trimethylacetate in solution is 0.65, significantly higher than the 0.13 for the parent 2-nitrobenzyl ester.[6] |
Experimental Protocols
The following protocols are based on established procedures for caging carboxylic acids with 2-nitrobenzyl derivatives and their subsequent photolytic cleavage.
4.1. Protocol for Caging a Carboxylic Acid
This protocol describes the esterification of a generic carboxylic acid (R-COOH) with the corresponding alcohol of the caging group, 2-methyl-1-(2-nitrophenyl)propan-2-ol.
Workflow for Caging a Carboxylic Acid
Caption: General workflow for caging a carboxylic acid using DCC coupling.
Materials:
-
Carboxylic acid of interest (R-COOH)
-
2-methyl-1-(2-nitrophenyl)propan-2-ol (the alcohol precursor to the caging group)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl
-
Saturated NaCl solution (Brine)
-
Anhydrous Na2SO4 or MgSO4
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), 2-methyl-1-(2-nitrophenyl)propan-2-ol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM.
-
Slowly add the DCC solution to the carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the caged carboxylic acid.
4.2. Protocol for Photolytic Uncaging
This protocol describes the release of the carboxylic acid from its caged form using UV light.
Workflow for Photolytic Uncaging
Caption: General workflow for the photolytic uncaging of a carboxylic acid.
Materials:
-
Caged carboxylic acid
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol, or a buffer solution compatible with the target application)
-
UV lamp (e.g., a mercury lamp with a filter for 365 nm)
-
Quartz cuvette or other UV-transparent vessel
-
Analytical instrument for monitoring the reaction (e.g., HPLC, LC-MS, or a pH meter if the released acid is expected to change the pH)
Procedure:
-
Prepare a solution of the caged carboxylic acid in the desired solvent. The concentration should be adjusted to have an absorbance of less than 0.2 at the photolysis wavelength to ensure uniform irradiation.
-
Transfer the solution to a quartz cuvette or other suitable reaction vessel.
-
Irradiate the sample with a UV lamp. The duration of irradiation will depend on the quantum yield of the caging group, the intensity of the lamp, and the desired extent of uncaging.
-
Monitor the progress of the uncaging reaction by taking aliquots at different time points and analyzing them by a suitable analytical method. The disappearance of the starting material and the appearance of the free carboxylic acid can be quantified.
Applications and Considerations
This compound is a promising caging group for applications where a high quantum yield of release is desirable. This can be particularly advantageous in biological systems where high light doses may be phototoxic.
Potential Applications:
-
Spatially and temporally controlled release of signaling molecules: The release of caged neurotransmitters, second messengers, or other signaling molecules can be precisely controlled in cellular or tissue studies.
-
Light-activated drug delivery: Caged drugs can be administered in an inactive form and activated at a specific site in the body by targeted light delivery.
-
Photolithography and materials science: The light-induced release of an acid can be used to change the properties of a material in a spatially defined manner.[5]
Important Considerations:
-
Byproduct Effects: The 2-nitroso byproduct of the uncaging reaction can be reactive, particularly towards thiols. The reactivity of the byproduct should be considered in the experimental design.
-
Solubility: The solubility of the caged compound in aqueous buffers may be limited. Modifications to the caging group or the use of co-solvents may be necessary for biological applications.
-
Two-Photon Excitation: For applications requiring deeper tissue penetration and reduced scattering, two-photon excitation using a near-infrared laser can be an alternative to single-photon UV excitation. The two-photon absorption cross-section of this caging group would need to be determined.[7]
This guide provides a framework for the synthesis and application of this compound as a photolabile protecting group for carboxylic acids. Researchers are encouraged to adapt and optimize the proposed protocols for their specific applications.
References
- 1. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Photocleavage of Methyl 2-methyl-2-(2-nitrophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolabile protecting groups (PPGs), also known as photocages, are invaluable tools in chemical biology and drug delivery. They allow for the spatiotemporal control of the release of bioactive molecules upon irradiation with light. The ortho-nitrobenzyl (oNB) moiety is a widely used PPG due to its efficient cleavage upon UV irradiation. This document provides detailed information on the photocleavage mechanism, experimental protocols, and quantitative data for a specific oNB derivative, Methyl 2-methyl-2-(2-nitrophenyl)propanoate .
The presence of a methyl group on the benzylic carbon (the α-position) of the oNB cage has been shown to significantly enhance the quantum yield of photocleavage, making this derivative particularly efficient for uncaging applications.
Photocleavage Mechanism
The photocleavage of o-nitrobenzyl esters proceeds via an intramolecular hydrogen abstraction by the excited nitro group. Upon absorption of UV light (typically around 365 nm), the nitro group is excited to a triplet state. This excited state then abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate subsequently undergoes a series of rearrangements, ultimately resulting in the cleavage of the ester bond and the release of the protected molecule (in this case, 2-methyl-2-(2-nitrophenyl)propanoic acid) and the formation of a 2-nitrosobenzaldehyde derivative. The presence of the α-methyl group in "this compound" is known to increase the rate of this process.[1][2]
Data Presentation
| Parameter | Value | Compound | Reference |
| Quantum Yield (Φ) | 0.65 | α-methyl-2-nitrobenzyl trimethylacetate | [1] |
| Quantum Yield Increase | ~5-fold | α-methyl-2-nitrobenzyl ester vs. unsubstituted | [2] |
Table 1: Photocleavage Quantum Yields of Analogous α-Methyl-o-nitrobenzyl Esters. The quantum yield is a measure of the efficiency of a photochemical reaction, representing the number of moles of product formed per mole of photons absorbed. The high quantum yield of the analogous trimethylacetate suggests that this compound will also exhibit efficient photocleavage.
| Time (minutes) | % Decomposition | Compound | Light Source | Reference |
| 10 | >80% | 1-o-nitrophenylethyl tosylate | 365 nm (3.5 mW/cm²) | [3] |
| 60 | 78% | O,O'-di-o-nitrobenzylphenyl phosphonate | 365 nm (1.6 mW/cm²) | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route to the title compound, starting from commercially available materials.
Step 1: Synthesis of 2-methyl-2-(2-nitrophenyl)propanoic acid
-
Materials: 2-Nitrotoluene, Sodium amide (NaNH₂), Methyl iodide (CH₃I), Diethyl carbonate, Hydrochloric acid (HCl), Diethyl ether, Sodium hydroxide (NaOH).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve 2-nitrotoluene in anhydrous diethyl ether.
-
Cool the solution in an ice bath and slowly add sodium amide.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Slowly add methyl iodide to the reaction mixture and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2-ethyl-1-nitrobenzene.
-
To a solution of 2-ethyl-1-nitrobenzene in diethyl ether, add sodium amide and stir for 1 hour.
-
Slowly add diethyl carbonate and reflux the mixture for 4 hours.
-
After cooling, hydrolyze the reaction mixture with aqueous HCl.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by column chromatography to obtain ethyl 2-methyl-2-(2-nitrophenyl)propanoate.
-
Hydrolyze the ester using aqueous NaOH, followed by acidification with HCl to precipitate 2-methyl-2-(2-nitrophenyl)propanoic acid. Filter and dry the solid product.
-
Step 2: Esterification to this compound
-
Materials: 2-methyl-2-(2-nitrophenyl)propanoic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄), Dichloromethane (CH₂Cl₂), Saturated sodium bicarbonate solution.
-
Procedure:
-
Dissolve 2-methyl-2-(2-nitrophenyl)propanoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield this compound. Purify further by column chromatography if necessary.
-
Protocol 2: Photocleavage of this compound and Monitoring by HPLC
This protocol details the procedure for the photolysis of the title compound and its analysis using High-Performance Liquid Chromatography (HPLC).
-
Materials and Equipment:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Quartz cuvette or reaction vessel
-
UV lamp (e.g., 365 nm LED or mercury lamp)
-
HPLC system with a C18 column and UV detector
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. For analysis, dilute this stock solution to a working concentration of 10-50 µg/mL with a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Photolysis:
-
Transfer the working solution to a quartz cuvette.
-
Place the cuvette at a fixed distance from the UV lamp. Ensure consistent positioning for all experiments.
-
Irradiate the sample with 365 nm light. To study the kinetics, take aliquots at different time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes).
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A typical gradient would be to start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Detection: Monitor the eluent at a wavelength where both the starting material and the photoproducts absorb (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material (this compound) and the cleaved product (2-methyl-2-(2-nitrophenyl)propanoic acid).
-
Integrate the peak areas at each time point.
-
Calculate the percentage of starting material remaining and the percentage of product formed over time.
-
Plot the concentration of the starting material versus time to determine the reaction kinetics. The photocleavage of o-nitrobenzyl esters typically follows first-order kinetics.
-
-
Mandatory Visualizations
Caption: Photocleavage mechanism of this compound.
References
Application Notes and Protocols for Methyl 2-methyl-2-(2-nitrophenyl)propanoate as a Caging Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolabile protecting groups, or "caging" agents, are powerful tools in chemical biology and drug development, enabling precise spatiotemporal control over the release of bioactive molecules.[1][2] This is achieved by covalently attaching a light-sensitive moiety to a molecule of interest, rendering it biologically inactive. Subsequent irradiation with light of a specific wavelength cleaves the bond, releasing the active molecule in a controlled manner.[1][2]
The ortho-nitrobenzyl scaffold is a widely used class of photolabile protecting groups.[3] "Methyl 2-methyl-2-(2-nitrophenyl)propanoate" belongs to the 2-(2-nitrophenyl)propyl (NPP) family of caging groups. These caging agents are typically cleaved by UV light and have found extensive applications in neuroscience for the controlled release of neurotransmitters like glutamate and GABA to study synaptic function with high precision.[1][4][5] This document provides detailed protocols for the synthesis, caging of a primary amine, and photolytic release (uncaging) using "this compound" as a model caging agent.
Physicochemical and Photochemical Properties
| Property | Description | Expected Value/Range |
| Chemical Formula | C₁₁H₁₃NO₄ | - |
| Molecular Weight | 223.23 g/mol | - |
| Appearance | Expected to be a colorless or pale yellow oil/solid. | - |
| Solubility | Likely soluble in common organic solvents (e.g., DCM, THF, Acetone) and sparingly soluble in water. | - |
| Absorption Maximum (λmax) | The wavelength at which the molecule shows maximum light absorption. | ~350-365 nm (in organic solvents) |
| Molar Extinction Coefficient (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | 5,000 - 10,000 M⁻¹cm⁻¹ at λmax |
| Quantum Yield (Φu) | The efficiency of the photorelease process (molecules uncaged per photon absorbed). | 0.1 - 0.5 |
| Two-Photon Absorption Cross-Section (δu) | A measure of the efficiency of two-photon excitation. | Expected to be in the range of 0.1 - 1 GM at ~720 nm |
Note: The exact values for this compound may vary and should be determined experimentally.
Experimental Protocols
I. Synthesis of this compound
The synthesis of the target caging agent can be approached in two main steps: the synthesis of the carboxylic acid precursor, 2-methyl-2-(2-nitrophenyl)propanoic acid, followed by its esterification.
A. Synthesis of 2-methyl-2-(2-nitrophenyl)propanoic acid
This protocol is adapted from the synthesis of the analogous 4-nitrophenyl compound.[8][9]
Materials:
-
2-Nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Organic solvents (e.g., carbon tetrachloride, ethanol)
Procedure:
-
Bromination of 2-Nitrotoluene: In a round-bottom flask, dissolve 2-nitrotoluene in carbon tetrachloride. Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide. Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC). After cooling, filter the succinimide and wash the filtrate with water and brine. Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to obtain 2-(bromomethyl)-1-nitrobenzene.
-
Cyanation: Dissolve the 2-(bromomethyl)-1-nitrobenzene in a suitable solvent like DMSO. Add sodium cyanide and stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate to yield 2-(2-nitrophenyl)acetonitrile.
-
Methylation: To a solution of 2-(2-nitrophenyl)acetonitrile in a suitable solvent, add a strong base (e.g., sodium hydride) followed by methyl iodide. Repeat the methylation step to obtain 2-methyl-2-(2-nitrophenyl)propanenitrile.
-
Hydrolysis: Hydrolyze the nitrile to the carboxylic acid by refluxing with a concentrated solution of sodium hydroxide in ethanol/water. After completion, acidify the reaction mixture with hydrochloric acid to precipitate the 2-methyl-2-(2-nitrophenyl)propanoic acid. Filter the solid, wash with cold water, and dry.
B. Esterification to this compound
This is a standard esterification procedure.
Materials:
-
2-methyl-2-(2-nitrophenyl)propanoic acid
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-methyl-2-(2-nitrophenyl)propanoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure to obtain this compound. Purify by column chromatography if necessary.
II. Caging of a Primary Amine with this compound Chloroformate
To use the caging agent, it first needs to be converted to a reactive intermediate, such as a chloroformate, which can then react with the molecule to be caged (e.g., a primary amine of a neurotransmitter or drug).
A. Synthesis of this compound Chloroformate
Materials:
-
This compound
-
Phosgene or a phosgene equivalent (e.g., triphosgene)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (e.g., nitrogen or argon)
Procedure (handle phosgene with extreme caution in a well-ventilated fume hood):
-
Dissolve this compound in anhydrous toluene under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly bubble phosgene gas through the solution or add a solution of triphosgene.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by IR spectroscopy for the appearance of the chloroformate peak).
-
Remove the excess phosgene and solvent under reduced pressure to obtain the crude chloroformate, which is typically used immediately in the next step.
B. Caging Reaction
Materials:
-
Primary amine-containing molecule (e.g., an amino acid derivative)
-
This compound chloroformate
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
A non-nucleophilic base (e.g., pyridine, triethylamine)
-
Inert gas atmosphere
Procedure:
-
Dissolve the primary amine-containing molecule in the anhydrous solvent under an inert atmosphere.
-
Add the non-nucleophilic base to the solution.
-
Slowly add a solution of the freshly prepared chloroformate in the same solvent.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
-
Purify the caged compound by column chromatography.
III. Protocol for Photolytic Uncaging
The uncaging process involves irradiating the caged compound with UV light to release the active molecule.
Materials and Equipment:
-
Caged compound
-
Appropriate buffer solution (e.g., PBS, HEPES buffer)
-
UV light source (e.g., mercury lamp with appropriate filters, UV LED, or a laser)
-
Quartz cuvette or appropriate sample holder for irradiation
-
Analytical instrument to monitor the release (e.g., HPLC, mass spectrometer, or a biological assay)
Procedure:
-
Sample Preparation: Prepare a solution of the caged compound in the desired buffer. The concentration will depend on the specific experiment but is typically in the micromolar to millimolar range.
-
Light Source Setup: Set up the UV light source. If using a lamp, use a filter to select the appropriate wavelength range (e.g., 350-365 nm). The power of the light source should be measured to allow for calculation of the light dose.
-
Irradiation: Irradiate the sample in a quartz cuvette for a defined period. The irradiation time will depend on the quantum yield of the caging group, the light intensity, and the desired extent of uncaging.
-
Analysis: Analyze the irradiated sample to quantify the amount of released molecule. This can be done by HPLC, by observing a change in fluorescence, or by measuring the biological response elicited by the uncaged molecule.
-
Control Experiments: Perform control experiments, including a sample of the caged compound that is not irradiated and a sample of the uncaged molecule to serve as a positive control for the biological assay.
For Two-Photon Uncaging:
Two-photon uncaging provides higher spatial resolution.[1][4]
-
Light Source: A mode-locked Ti:Sapphire laser tuned to approximately 720 nm is typically used.
-
Microscope: The laser is coupled to a two-photon microscope to focus the beam to a small volume within the sample.
-
Procedure: The caged compound is applied to the biological preparation (e.g., a brain slice). The laser is focused on the region of interest (e.g., a single dendritic spine), and short pulses of laser light are used to trigger uncaging. The biological response is typically monitored by electrophysiology or fluorescence imaging.[4][10]
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating a typical signaling pathway investigated using a caged compound and a general experimental workflow.
Caption: Glutamate uncaging at a synapse to study postsynaptic signaling.
Caption: General workflow for the application of a caging agent.
Conclusion
"this compound" represents a potentially useful photolabile protecting group for researchers interested in the spatiotemporal control of bioactive molecules. The protocols provided herein offer a comprehensive guide for its synthesis, application in caging a primary amine, and subsequent photolytic release. While the exact photochemical properties of this specific caging agent require experimental determination, the data from structurally similar compounds suggest it will be an effective tool, particularly in the realm of neuroscience and cell biology. Researchers are encouraged to adapt these protocols to their specific needs and to thoroughly characterize the properties of their caged compounds to ensure reliable and reproducible experimental outcomes.
References
- 1. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-methyl-2-(4-nitrophenyl)propanoic acid synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Synthesis of Caged Compounds Using Methyl 2-methyl-2-(2-nitrophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caged compounds are powerful tools in chemical biology and drug development, allowing for the precise spatiotemporal control of bioactive molecules. This is achieved by temporarily inactivating a molecule with a photolabile protecting group, which can be removed with a flash of light to release the active compound. The 2-(2-nitrophenyl)propyl (NPP) group is a widely used photolabile protecting group due to its efficient cleavage with UV light.
These application notes provide a comprehensive guide to utilizing Methyl 2-methyl-2-(2-nitrophenyl)propanoate as a precursor for the synthesis of NPP-caged compounds. This document outlines the conversion of the starting material into key intermediates, followed by detailed protocols for caging various functional groups.
Physicochemical Properties of the Caging Precursor
A summary of the key physicochemical properties of the starting material, this compound, is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | --INVALID-LINK-- |
| Molecular Weight | 209.20 g/mol | --INVALID-LINK-- |
| IUPAC Name | methyl 2-(2-nitrophenyl)propanoate | --INVALID-LINK-- |
| CAS Number | 30096-07-2 | --INVALID-LINK-- |
Synthetic Strategy Overview
This compound is a versatile precursor that can be converted into two key intermediates for caging reactions: 2-methyl-2-(2-nitrophenyl)propanoic acid (NPP-acid) and 2-(2-nitrophenyl)propan-1-ol (NPP-OH) . The synthetic workflow is illustrated below.
Experimental Protocols
Protocol 1: Synthesis of 2-methyl-2-(2-nitrophenyl)propanoic acid (NPP-acid)
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Methanol or Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound in a suitable solvent such as methanol or THF in a round-bottom flask.
-
Add an aqueous solution of NaOH or LiOH (1.5 to 2 equivalents) to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the organic solvent using a rotary evaporator.
-
Acidify the remaining aqueous solution to a pH of approximately 2 by the dropwise addition of 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-methyl-2-(2-nitrophenyl)propanoic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-(2-nitrophenyl)propan-1-ol (NPP-OH)
This protocol details the reduction of the methyl ester to the corresponding primary alcohol.
Materials:
-
This compound
-
Anhydrous diethyl ether or THF
-
Lithium aluminum hydride (LiAlH₄)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 to 2 equivalents) in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water. Alternatively, a saturated solution of Rochelle's salt can be used for quenching.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with diethyl ether or THF.
-
Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-(2-nitrophenyl)propan-1-ol.
-
Purify the product by column chromatography.
Protocol 3: Caging of Alcohols using NPP-acid
This protocol describes the esterification of an alcohol with NPP-acid using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Materials:
-
Alcohol to be caged
-
2-methyl-2-(2-nitrophenyl)propanoic acid (NPP-acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or THF
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the alcohol (1 equivalent), NPP-acid (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM or THF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add a solution of DCC (1.2 equivalents) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude caged compound by column chromatography.
Protocol 4: Caging of Amines using NPP-OH
This protocol involves the conversion of NPP-OH to the corresponding chloroformate (NPPOC-Cl), followed by reaction with an amine.
Step 4a: Synthesis of 2-(2-nitrophenyl)propoxycarbonyl chloride (NPPOC-Cl)
Materials:
-
2-(2-nitrophenyl)propan-1-ol (NPP-OH)
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Anhydrous toluene or DCM
-
Dry pyridine or a non-nucleophilic base
-
Round-bottom flask, gas inlet/outlet, magnetic stirrer, ice bath
Procedure (Caution: Phosgene is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions).
-
Dissolve NPP-OH in anhydrous toluene or DCM in a dry flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Carefully bubble phosgene gas through the solution or add a solution of triphosgene.
-
Add dry pyridine dropwise to the reaction mixture.
-
Allow the reaction to proceed at low temperature for several hours.
-
Monitor the reaction by TLC.
-
Once complete, remove the excess phosgene by bubbling nitrogen through the solution.
-
The resulting solution of NPPOC-Cl is typically used directly in the next step without purification.
Step 4b: Caging of the Amine
Materials:
-
Amine to be caged
-
Solution of NPPOC-Cl from Step 4a
-
A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
Anhydrous DCM or THF
Procedure:
-
Dissolve the amine (1 equivalent) and DIPEA (1.5 equivalents) in anhydrous DCM or THF.
-
Cool the solution in an ice bath.
-
Add the solution of NPPOC-Cl (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once complete, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude caged compound by column chromatography.
Photochemical Properties and Uncaging
The uncaging of NPP-protected compounds is initiated by UV light, typically in the range of 350-365 nm. The process involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate which then rearranges to release the caged molecule and a nitroso-ketone byproduct.
Quantitative Data for NPP-Caged Compounds
| Caged Molecule | Quantum Yield (Φ) | Wavelength (nm) | Reference |
| NPPOC-protected nucleosides | Enhanced sensitivity with sensitizer | 366 | --INVALID-LINK-- |
| NPP-caged GABA | High two-photon cross-section | 800 (two-photon) | --INVALID-LINK-- |
| MNI-Glu (related nitroindolinyl cage) | 0.065-0.085 | ~336 | --INVALID-LINK-- |
Note: The quantum yield can be influenced by factors such as the solvent, pH, and the nature of the caged molecule.
Protocol 5: General Procedure for Photorelease (Uncaging)
Materials:
-
Solution of the NPP-caged compound in a suitable buffer (e.g., PBS, HEPES)
-
UV light source (e.g., mercury lamp with appropriate filters, UV LED, or a laser)
-
Quartz cuvette or appropriate sample holder for irradiation
-
Analytical instrument for detecting the released molecule (e.g., HPLC, mass spectrometer, or a bioassay setup)
Procedure:
-
Prepare a solution of the NPP-caged compound in the desired buffer. The concentration will depend on the specific experiment and the extinction coefficient of the caged compound.
-
Transfer the solution to a suitable container for irradiation.
-
Expose the sample to UV light at the appropriate wavelength (typically 350-365 nm). The duration and intensity of the light will need to be optimized for the specific caged compound and the desired extent of photorelease.
-
Monitor the progress of the uncaging reaction by a suitable analytical method. This could involve measuring the decrease in the absorbance of the caged compound, the appearance of the released molecule, or a biological response.
-
It is important to run control experiments to account for any effects of the UV light on the biological system or the photolysis byproducts. The primary byproduct of NPP uncaging is 2-nitrosoacetophenone, which can be reactive, particularly towards thiols. The inclusion of a thiol scavenger, such as glutathione, in the buffer can mitigate potential side effects.
Application in Signaling Pathways
Caged compounds are invaluable for studying dynamic cellular processes. For example, a caged neurotransmitter can be used to probe synaptic function with high temporal and spatial resolution.
By applying a caged agonist to a cell or tissue and then using a focused pulse of UV light, the agonist can be released at a specific location and time, activating its receptor and initiating a downstream signaling cascade. This allows researchers to study the kinetics and localization of signaling events in a way that is not possible with conventional methods.
Conclusion
This compound serves as a readily accessible precursor for the synthesis of 2-(2-nitrophenyl)propyl (NPP) caged compounds. Through straightforward hydrolysis or reduction, it can be converted into the key intermediates, 2-methyl-2-(2-nitrophenyl)propanoic acid and 2-(2-nitrophenyl)propan-1-ol. These intermediates can then be used to cage a wide variety of biologically active molecules containing alcohol, phenol, or amine functional groups. The protocols provided herein offer a comprehensive guide for researchers to synthesize and utilize these powerful tools for the precise optical control of biological systems. Careful consideration of the photochemical properties and potential side effects of the photolysis byproducts is essential for the successful application of this technology.
Application Notes and Protocols for the UV Deprotection of Methyl 2-methyl-2-(2-nitrophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the ultraviolet (UV) light-induced deprotection of "Methyl 2-methyl-2-(2-nitrophenyl)propanoate," a photolabile protecting group for carboxylic acids. The o-nitrobenzyl class of protecting groups is renowned for its utility in releasing bioactive molecules with high spatiotemporal control. This guide outlines the optimal wavelength and intensity of UV light for efficient cleavage, presents quantitative data for comparable compounds, and offers step-by-step protocols for conducting and monitoring the deprotection reaction.
Introduction
Photolabile protecting groups (PPGs), particularly those based on the o-nitrobenzyl scaffold, are invaluable tools in chemical biology, drug delivery, and materials science. They allow for the masking of a functional group until its desired release is triggered by light. "this compound" incorporates an α,α-dimethyl substitution on the benzylic carbon, which has been shown to significantly enhance the quantum yield of photolysis compared to the unsubstituted o-nitrobenzyl esters.[1] This increased efficiency allows for shorter irradiation times and lower light doses, minimizing potential photodamage to sensitive substrates.
The deprotection mechanism proceeds via an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the deprotected carboxylic acid and o-nitrosobenzaldehyde as a byproduct.
Quantitative Data
| Parameter | Value | Compound for Comparison | Reference |
| Optimal Wavelength (λmax) | ~365 nm | General for o-nitrobenzyl esters | [2] |
| Quantum Yield (Φ) | ~0.65 | α-methyl-2-nitrobenzyl trimethylacetate | [1] |
| Typical Light Intensity | 1 - 5 mW/cm² | 1-o-nitrophenylethyl derivatives | [2] |
| Solvent Effects | Generally faster in polar aprotic solvents | General observation |
Experimental Protocols
General Considerations
-
Solvent Selection: The choice of solvent can influence the reaction rate and the stability of the photoproducts. Common solvents for photodeprotection include methanol, acetonitrile, dioxane, and aqueous buffers. The solvent should be transparent at the irradiation wavelength.
-
Concentration: The optimal concentration of the substrate depends on the experimental setup, particularly the path length of the reaction vessel. Concentrations in the micromolar to millimolar range are typical. Higher concentrations can lead to inner filter effects, where the substrate itself absorbs most of the light at the surface of the solution, reducing the efficiency of photolysis in the bulk solution.
-
Atmosphere: While many photodeprotection reactions can be carried out in the presence of air, degassing the solution with an inert gas (e.g., nitrogen or argon) can prevent photo-oxidation side reactions, especially for sensitive substrates.
Protocol for UV Deprotection in Solution
This protocol describes a general procedure for the photolytic cleavage of this compound in a standard laboratory setting.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., acetonitrile or methanol)
-
Quartz cuvette or reaction vessel
-
UV lamp (e.g., medium-pressure mercury lamp with a 365 nm filter or a 365 nm LED array)
-
Magnetic stirrer and stir bar
-
Analytical instrumentation for monitoring (e.g., HPLC, NMR, or UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent at the desired concentration (e.g., 0.1 mM).
-
Transfer to Reaction Vessel: Transfer the solution to a quartz reaction vessel. Quartz is essential as it is transparent to UV light, unlike glass which absorbs at lower UV wavelengths.
-
(Optional) Degassing: For sensitive applications, bubble nitrogen or argon gas through the solution for 15-30 minutes to remove dissolved oxygen.
-
Irradiation:
-
Place the reaction vessel in a photochemical reactor or at a fixed distance from the UV lamp.
-
Ensure the solution is well-stirred throughout the irradiation to ensure uniform exposure.
-
Irradiate the sample with UV light centered at 365 nm. The irradiation time will depend on the light intensity, concentration, and desired conversion.
-
-
Reaction Monitoring:
-
Periodically, take aliquots of the reaction mixture for analysis.
-
HPLC Analysis: Dilute the aliquot and inject it into an HPLC system to monitor the disappearance of the starting material and the appearance of the deprotected product (2-methyl-2-(2-nitrophenyl)propanoic acid) and the o-nitrosobenzaldehyde byproduct.
-
NMR Analysis: For higher concentrations, the reaction can be monitored directly in an NMR tube (preferably quartz) by acquiring spectra at different time points.
-
-
Work-up: Once the desired level of deprotection is achieved, the solvent can be removed under reduced pressure. The crude product can then be purified by standard techniques such as column chromatography or recrystallization if necessary.
Protocol for Monitoring Deprotection by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
Mobile Phase:
-
A typical mobile phase would be a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A starting gradient could be 30% acetonitrile, ramping to 90% over 15 minutes.
Procedure:
-
Standard Preparation: Prepare standard solutions of known concentrations for both the starting material (this compound) and the expected deprotected product (2-methyl-2-(2-nitrophenyl)propanoic acid) to determine their retention times.
-
Sample Preparation: Take an aliquot from the photoreaction, and dilute it with the initial mobile phase composition.
-
Injection: Inject the diluted sample onto the HPLC column.
-
Analysis: Monitor the chromatogram at a wavelength where both the starting material and the product absorb (e.g., 254 nm or 280 nm). The disappearance of the peak corresponding to the starting material and the appearance of the peak for the deprotected acid will indicate the progress of the reaction. The byproduct, o-nitrosobenzaldehyde, will also be observable.
-
Quantification: The extent of conversion can be calculated by integrating the peak areas.
Visualizations
Photochemical Deprotection Mechanism
Caption: Photochemical deprotection mechanism of this compound.
Experimental Workflow for UV Deprotection
Caption: General experimental workflow for the UV deprotection of the title compound.
References
Application Notes and Protocols: Quantum Yield of Methyl 2-methyl-2-(2-nitrophenyl)propanoate Photolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolabile protecting groups (PPGs), often referred to as "caging" groups, are essential tools in chemical biology and drug development. They allow for the spatial and temporal control of the release of bioactive molecules upon irradiation with light. The 2-nitrobenzyl group and its derivatives are among the most widely used PPGs due to their efficient cleavage upon UV-A irradiation. This document provides detailed application notes and protocols related to the photolysis and quantum yield determination of a specific 2-nitrobenzyl derivative, Methyl 2-methyl-2-(2-nitrophenyl)propanoate .
While a specific quantum yield for this compound has not been reported in the reviewed literature, this document compiles data from structurally similar compounds and outlines a comprehensive protocol for its determination. The presence of a methyl group on the benzylic carbon (α-position) is known to influence the quantum yield of photolysis in related 2-nitrobenzyl esters[1][2].
Photolysis Mechanism
The photolysis of 2-nitrobenzyl compounds proceeds through a well-established intramolecular rearrangement. Upon absorption of a photon, the excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements to release the caged molecule and form a 2-nitrosobenzaldehyde byproduct.
Caption: General photolysis pathway of 2-nitrobenzyl compounds.
Quantitative Data for Structurally Similar Compounds
The quantum yield (Φ) of photolysis is a critical parameter that defines the efficiency of the uncaging process. It represents the number of molecules undergoing a specific event (in this case, photolysis) per photon absorbed. While no specific value for this compound was found, the following table summarizes the quantum yields of related 2-nitrobenzyl esters. The substitution at the α-carbon, as in the target molecule, has been shown to significantly increase the quantum yield[2].
| Compound | Leaving Group | Quantum Yield (Φ) | Solvent | Reference |
| 2-Nitrobenzyl trimethylacetate | Trimethylacetic acid | 0.13 | Solution | [2] |
| α-Methyl-2-nitrobenzyl trimethylacetate | Trimethylacetic acid | 0.65 | Solution | [2] |
| 2-Nitrobenzyl Alcohol | - | ~0.6 | Various Solvents | [3] |
| 1-(2-Nitrophenyl)ethanol | - | ~0.6 | Various Solvents | [3] |
| Various 2-nitrobenzyl alkyl and aryl esters | Various carboxylic acids | Moderately varies | Not specified | [4] |
Experimental Protocols
This section provides a detailed protocol for the determination of the photolysis quantum yield of this compound. The methodology is adapted from established procedures for similar compounds and involves chemical actinometry to determine the photon flux of the light source and HPLC analysis to quantify the photoproducts.
I. Determination of Photon Flux using Chemical Actinometry
A chemical actinometer is a chemical system with a known quantum yield that is used to measure the number of photons in a beam. Potassium ferrioxalate is a common and reliable actinometer for the UV-A region.
Materials:
-
Potassium ferrioxalate solution (0.006 M in 0.05 M H₂SO₄)
-
Phenanthroline solution (0.1% w/v in water)
-
Sodium acetate buffer (0.3 M, pH ~4.5)
-
Photoreactor with a monochromatic light source (e.g., 365 nm LED)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Actinometer Solution: Prepare the potassium ferrioxalate solution and store it in the dark.
-
Irradiation: Fill a quartz cuvette with the actinometer solution and place it in the photoreactor at the same position where the sample will be irradiated. Irradiate the solution for a known period. A non-irradiated sample should be kept as a dark control.
-
Complexation: After irradiation, take an aliquot of the irradiated solution and the dark control, add the phenanthroline solution and the sodium acetate buffer. The Fe²⁺ ions produced upon photolysis will form a colored complex with phenanthroline.
-
Spectrophotometric Measurement: Measure the absorbance of the complex at 510 nm using a UV-Vis spectrophotometer.
-
Calculation of Photon Flux: The number of Fe²⁺ ions formed is calculated using the molar extinction coefficient of the complex. The photon flux can then be determined using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.
Caption: Workflow for determining photon flux via chemical actinometry.
II. Photolysis of this compound and Quantum Yield Calculation
Materials:
-
This compound solution of known concentration in a suitable solvent (e.g., acetonitrile/water mixture)
-
Photoreactor with the same monochromatic light source used for actinometry
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
Internal standard (a compound that does not absorb light at the irradiation wavelength and is well-separated from the analyte and photoproducts in the HPLC chromatogram)
Procedure:
-
Sample Preparation: Prepare a solution of this compound and the internal standard in a quartz cuvette.
-
Initial Analysis: Analyze an aliquot of the non-irradiated solution by HPLC to determine the initial concentration of the starting material.
-
Photolysis: Irradiate the solution in the photoreactor for a specific time. The extent of conversion should be kept low (typically < 20%) to avoid secondary photochemical reactions and significant changes in absorbance.
-
Post-Irradiation Analysis: Analyze an aliquot of the irradiated solution by HPLC.
-
Quantification: Quantify the amount of this compound that has been consumed by comparing the peak areas (relative to the internal standard) before and after irradiation.
-
Quantum Yield Calculation: The quantum yield (Φ) is calculated using the following formula:
Φ = (moles of reactant consumed) / (moles of photons absorbed)
The moles of photons absorbed are determined from the photon flux (measured by actinometry), the irradiation time, and the fraction of light absorbed by the sample.
Caption: Protocol for quantum yield determination.
Conclusion
The photolysis of this compound is expected to proceed with a relatively high quantum yield due to the α-methyl substitution, making it a potentially efficient photolabile protecting group. The detailed protocols provided in this document will enable researchers to accurately determine its quantum yield and effectively utilize this compound in applications requiring light-triggered release of a carboxylic acid methyl ester. The provided data on related compounds serves as a valuable benchmark for these experimental investigations.
References
Application Notes and Protocols: Solvent Effects on the Photocleavage of Methyl 2-methyl-2-(2-nitrophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solvent effects on the photocleavage of Methyl 2-methyl-2-(2-nitrophenyl)propanoate, a photolabile protecting group (PPG) of interest in controlled release applications and organic synthesis. The provided protocols and data serve as a guide for researchers investigating the photochemical properties of this and related 2-nitrobenzyl compounds.
Introduction
2-Nitrobenzyl-based photolabile protecting groups are widely utilized for their ability to be cleaved with high spatial and temporal precision using light, often UV irradiation.[1][2] The photocleavage of this compound proceeds via a Norrish Type II intramolecular rearrangement.[1][3] Upon absorption of a photon, the excited nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate.[4] This intermediate subsequently rearranges to release the carboxylic acid and form a 2-nitrosobenzaldehyde derivative. The efficiency and pathway of this photoreaction can be significantly influenced by the surrounding solvent environment. Understanding these solvent effects is critical for optimizing the release of the caged molecule in various applications, from drug delivery to materials science.
Key Solvent-Dependent Parameters
The choice of solvent can impact several key parameters of the photocleavage reaction:
-
Quantum Yield (Φ): The quantum yield, which represents the efficiency of a photochemical process, is highly dependent on the solvent polarity and its ability to stabilize the excited state and intermediates.
-
Reaction Rate: The rate of photocleavage can be influenced by solvent viscosity and the solvation of the transition states involved in the reaction mechanism.
-
Product Distribution: In some cases, the solvent can influence the reaction pathway, leading to different photoproducts. For related 2-nitrophenyl compounds, solvent basicity can affect the competition between different reaction pathways.[5][6]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the photocleavage of this compound in various solvents. This data is intended to illustrate the expected trends and should be used as a template for organizing experimental results.
Table 1: Quantum Yields of Photocleavage in Different Solvents
| Solvent | Dielectric Constant (ε) | Quantum Yield (Φ) at 365 nm |
| n-Hexane | 1.88 | 0.15 |
| Dichloromethane | 8.93 | 0.22 |
| Acetonitrile | 37.5 | 0.35 |
| Methanol | 32.7 | 0.41 |
| Water | 80.1 | 0.48 |
Table 2: First-Order Rate Constants for Photocleavage
| Solvent | Viscosity (cP at 20°C) | Rate Constant (k, s⁻¹) |
| n-Hexane | 0.31 | 1.2 x 10⁻³ |
| Dichloromethane | 0.44 | 1.8 x 10⁻³ |
| Acetonitrile | 0.37 | 2.9 x 10⁻³ |
| Methanol | 0.59 | 3.4 x 10⁻³ |
| Water | 1.00 | 4.0 x 10⁻³ |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solvent effects on the photocleavage of this compound.
Protocol 1: Determination of Quantum Yield
Objective: To measure the quantum yield of photocleavage in a specific solvent using a chemical actinometer.
Materials:
-
This compound
-
Selected solvent (e.g., acetonitrile)
-
Potassium ferrioxalate (for actinometry)
-
1,10-Phenanthroline solution
-
Sodium acetate buffer
-
Sulfuric acid
-
Photoreactor equipped with a monochromatic light source (e.g., 365 nm mercury lamp)
-
UV-Vis spectrophotometer
-
HPLC system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent at a concentration that gives an absorbance of ~1 at the irradiation wavelength (365 nm).
-
Actinometry:
-
Prepare a solution of potassium ferrioxalate in dilute sulfuric acid.
-
Irradiate the actinometer solution under the same conditions as the sample for a short, measured period.
-
After irradiation, add a solution of 1,10-phenanthroline and sodium acetate buffer to form the colored Fe(II)-phenanthroline complex.
-
Measure the absorbance of the complex at 510 nm and calculate the number of photons absorbed using the known quantum yield of the actinometer.
-
-
Sample Irradiation:
-
Irradiate the sample solution for a measured time, ensuring low conversion (<10%) to avoid inner filter effects.
-
-
Analysis:
-
Analyze the irradiated sample solution by HPLC to determine the amount of photoproduct formed (2-nitrosobenzaldehyde derivative) or the amount of starting material consumed.
-
A pre-established calibration curve for the analyte is required for accurate quantification.
-
-
Calculation:
-
The quantum yield (Φ) is calculated using the following formula: Φ = (moles of product formed) / (moles of photons absorbed)
-
Protocol 2: Determination of Photocleavage Rate Constant
Objective: To determine the first-order rate constant of the photocleavage reaction.
Materials:
-
This compound
-
Selected solvent
-
Photoreactor with a constant intensity light source
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Reaction Setup: Place a solution of this compound in the chosen solvent in a cuvette or reaction vessel within the photoreactor.
-
Irradiation and Monitoring:
-
Start the irradiation and monitor the reaction progress over time.
-
This can be done by continuously measuring the decrease in the absorbance of the starting material at its λmax or the increase in the absorbance of the photoproduct using a UV-Vis spectrophotometer.
-
Alternatively, aliquots can be withdrawn at specific time intervals, and the concentration of the starting material or product can be determined by HPLC.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the starting material (ln[A]) versus time.
-
The negative of the slope of the resulting linear plot will be the apparent first-order rate constant (k).
-
Visualizations
The following diagrams illustrate the photocleavage mechanism and a typical experimental workflow.
Caption: Proposed photocleavage mechanism of this compound.
References
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. Development of photolabile protecting groups and their application to the optochemical control of cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
Monitoring the Photochemical Deprotection of Methyl 2-methyl-2-(2-nitrophenyl)propanoate by HPLC and TLC
Application Note
Introduction
Photolabile protecting groups (PPGs) are essential tools in synthetic chemistry, particularly in the synthesis of complex molecules like peptides and oligonucleotides, as well as in the development of light-activated therapeutic agents. The 2-nitrobenzyl group is a widely utilized PPG due to its efficient cleavage upon exposure to UV light. This application note details the analytical monitoring of the deprotection of a model compound, Methyl 2-methyl-2-(2-nitrophenyl)propanoate, using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The deprotection proceeds via a photochemical rearrangement, converting the 2-nitrobenzyl moiety into a 2-nitrosobenzaldehyde derivative, thus releasing the protected carboxylic acid. Accurate monitoring of this reaction is crucial for optimizing reaction conditions and ensuring complete removal of the protecting group.
Reaction Scheme
The photochemical deprotection of this compound is initiated by UV irradiation, leading to an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. This is followed by a rearrangement to form an aci-nitro intermediate, which then undergoes further transformation to yield the deprotected product, 2-methyl-2-phenylpropanoic acid, and 2-nitrosoacetophenone. For the purpose of this application note, we will focus on monitoring the disappearance of the starting material and the appearance of the major organic product derived from the ester, which for simplicity in monitoring, we will consider as the corresponding methyl ester of the deprotected acid, assuming the reaction is performed in a way that preserves the methyl ester of the parent molecule. The key transformation for monitoring is the conversion of the nitrophenyl group.
Experimental Protocols
Materials and Reagents
-
This compound (Starting Material, SM)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate (analytical grade)
-
Hexane (analytical grade)
-
Silica gel 60 F254 TLC plates
-
UV lamp (365 nm)
-
HPLC system with a UV detector
-
Standard laboratory glassware and equipment
Deprotection Protocol (Hypothetical)
A solution of this compound (100 mg) in methanol (50 mL) is placed in a quartz reaction vessel. The solution is irradiated with a 365 nm UV lamp with constant stirring at room temperature. Aliquots of the reaction mixture are withdrawn at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes) for analysis by HPLC and TLC to monitor the progress of the reaction.
HPLC Monitoring Protocol
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA)
-
Gradient Program: Start with 30% acetonitrile, ramp to 90% acetonitrile over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV detector at 254 nm
-
Column Temperature: 25°C
Sample Preparation: Reaction aliquots (100 µL) are diluted with 900 µL of methanol before injection into the HPLC system.
TLC Monitoring Protocol
-
Stationary Phase: Silica gel 60 F254 TLC plates
-
Mobile Phase (Eluent): 30:70 (v/v) Ethyl acetate:Hexane
-
Sample Application: Spot the reaction aliquots onto the TLC plate alongside a spot of the starting material as a reference.
-
Development: Develop the TLC plate in a chamber saturated with the mobile phase until the solvent front is approximately 1 cm from the top of the plate.
-
Visualization: Visualize the spots under a UV lamp at 254 nm. The starting material and product should appear as dark spots.
Data Presentation
The progress of the deprotection reaction can be quantified by HPLC analysis, and the results are summarized in the table below. The data presented are hypothetical but representative of a typical reaction profile.
| Time (minutes) | Starting Material Peak Area | Deprotected Product Peak Area | % Conversion |
| 0 | 1,250,000 | 0 | 0% |
| 15 | 875,000 | 375,000 | 30% |
| 30 | 500,000 | 750,000 | 60% |
| 60 | 125,000 | 1,125,000 | 90% |
| 120 | < 10,000 | 1,240,000 | >99% |
TLC Analysis Results:
| Compound | Rf Value (30:70 EtOAc:Hexane) |
| Starting Material | 0.65 |
| Deprotected Product | 0.20 |
The starting material, being less polar, will have a higher Rf value, while the more polar deprotected product will have a lower Rf value. The disappearance of the starting material spot and the appearance of the product spot over time provide a qualitative measure of the reaction's progress.
Visualizations
Application Notes & Protocols: Methyl 2-methyl-2-(2-nitrophenyl)propanoate in Controlled Release Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 2-methyl-2-(2-nitrophenyl)propanoate belongs to the family of ortho-nitrobenzyl (o-NB) esters, a class of compounds renowned for their utility as photolabile protecting groups. The core principle behind their application in controlled release systems is the ability of the o-nitrobenzyl moiety to undergo photocleavage upon exposure to UV light, leading to the release of a tethered molecule.[1][2][3] This light-triggered release mechanism offers precise spatial and temporal control over the delivery of active compounds, a significant advantage in various biomedical and research applications.[4]
While specific studies on "this compound" for controlled release are not extensively documented in publicly available literature, its structural features strongly suggest its potential as a photocleavable linker. The principles and protocols outlined below are based on the well-established applications of related o-nitrobenzyl derivatives in light-responsive drug delivery systems.[5][6] These notes serve as a guide for researchers looking to explore the utility of this specific compound in developing novel photo-responsive materials and drug delivery platforms.
Principle of Photocleavage
The controlled release mechanism is predicated on the photochemical properties of the o-nitrobenzyl group. Upon irradiation with UV light (typically in the range of 300-365 nm), the nitro group undergoes an intramolecular rearrangement, leading to the cleavage of the ester bond.[2][3] This process results in the formation of 2-nitrosobenzaldehyde and the release of the carboxylic acid, which in this case would be a derivative of the active molecule if conjugated.
A generalized schematic of this photocleavage mechanism is presented below.
Figure 1. Generalized photocleavage of an o-nitrobenzyl ester.
Applications in Controlled Release
Based on the known behavior of o-nitrobenzyl compounds, this compound can be envisioned for several applications in controlled release studies:
-
Photodegradable Hydrogels and Nanoparticles: The compound can be incorporated as a photocleavable crosslinker or pendant group in polymer matrices. Upon UV exposure, the degradation of these crosslinks would lead to the disassembly of the hydrogel or nanoparticle, releasing an encapsulated drug.
-
Light-Triggered Drug Delivery: An active pharmaceutical ingredient (API) with a suitable functional group (e.g., a hydroxyl or amine) can be covalently linked to the carboxylic acid part of the molecule (after hydrolysis of the methyl ester). The resulting conjugate would be inactive until light exposure cleaves the o-nitrobenzyl linker, releasing the free drug.[4]
-
Surface Patterning and Cell Manipulation: Surfaces can be functionalized with this molecule to create light-sensitive substrates. Spatially controlled UV irradiation can then be used to release signaling molecules or alter surface chemistry to influence cell adhesion and behavior.[5]
Quantitative Data from Related Studies
While specific data for this compound is unavailable, the following tables summarize quantitative findings from studies on similar o-nitrobenzyl-based systems to provide a comparative reference.
Table 1: Photocleavage Kinetics of o-Nitrobenzyl Derivatives
| Compound/System | Light Source | Power Density | Wavelength (nm) | Time for >80% Decomposition | Reference |
| 1-o-Nitrophenylethyl Tosylate | UV Lamp | 3.5 mW/cm² | 365 | ~10 min | [1][2] |
| O,O'-di-o-nitrobenzylphenyl phosphonate | UV Lamp | 1.6 mW/cm² | 365 | ~60 min (for 78% decomp.) | [2] |
| Doxorubicin-loaded poly-o-nitrobenzyl nanocapsules | NIR Laser | - | 980 (via UCNPs) | 300 min (for ~60% release) | [7] |
Note: UCNPs (Upconversion Nanoparticles) are used to convert NIR light to UV light locally.
Table 2: Drug Release Profiles from o-Nitrobenzyl-Functionalized Systems
| System | Drug | Trigger | Conditions | Cumulative Release (%) | Time (min) | Reference |
| Poly-o-nitrobenzyl nanocapsules | Doxorubicin | NIR Light + pH 4.5 | - | 59.5 | 300 | [7] |
| Poly-o-nitrobenzyl nanocapsules | Doxorubicin | Visible Light + pH 7.4 | - | 8.35 | 300 | [7] |
Experimental Protocols
The following are generalized protocols for key experiments involving photocleavable compounds. These should be adapted and optimized for this compound.
Protocol 1: Characterization of Photocleavage Kinetics
Objective: To determine the rate and efficiency of photocleavage of this compound upon UV irradiation.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Deionized water
-
UV lamp with a specific wavelength filter (e.g., 365 nm)
-
Radiometer/photodiode sensor
-
HPLC system with a UV detector
-
Quartz cuvettes or HPLC vials
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL). Dilute to a working concentration (e.g., 100 µg/mL) in a suitable solvent system (e.g., acetonitrile/water 50:50).
-
Irradiation Setup:
-
Place a known volume of the working solution in a quartz cuvette or an open HPLC vial.
-
Position the UV lamp at a fixed distance from the sample.
-
Measure the light intensity at the sample position using a radiometer. A typical intensity is 1-5 mW/cm².[2]
-
-
Time-Course Experiment:
-
Expose the sample to UV light.
-
At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the solution.
-
Protect the withdrawn aliquots from further light exposure.
-
-
HPLC Analysis:
-
Inject each aliquot into the HPLC system.
-
Use a suitable C18 column and a mobile phase gradient (e.g., acetonitrile and water with 0.1% trifluoroacetic acid) to separate the parent compound from its photoproducts.
-
Monitor the elution profile using a UV detector at a wavelength where the parent compound has strong absorbance.
-
-
Data Analysis:
-
Calculate the peak area of the parent compound at each time point.
-
Plot the percentage of remaining parent compound versus irradiation time to determine the cleavage kinetics.
-
Figure 2. Workflow for characterizing photocleavage kinetics.
Protocol 2: In Vitro Drug Release from a Photodegradable Matrix
Objective: To quantify the release of a model drug encapsulated within a polymer matrix containing this compound as a photocleavable component.
Materials:
-
Polymer system incorporating the photocleavable compound (e.g., hydrogel, nanoparticles).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
UV lamp (365 nm).
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO).
-
Spectrofluorometer or UV-Vis spectrophotometer.
Procedure:
-
Encapsulation: Prepare the polymer matrix (e.g., nanoparticles) encapsulating the model drug according to a suitable protocol.
-
Release Setup:
-
Suspend a known amount of the drug-loaded matrix in PBS (pH 7.4) in a dialysis bag.
-
Place the dialysis bag in a larger volume of fresh PBS (the release medium) to ensure sink conditions.
-
Stir the release medium gently at a constant temperature (e.g., 37°C).
-
-
Controlled Release Experiment:
-
Divide the setup into two groups: a "dark" control group (shielded from light) and an "irradiated" group.
-
Expose the irradiated group to UV light (365 nm) for a defined period or continuously.
-
-
Sample Collection:
-
At specific time points, withdraw a sample from the release medium outside the dialysis bag.
-
Replenish the release medium with an equal volume of fresh PBS to maintain a constant volume.
-
-
Quantification:
-
Measure the concentration of the released drug in the collected samples using a suitable analytical method (e.g., fluorescence for doxorubicin, UV-Vis absorbance for methotrexate).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released over time for both the dark control and irradiated groups.
-
Plot the cumulative release (%) versus time to compare the release profiles.
-
Figure 3. Protocol for in vitro light-triggered drug release.
Conclusion
This compound holds significant promise as a component in light-sensitive controlled release systems due to its inherent o-nitrobenzyl structure. While direct experimental data for this specific molecule is sparse, the established principles and methodologies for related compounds provide a robust framework for its investigation. The protocols and data presented here offer a starting point for researchers to explore its potential in creating advanced, spatiotemporally controlled drug delivery platforms. Future studies should focus on synthesizing and characterizing this compound's specific photochemical properties and its efficacy in various controlled release formulations.
References
- 1. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. seas.upenn.edu [seas.upenn.edu]
- 3. Recent advances in light-responsive on-demand drug-delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light responsive hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.polyu.edu.hk [research.polyu.edu.hk]
Application Notes and Protocols for o-Nitrobenzyl-Based Caged Compounds in Neurotransmitter Release
Topic: Utilization of o-Nitrobenzyl Photolabile Protecting Groups for Controlled Neurotransmitter Release in Neurobiological Research
For: Researchers, scientists, and drug development professionals.
Introduction
The precise spatial and temporal control of neurotransmitter release is a cornerstone of neurobiological research. "Caged" compounds are powerful tools that offer such control by utilizing a photolabile protecting group (PPG) to temporarily inactivate a bioactive molecule, such as a neurotransmitter.[1][2] Upon illumination with a specific wavelength of light, the PPG is cleaved, rapidly releasing the active neurotransmitter in a defined area and timeframe.[1][3][4] This allows for the precise mimicry of synaptic events and the detailed study of receptor function, synaptic plasticity, and neural circuitry.[5][6][7]
While "Methyl 2-methyl-2-(2-nitrophenyl)propanoate" is not a commercially available or widely documented caged neurotransmitter, its structure is based on the well-established ortho-nitrobenzyl (ONB) caging motif.[1][8][9][10] This document provides detailed application notes and protocols for the conceptual use of such an ONB-based compound, drawing upon the extensive literature of established ONB-caged neurotransmitters like glutamate and GABA.[5][6][7]
Principle of ortho-Nitrobenzyl-Based Uncaging
The o-nitrobenzyl group is a widely used PPG in biological applications.[11] The mechanism of photocleavage for an o-nitrobenzyl ester, such as the one in our hypothetical "caged" neurotransmitter, is initiated by UV light absorption (typically in the range of 300-365 nm).[8] This leads to an intramolecular hydrogen abstraction by the excited nitro group, followed by a rearrangement and subsequent cleavage of the ester bond, releasing the carboxylic acid (the neurotransmitter) and an o-nitrosobenzaldehyde byproduct.[1][8]
The efficiency of this process is determined by the quantum yield, which is the fraction of absorbed photons that result in photorelease.[8] The rate of release is also a critical factor, and for many neurobiological processes, release in the microsecond to millisecond range is desirable.[12]
Data Presentation: Properties of Common Caged Neurotransmitters
The following table summarizes key properties of some well-established caged neurotransmitters to provide a comparative baseline for the development and application of new caged compounds.
| Caged Compound | Parent Neurotransmitter | One-Photon Absorption Max (nm) | Two-Photon Cross-Section (GM) at optimal λ (nm) | Quantum Yield (Φ) | Release Half-Life (t1/2) |
| MNI-caged glutamate | L-glutamate | ~350 | ~0.06 @ 720 | 0.085 | ~6 µs |
| CNB-caged glutamate | L-glutamate | ~347 | N/A | 0.05 | ~25 µs |
| RuBi-GABA | GABA | ~450 | ~0.2 @ 800 | 0.04 | ~7 µs |
| DEAC450-caged glutamate | L-glutamate | ~450 | ~0.2 @ 900 | 0.15 | ~10 µs |
Experimental Protocols
Protocol 1: Preparation and Handling of Caged Compounds
Objective: To prepare stock solutions of a caged neurotransmitter and handle them appropriately to prevent premature uncaging.
Materials:
-
Caged compound (e.g., MNI-caged glutamate)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Artificial Cerebrospinal Fluid (ACSF) or desired physiological buffer
-
Low-light conditions (red or yellow filtered light)
-
Vortex mixer
-
Microcentrifuge
-
Aluminum foil
Procedure:
-
Work in a dark or low-light environment to prevent accidental photolysis of the caged compound. Use red or yellow filtered light.
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) of the caged compound by dissolving it in anhydrous DMSO. Vortex until fully dissolved.
-
Centrifuge the stock solution briefly to pellet any undissolved particles.
-
Aliquot the stock solution into small, single-use volumes in light-protected tubes (e.g., amber tubes or clear tubes wrapped in aluminum foil).
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
On the day of the experiment, thaw a single aliquot and dilute it to the final working concentration (typically in the µM to mM range) in the desired physiological buffer (e.g., ACSF).[7] Keep the working solution on ice and protected from light until use.
Protocol 2: One-Photon Uncaging in Cell Culture
Objective: To induce neurotransmitter release and record postsynaptic responses in cultured neurons using a flash lamp or UV laser.
Materials:
-
Cultured neurons on coverslips
-
Microscope equipped with a UV light source (e.g., xenon arc lamp with a shutter or a UV laser) and appropriate filters.
-
Electrophysiology rig for patch-clamp recording
-
Perfusion system
-
Working solution of the caged neurotransmitter in physiological buffer
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Perfuse the chamber with the physiological buffer containing the caged neurotransmitter at the desired working concentration. Allow for equilibration.
-
Position the light spot from the UV source to the area of interest (e.g., over a dendrite or the entire cell).
-
Deliver a brief pulse of UV light (e.g., 1-10 ms) to photolyze the caged compound.
-
Record the resulting postsynaptic currents (PSCs) or potentials (PSPs) using the patch-clamp amplifier.
-
Vary the duration and intensity of the light pulse to control the amount of neurotransmitter released.
-
Wash out the caged compound with a standard physiological buffer to return to baseline.
Protocol 3: Two-Photon Uncaging in Brain Slices
Objective: To achieve highly localized neurotransmitter release at single dendritic spines in acute brain slices using a two-photon laser scanning microscope.[7]
Materials:
-
Acute brain slices
-
Two-photon laser scanning microscope with a tunable femtosecond-pulsed laser (e.g., Ti:Sapphire laser)
-
Electrophysiology rig for patch-clamp recording
-
ACSF saturated with 95% O2 / 5% CO2
-
Working solution of a two-photon sensitive caged neurotransmitter (e.g., MNI-caged glutamate) in ACSF
Procedure:
-
Prepare acute brain slices according to standard protocols and allow them to recover.[7]
-
Transfer a slice to the recording chamber of the two-photon microscope and continuously perfuse with oxygenated ACSF.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Switch the perfusion to ACSF containing the two-photon sensitive caged neurotransmitter.
-
Visualize the dendritic spines of the patched neuron using two-photon imaging at a non-activating wavelength (e.g., >850 nm for MNI-glutamate).
-
Tune the laser to the optimal wavelength for two-photon uncaging (e.g., ~720 nm for MNI-glutamate).[13]
-
Position the laser spot adjacent to a single dendritic spine.
-
Deliver a short laser pulse (e.g., 0.5-5 ms) to induce two-photon absorption and localized uncaging.[6]
-
Record the uncaging-evoked excitatory postsynaptic potentials (uEPSPs) or currents (uEPSCs).[7]
-
Move the laser to different locations to map the spatial sensitivity of the neuron to the neurotransmitter.
Visualizations
Signaling Pathway of Neurotransmitter Uncaging
References
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 6. Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 2-methyl-2-(2-nitrophenyl)propanoate for Advanced Surface Modification
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 2-methyl-2-(2-nitrophenyl)propanoate belongs to the o-nitrobenzyl class of photolabile protecting groups, which are instrumental in materials science for dynamic surface modification.[1][2][3] These molecules serve as "caged" linkers, allowing for the spatiotemporal control of surface chemistry through the application of light.[3][4][5] Upon irradiation with UV light, the o-nitrobenzyl ester undergoes a photochemical cleavage, unmasking a carboxylic acid group on the surface. This process enables the creation of patterned surfaces with distinct chemical functionalities, which is highly valuable for applications ranging from cell adhesion studies and tissue engineering to controlled drug delivery and the development of biosensors.[4][5][6] The use of such photocleavable linkers offers a non-invasive method to alter surface properties with high precision, avoiding the need for additional chemical reagents that could interfere with biological systems.[2]
Mechanism of Action: The key functionality of this compound lies in its 2-nitrobenzyl group. When exposed to UV radiation (typically in the range of 308-365 nm), this group undergoes an intramolecular rearrangement, often described as a Norrish-type II reaction.[2][7] This leads to the cleavage of the ester bond, releasing the protected molecule and generating a 2-nitrosobenzaldehyde byproduct. This light-induced deprotection allows for the precise activation of surface-bound functional groups in a spatially controlled manner.
Caption: Photocleavage of a 2-nitrobenzyl ester.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the use of o-nitrobenzyl-based photocleavable linkers in surface modification applications. These values are representative and may require optimization for specific experimental setups.
| Parameter | Typical Value/Range | Notes |
| Irradiation Wavelength | 300 - 365 nm | The exact wavelength depends on the specific substitutions on the nitrobenzyl ring.[2] |
| Light Source | Mercury Vapor Lamp, UV LED | High-power LEDs can enable rapid cleavage.[8] |
| Irradiation Dose | 1 - 20 J/cm² | Dose-dependent cleavage efficiency; requires calibration for each specific linker and substrate. |
| Irradiation Time | 1 - 15 minutes | Dependent on light intensity and quantum yield of the photocleavage reaction.[8] |
| Cleavage Efficiency | > 90% | Can be assessed by surface-sensitive techniques like XPS or by functional assays post-cleavage. |
| Solvent for Irradiation | Aqueous buffers, organic solvents | The reaction is generally not highly sensitive to the solvent.[7] |
| Quantum Yield (Φ) | 0.1 - 0.3 | Represents the efficiency of converting absorbed light into a chemical reaction.[8] |
Experimental Protocols
This section provides a detailed protocol for creating a micropatterned surface for controlled cell adhesion using a 2-nitrophenylpropanoate-based linker.
Protocol 1: Surface Preparation and Linker Immobilization
-
Substrate Cleaning:
-
Immerse glass coverslips or silicon wafers in a piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 1 hour. (Caution: Piranha solution is extremely corrosive and reactive).
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
Treat with an oxygen plasma cleaner for 5 minutes to generate hydroxyl groups on the surface.
-
-
Surface Amination (Silanization):
-
Prepare a 2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene.
-
Immerse the cleaned substrates in the APTES solution and incubate for 2 hours at room temperature with gentle agitation.
-
Rinse the substrates with toluene, followed by ethanol, and finally deionized water.
-
Cure the silanized substrates in an oven at 110°C for 1 hour.
-
-
Coupling of the Photocleavable Linker:
-
Activation of the linker: The methyl ester of the target compound needs to be first hydrolyzed to the free carboxylic acid. This can then be activated for coupling. In a typical reaction, dissolve 2-methyl-2-(2-nitrophenyl)propanoic acid in anhydrous DMF. Add 1.2 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) and 1.2 equivalents of N-hydroxysuccinimide (NHS) to form an NHS-ester.
-
Immerse the aminated substrates in the activated linker solution.
-
Allow the reaction to proceed overnight at room temperature.
-
Rinse the substrates with DMF, ethanol, and deionized water to remove any unreacted linker. Dry under nitrogen.
-
Protocol 2: Photopatterning and Surface Functionalization
-
Photopatterning:
-
Place a photomask with the desired pattern directly onto the functionalized surface.
-
Expose the substrate to a collimated UV light source (e.g., 365 nm) for a predetermined time (typically 5-15 minutes, depending on the light intensity).
-
The UV light will pass through the transparent regions of the mask, cleaving the nitrobenzyl group and exposing carboxylic acid groups in those areas.
-
-
Post-Cleavage Functionalization (e.g., with an adhesion peptide):
-
Prepare a solution of an amine-containing biomolecule (e.g., the RGD peptide for cell adhesion) in a suitable buffer (e.g., PBS at pH 7.4).
-
Activate the newly exposed carboxylic acid groups on the surface by immersing the substrate in a solution of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS in MES buffer for 15 minutes.
-
Incubate the activated surface with the peptide solution for 2 hours at room temperature.
-
Rinse thoroughly with buffer and deionized water to remove non-covalently bound peptides.
-
Protocol 3: Surface Characterization
-
Contact Angle Goniometry: Measure the water contact angle after each modification step. A successful amination should decrease the contact angle (more hydrophilic). Coupling of the hydrophobic nitrobenzyl linker will increase it, and subsequent cleavage to reveal the carboxylic acid will decrease it again.
-
X-ray Photoelectron Spectroscopy (XPS): Use XPS to confirm the elemental composition of the surface at each stage. Look for the appearance of N1s peaks after silanization and linker coupling. A change in the C1s spectrum will indicate the cleavage of the ester and formation of a carboxyl group.
-
Fluorescence Microscopy: To visualize the pattern, a fluorescently labeled molecule with an amine group can be coupled to the surface after photopatterning.
Caption: Workflow for surface modification.
References
- 1. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetically Encoded Photocleavable Linkers for Patterned Protein Release from Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A photocleavable linker for the chemoselective functionalization of biomaterials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. lifetein.com [lifetein.com]
- 7. Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemreu.ku.edu [chemreu.ku.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-methyl-2-(2-nitrophenyl)propanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of "Methyl 2-methyl-2-(2-nitrophenyl)propanoate".
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from several factors, from the choice of synthetic strategy to reaction conditions and purification methods. This guide addresses common issues in a question-and-answer format.
Q1: My nitration step is giving a low yield of the desired ortho-nitro product. What are the likely causes and solutions?
A1: Direct nitration of Methyl 2-methyl-2-phenylpropanoate is challenging due to the electron-withdrawing nature of the ester group, which deactivates the aromatic ring and directs nitration to the meta position.
Potential Causes for Low Ortho-Product Yield:
-
Incorrect Directing Group Effect: The primary reason for low yield of the ortho product is the meta-directing effect of the ester and the alkyl groups on the benzene ring.
-
Over-Nitration: Harsh reaction conditions can lead to the formation of dinitro- and trinitro- byproducts.
-
Oxidation: The starting material or product may be susceptible to oxidation by the nitrating agent.
Troubleshooting Strategies:
| Strategy | Detailed Recommendation | Expected Outcome |
| Alternative Synthetic Route | Instead of nitrating the final ester, consider a multi-step synthesis starting with an ortho-directing precursor. A plausible route is the nitration of a precursor with a directing group that favors ortho substitution, which is later converted to the desired side chain. | Increased yield of the desired ortho-nitro isomer. |
| Control of Reaction Conditions | Carefully control the temperature of the nitration reaction, typically keeping it low (e.g., 0-10 °C) to minimize the formation of multiple nitration products.[1] | Reduced formation of di- and tri-nitrated byproducts. |
| Choice of Nitrating Agent | A standard nitrating mixture is concentrated nitric acid and sulfuric acid.[1] The ratio and concentration of these acids can be optimized. Milder nitrating agents can also be explored to reduce side reactions. | Improved selectivity and reduced oxidation. |
| Purification | Isomers of nitrated products can often be separated by column chromatography or fractional crystallization. | Isolation of the pure ortho-nitro isomer. |
Q2: I am attempting to synthesize the precursor acid, 2-methyl-2-(2-nitrophenyl)propanoic acid, but the yield is poor. What are the potential pitfalls?
A2: The synthesis of 2-methyl-2-(2-nitrophenyl)propanoic acid can be approached by building the propanoic acid side chain onto a pre-nitrated benzene ring, such as from 2-nitrotoluene.
Potential Issues in Side-Chain Synthesis:
-
Low Reactivity of Starting Material: The nitro group in 2-nitrotoluene deactivates the benzylic protons, making them difficult to remove for subsequent alkylation reactions.
-
Multiple Alkylations: If the reaction conditions are not carefully controlled, multiple alkylations at the benzylic position can occur.
-
Side Reactions: The strong bases often used for deprotonation can lead to undesired side reactions.
Troubleshooting Strategies:
| Strategy | Detailed Recommendation | Expected Outcome |
| Two-Step Alkylation | A more controlled approach involves the conversion of 2-nitrotoluene to (2-nitrophenyl)acetic acid, followed by methylation to introduce the two methyl groups at the alpha position. | Better control over the alkylation process and potentially higher yields of the desired product. |
| Choice of Base and Alkylating Agent | For the methylation of (2-nitrophenyl)acetic acid derivatives, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by reaction with methyl iodide is a common strategy. | Efficient and selective methylation at the alpha-carbon. |
Q3: The final esterification step from 2-methyl-2-(2-nitrophenyl)propanoic acid to the methyl ester is resulting in a low yield. What can I do?
A3: Fischer-Speier esterification is a common method for this conversion. Low yields can result from an incomplete reaction or decomposition of the starting material or product.
Potential Problems in Esterification:
-
Equilibrium Limitations: Esterification is a reversible reaction.
-
Steric Hindrance: The bulky substituent at the alpha-position may hinder the approach of methanol to the carboxylic acid.
-
Decomposition: The presence of a strong acid catalyst at high temperatures might lead to decomposition.
Troubleshooting Strategies:
| Strategy | Detailed Recommendation | Expected Outcome |
| Driving the Equilibrium | Use a large excess of methanol, which can also serve as the solvent.[2] Alternatively, remove water as it is formed using a Dean-Stark apparatus. | Shift the equilibrium towards the product side, increasing the yield. |
| Alternative Esterification Methods | If Fischer-Speier esterification is not effective, consider using milder methods such as reaction with diazomethane or using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) with methanol. | Higher conversion to the ester under milder conditions. |
| Catalyst Choice | A catalytic amount of a strong acid like sulfuric acid is typically used.[2] The amount of catalyst can be optimized to balance reaction rate and potential side reactions. | Improved reaction efficiency. |
Frequently Asked Questions (FAQs)
Q: What is a typical synthetic route for Methyl 2-methyl-2-phenylpropanoate, the non-nitrated precursor?
A: A common method is the Fischer-Speier esterification of 2-methyl-2-phenylpropanoic acid. This involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, under reflux conditions.[2]
Q: Why is direct nitration of Methyl 2-methyl-2-phenylpropanoate not recommended for obtaining the ortho-isomer?
A: The ester group (-COOCH₃) is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution. This means it directs incoming electrophiles, like the nitronium ion (NO₂⁺), to the meta position on the benzene ring, leading to a low yield of the desired ortho-isomer.
Q: Are there any known methods for the ortho-selective nitration of phenylacetic acid derivatives?
A: While direct nitration typically yields a mixture of isomers, specific directing groups can be used to favor ortho substitution. For example, a hydroxyl group is a strong ortho, para-director. A strategy could involve using a precursor with an ortho-directing group that can be later converted to the desired functionality.
Experimental Protocols
Synthesis of Methyl 2-methyl-2-phenylpropanoate (Precursor)
This protocol is adapted from a known synthesis of the non-nitrated precursor and can serve as a reference for the esterification step.
-
Reactants:
-
2-methyl-2-phenylpropanoic acid
-
Methanol (excess)
-
Sulfuric acid (catalytic amount)
-
-
Procedure:
-
A mixture of 2-methyl-2-phenylpropanoic acid and an excess of methanol is prepared.
-
A catalytic amount of concentrated sulfuric acid is added to the mixture.
-
The reaction mixture is heated under reflux. The excess methanol serves as both a reactant and a solvent, driving the reaction towards the formation of the ester.[2]
-
After the reaction is complete, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a basic solution to remove any unreacted carboxylic acid, followed by a water wash.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the crude product.
-
The crude product can be purified by distillation or column chromatography.
-
Visualizations
Caption: Plausible synthetic routes for this compound.
Caption: Troubleshooting flowchart for low yield synthesis.
References
Technical Support Center: Photocleavage of Methyl 2-methyl-2-(2-nitrophenyl)propanoate
Welcome to the technical support center for the photocleavage of Methyl 2-methyl-2-(2-nitrophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the experimental use of this photolabile protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the photocleavage of this compound?
A1: The photocleavage of this compound, a member of the o-nitrobenzyl ester family, proceeds via an intramolecular hydrogen abstraction. Upon irradiation with UV light (typically around 365 nm), the nitro group is excited and abstracts a hydrogen atom from one of the benzylic methyl groups. This is followed by a rearrangement to form an aci-nitro intermediate, which then cleaves to release the desired carboxylic acid (2-methyl-2-phenylpropanoic acid) and forms 2-nitrosoacetophenone as a byproduct.
Q2: Why is my photocleavage reaction incomplete?
A2: Incomplete photocleavage can be attributed to several factors:
-
Insufficient Irradiation: The duration or intensity of the light source may be inadequate. Ensure your lamp is functioning correctly and that the irradiation time is sufficient for the scale of your reaction.
-
Inner Filter Effect: The photoproducts, particularly the 2-nitrosoacetophenone byproduct, can absorb light at the same wavelength used for the cleavage. As the reaction progresses, these byproducts can "shield" the remaining starting material from the light source, slowing down or preventing complete conversion.[1] This is often indicated by a discoloration of the reaction mixture.
-
Solvent Choice: The solvent can influence the rate of photocleavage. Protic solvents may lead to a decrease in the reaction rate compared to aprotic solvents.[2]
-
Light Scattering: In heterogeneous systems, such as on a solid support, light scattering by the solid matrix can reduce the efficiency of light penetration, leading to slower and incomplete cleavage.[2]
Q3: What byproducts should I expect from the photocleavage of this compound?
A3: The primary byproduct of the photocleavage is 2-nitrosoacetophenone. This species can potentially undergo further reactions, such as dimerization to form azoxybenzene derivatives, especially with prolonged irradiation. The gem-dimethyl substitution on the benzylic carbon is designed to make the byproducts less reactive towards the released molecule.[2]
Q4: What is the optimal wavelength for the photocleavage of this compound?
A4: While a specific optimal wavelength for this compound is not extensively documented, compounds of the o-nitrobenzyl class are typically irradiated at wavelengths between 300 nm and 365 nm.[3] A common and effective wavelength used is 365 nm, as it is less likely to cause damage to sensitive biological molecules compared to shorter UV wavelengths.[3]
Q5: How does the α,α-dimethyl substitution affect the photocleavage reaction?
A5: The presence of methyl groups on the benzylic carbon (the α-position) has been shown to enhance the rate of photocleavage.[2][3] This is a favorable characteristic for efficient release of the caged molecule.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Cleaved Product | 1. Incomplete reaction. 2. Degradation of the starting material or product. | 1. Increase irradiation time or use a higher intensity lamp. 2. Optimize the solvent system; consider using an aprotic solvent. 3. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) to determine the optimal reaction time. 4. If the product is sensitive, ensure the reaction is performed under an inert atmosphere and at a controlled temperature. |
| Reaction Stalls Before Completion | 1. Inner filter effect from byproduct absorption. 2. Lamp output has decreased over time. | 1. Perform the reaction in a more dilute solution to minimize the inner filter effect. 2. If possible, use a flow chemistry setup to ensure uniform irradiation. 3. Check the specifications of your UV lamp and replace it if necessary. |
| Formation of Unidentified Side Products | 1. Secondary photoreactions of the primary byproducts. 2. Reaction of the released product with byproducts. | 1. Minimize irradiation time to what is necessary for the cleavage of the starting material. 2. The α,α-dimethyl substitution is intended to minimize byproduct reactivity, but if issues persist, purification of the desired product immediately after the reaction is recommended. |
| Inconsistent Results Between Batches | 1. Variations in lamp intensity or distance from the reaction. 2. Differences in solvent purity or water content. 3. Inconsistent reaction concentration. | 1. Standardize the experimental setup, including the distance from the lamp to the reaction vessel. 2. Use high-purity, dry solvents when possible. 3. Ensure the concentration of the starting material is consistent for each experiment. |
Quantitative Data
| Compound | Quantum Yield (Φ) | Solvent | Notes |
| α-methyl-2-nitrobenzyl trimethylacetate | 0.65 | Solution | The α-methyl group significantly increases the quantum yield.[4] |
| 2-nitrobenzyl trimethylacetate | 0.13 | Solution | Parent compound without α-substitution.[4] |
| Various 1-o-nitrophenylethyl esters | >80% decomposition in 10 min | Not specified | Irradiated at 365 nm with a power of 3.5 mW/cm².[5] |
Experimental Protocols
General Protocol for Photocleavage in Solution
This is a general guideline; specific concentrations and reaction times may need to be optimized for your particular application.
-
Preparation of the Solution:
-
Dissolve this compound in a suitable solvent (e.g., methanol, dioxane, or an aqueous buffer) to a desired concentration (e.g., 1-10 mM). The choice of solvent may depend on the solubility of the substrate and the requirements of the subsequent application.[2]
-
Transfer the solution to a quartz reaction vessel or a vessel made of UV-transparent material.
-
-
Irradiation:
-
Place the reaction vessel at a fixed distance from a UV lamp (e.g., a mercury arc lamp) equipped with a filter to select the desired wavelength (typically 350-450 nm).[2] A common setup uses a lamp with an output of around 10 mW/cm² at 365 nm.[2]
-
Irradiate the solution for a predetermined amount of time. It is highly recommended to perform a time-course experiment to determine the optimal irradiation time for complete cleavage while minimizing the formation of secondary photoproducts.
-
During irradiation, it may be beneficial to stir the solution to ensure uniform exposure to the light.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by a suitable technique such as HPLC, TLC, or NMR spectroscopy.[1]
-
Upon completion of the reaction, the solvent can be removed under reduced pressure, and the desired product can be purified from the byproducts using standard chromatographic techniques if necessary.
-
Visualizations
Caption: Photocleavage mechanism of this compound.
Caption: Troubleshooting workflow for incomplete photocleavage.
Caption: A typical experimental setup for photocleavage.
References
- 1. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. seas.upenn.edu [seas.upenn.edu]
- 4. researchgate.net [researchgate.net]
- 5. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Formation of o-nitrosobenzaldehyde byproduct during photolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the formation of the o-nitrosobenzaldehyde byproduct during the photolysis of o-nitrobenzyl (oNB) photoremovable protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind the formation of o-nitrosobenzaldehyde during photolysis?
A1: The photolysis of o-nitrobenzyl compounds is initiated by the absorption of UV light (typically 300-365 nm), which excites the molecule.[1] This leads to an intramolecular hydrogen atom abstraction from the benzylic carbon by the excited nitro group. This process forms a transient species known as an aci-nitro intermediate.[1][2] This intermediate then undergoes a molecular rearrangement and subsequent cleavage, releasing the protected functional group and yielding o-nitrosobenzaldehyde as a primary photoproduct.[1][3]
Q2: Why is the formation of the o-nitrosobenzaldehyde byproduct a concern in my experiments?
A2: The o-nitrosobenzaldehyde byproduct can present several challenges:
-
Reactivity: It is a reactive molecule that can undergo secondary reactions. For instance, it can condense with a released primary amine to form an imine, which may prevent the intended restoration of the amine's biological activity.[4]
-
Instability: Under thermal or photochemical conditions, it can rapidly decompose to form oligomers containing azo and amide linkages.[5]
-
Interference: As a colored byproduct, it can absorb light at the irradiation wavelength, acting as an inner filter and reducing the efficiency of the photolysis reaction.[6][7]
-
Toxicity: The photolysis byproducts, including o-nitrosobenzaldehyde, are potentially toxic to biological systems, which is a critical consideration in drug delivery and caged compound applications.[2][6][7]
Q3: My photolysis reaction is slow or incomplete. Could the o-nitrosobenzaldehyde byproduct be the cause?
A3: Yes, it is a possibility. The o-nitrosobenzaldehyde byproduct is known to absorb light, potentially competing with the starting material for photons.[6][7] This "inner filter" effect can reduce the quantum yield and slow down the reaction rate, leading to incomplete conversion. Additionally, the formation of secondary, light-absorbing oligomers from the decomposition of o-nitrosobenzaldehyde can further exacerbate this issue.[5]
Q4: How can I minimize the formation or impact of o-nitrosobenzaldehyde in my experiments?
A4: Several strategies can be employed:
-
Modify the Protecting Group:
-
Add an α-methyl group: Using an α-methyl-o-nitrobenzyl protecting group results in the formation of o-nitrosoacetophenone instead of the aldehyde. This ketone byproduct is generally less reactive towards released amines.[4][8]
-
Add electron-donating groups: Incorporating two methoxy groups on the aromatic ring (creating a "nitroveratryl" system) can increase the rate of photolysis and shift the required wavelength to a longer, potentially less damaging range (>350 nm).[1][8]
-
-
Use a Scavenger: The reactive nitroso group can be trapped using a diene, such as 2,3-dimethyl-1,3-butadiene, through a hetero Diels-Alder reaction.[5] This prevents the o-nitrosobenzaldehyde from participating in undesirable side reactions or oligomerization.[5]
-
Optimize Reaction Conditions:
Q5: What analytical methods can I use to detect and quantify o-nitrosobenzaldehyde?
A5: Several analytical techniques are suitable for monitoring this byproduct:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a robust method for separating and quantifying o-nitrobenzaldehyde, its isomers, and related photoproducts from the reaction mixture.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for identifying and quantifying volatile byproducts and impurities. The mass spectrum of o-nitrobenzaldehyde provides a definitive molecular ion peak for identification.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time or time-resolved NMR spectroscopy can be used to monitor the kinetics of the photolysis reaction, observing the disappearance of the starting material and the appearance of the aldehyde proton signal from the byproduct.[13][14][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Released Substrate | 1. Incomplete photolysis due to inner filter effect from byproduct.[6][7] 2. Byproduct (o-nitrosobenzaldehyde) has reacted with the released substrate. | 1. Use a longer irradiation time or a higher intensity light source. 2. Consider using a scavenger like a diene to trap the byproduct.[5] 3. Switch to an α-methyl substituted oNB group to generate a less reactive byproduct.[4] |
| Reaction Stalls or Slows Significantly Over Time | Accumulation of light-absorbing byproducts (o-nitrosobenzaldehyde and its oligomers).[5][7] | 1. If feasible, use a flow reactor to continuously remove products from the irradiation zone.[5] 2. Irradiate at a wavelength where byproduct absorption is minimal, if possible. |
| Formation of Unidentified Side Products | 1. o-nitrosobenzaldehyde has oligomerized.[5] 2. o-nitrosobenzaldehyde has reacted with the solvent or other species in the mixture. | 1. Characterize side products using GC-MS or LC-MS. 2. Add a diene scavenger to prevent reactions of the nitroso group.[5] 3. Degas the solvent to remove oxygen, which can participate in side reactions. |
| Inconsistent Reaction Rates Between Batches | 1. Fluctuation in light source intensity. 2. Different solvent purity or presence of quenching impurities. 3. Variation in reaction temperature. | 1. Use a chemical actinometer (e.g., o-nitrobenzaldehyde itself) to calibrate the photon flux of your lamp before each experiment. 2. Use high-purity, degassed solvents for all experiments. |
Quantitative Data Summary
The efficiency of photolysis is often described by the quantum yield (Φ), which is the ratio of molecules undergoing a specific event to the number of photons absorbed.
Table 1: Quantum Yields for o-Nitrobenzyl Compound Photolysis
| Compound | Process | Wavelength (nm) | Quantum Yield (Φ) | Reference(s) |
| o-Nitrobenzaldehyde | Isomerization to o-nitrosobenzoic acid | 300-436 | ~0.5 | [16][17][18] |
| Unsubstituted o-Nitrobenzyl Ester | Photolysis / Leaving Group Release | ~365 | ~0.1 | [2] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) Ester | Photolysis / Leaving Group Release | ~365 | ~0.005 | [2] |
Experimental Protocols
Protocol 1: Monitoring Photolysis Kinetics via HPLC
This protocol describes a general method for determining the rate of photochemical cleavage of an o-nitrobenzyl protected compound.
-
Preparation: Prepare a stock solution of the o-nitrobenzyl compound (e.g., 1 mM) in a suitable, HPLC-grade solvent (e.g., acetonitrile or dioxane).[8] Prepare analytical standards of the starting material and, if available, the expected photoproducts.
-
Irradiation: Place a known volume of the stock solution in a quartz cuvette or photoreactor. Irradiate the solution using a lamp with a specific wavelength (e.g., 365 nm).[8] Ensure consistent stirring and temperature control.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot from the reaction mixture. Immediately store it in the dark and on ice to quench the reaction.
-
HPLC Analysis:
-
Data Analysis: Quantify the concentration of the starting material at each time point by comparing its peak area to a calibration curve. Plot the natural logarithm of the concentration versus time. The negative of the slope of this line will give the first-order rate constant (k) for the photolysis reaction.[14]
Protocol 2: Analytical Detection of o-Nitrosobenzaldehyde using GC-MS
This protocol is for the qualitative and quantitative analysis of the o-nitrosobenzaldehyde byproduct.
-
Sample Preparation: After photolysis, dilute an aliquot of the reaction mixture in a suitable solvent like dichloromethane. Add an internal standard (e.g., phenanthrene) for accurate quantification.[16]
-
GC-MS System:
-
Mass Spectrometry:
-
Ionization: Use standard electron ionization (EI) at 70 eV.[10]
-
Detection: Scan a mass range of m/z 50-500 to capture all potential fragments. For quantification, use selected ion monitoring (SIM) for the molecular ion of o-nitrosobenzaldehyde and the internal standard.
-
-
Data Analysis: Identify o-nitrosobenzaldehyde by its retention time and its characteristic mass spectrum. Quantify its concentration by comparing its peak area (relative to the internal standard) against a calibration curve prepared with an authentic standard.
Visualizations
Caption: Photochemical pathway for the formation of o-nitrosobenzaldehyde.
References
- 1. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.aip.org [pubs.aip.org]
Side reactions of 2-nitrobenzyl protecting groups in protic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-nitrobenzyl (NBn) and related photolabile protecting groups. It is intended for researchers, scientists, and drug development professionals who may encounter issues during their experiments, particularly concerning side reactions in protic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the primary side product observed during the photolytic deprotection of 2-nitrobenzyl protected compounds?
A1: The primary byproduct of the photolytic cleavage of a 2-nitrobenzyl protecting group is 2-nitrosobenzaldehyde or a corresponding 2-nitrosoketone if the benzylic position is substituted.[1][2] This byproduct is formed after the initial photo-induced intramolecular hydrogen abstraction, which leads to an aci-nitro intermediate that subsequently rearranges.[3]
Q2: I am deprotecting a 2-nitrobenzyl-protected amine in methanol and observing a significant amount of a colored impurity. What is likely happening?
A2: When deprotecting a primary or secondary amine protected with a 2-nitrobenzyl group, the liberated amine is nucleophilic and can react with the 2-nitrosobenzaldehyde byproduct. This condensation reaction forms a stable, often colored, imine byproduct.[4] This is a common side reaction when working with amines and can significantly reduce the yield of the desired deprotected product.
Q3: How can I minimize or prevent the formation of the imine side product during the deprotection of a 2-nitrobenzyl-protected amine?
A3: To suppress the formation of the imine byproduct, it is highly recommended to add a carbonyl scavenger to the reaction mixture.[4] Common scavengers include semicarbazide hydrochloride or hydrazine. These reagents will react with the 2-nitrosobenzaldehyde as it is formed, preventing it from condensing with your deprotected amine.
Q4: Does the choice of protic solvent affect the deprotection reaction and the formation of side products?
A4: Yes, the solvent can influence the reaction mechanism and the stability of intermediates. In protic solvents like water and alcohols, the reaction can proceed through different pathways. For instance, in aqueous solutions, the mechanism can involve the formation of a cyclic benzisoxazolidine intermediate.[1] The polarity and hydrogen-bonding ability of the solvent can also affect the lifetime of the aci-nitro intermediate. However, the formation of 2-nitrosobenzaldehyde is a general outcome.
Q5: I am observing a low yield for the deprotection of a 2-nitrobenzyl-protected alcohol. What could be the issue?
A5: Low yields in the deprotection of alcohols can be due to several factors. The quantum yield of deprotection can be influenced by the substitution on the 2-nitrobenzyl group itself. Additionally, the 2-nitrosobenzaldehyde byproduct can sometimes absorb at the same wavelength as the starting material, creating an "inner filter" effect that reduces the efficiency of the photolysis over time.[5] Ensure you are using an appropriate wavelength and that the reaction is not being hindered by the accumulation of byproducts. In some cases, the reaction may be reversible, or other degradation pathways may be competing with the desired deprotection.
Q6: Are there any modifications to the 2-nitrobenzyl group that can improve deprotection efficiency and reduce side reactions?
A6: Yes, various modifications have been developed. For example, introducing electron-donating groups, such as methoxy groups (as in the 4,5-dimethoxy-2-nitrobenzyl, or NVOC group), can shift the absorption maximum to longer, less damaging wavelengths and potentially improve quantum yields.[6] Substitution at the benzylic carbon can also increase the rate of photodeprotection.[3]
Data Presentation
| Protected Compound | Solvent(s) | Quantum Yield (Φ) of 2-Nitroso Product Formation | Reference |
| 2-Nitrobenzyl alcohol | Various | ~0.6 | [1] |
| 1-(2-Nitrophenyl)ethanol | Various | ~0.6 | [1] |
| 2-Nitrobenzyl esters | Acetonitrile/Water | Varies moderately with structure | [7] |
Experimental Protocols
General Protocol for Photolytic Deprotection of 2-Nitrobenzyl Ethers in Protic Solvents
This protocol provides a general guideline for the photolytic removal of the 2-nitrobenzyl group from an alcohol in a protic solvent like methanol.
Materials:
-
2-nitrobenzyl protected alcohol
-
Anhydrous methanol (or other suitable protic solvent)
-
Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to cut out wavelengths below 300 nm)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Preparation: Dissolve the 2-nitrobenzyl protected alcohol in anhydrous methanol in a quartz or Pyrex reaction vessel to a concentration of 0.01-0.05 M.
-
Degassing: Deoxygenate the solution by bubbling a gentle stream of nitrogen or argon through it for 15-20 minutes. This is crucial to prevent oxidation of the 2-nitrosobenzaldehyde byproduct.
-
Irradiation: Place the reaction vessel in the photoreactor and begin irradiation with a suitable UV lamp. The choice of wavelength may need to be optimized, but wavelengths around 350-365 nm are commonly used.
-
Monitoring: Monitor the progress of the reaction by TLC. The appearance of the deprotected alcohol and the 2-nitrosobenzaldehyde byproduct should be observed.
-
Work-up: Once the reaction is complete (as determined by TLC), remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography to separate the deprotected alcohol from the 2-nitrosobenzaldehyde byproduct and any unreacted starting material.
Protocol for Minimizing Imine Formation during Deprotection of 2-Nitrobenzyl Amines
This protocol is adapted for the deprotection of amines and includes the use of a carbonyl scavenger.
Materials:
-
2-nitrobenzyl protected amine
-
Anhydrous methanol (or other suitable protic solvent)
-
Semicarbazide hydrochloride (or other carbonyl scavenger)
-
Photoreactor
-
Inert gas
-
Standard laboratory glassware
-
TLC supplies
Procedure:
-
Preparation: Dissolve the 2-nitrobenzyl protected amine in anhydrous methanol to a concentration of 0.01-0.05 M in a quartz or Pyrex reaction vessel.
-
Addition of Scavenger: Add an excess (e.g., 5-10 equivalents) of semicarbazide hydrochloride to the solution.
-
Degassing: Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Irradiation: Irradiate the solution in the photoreactor at a suitable wavelength (e.g., 350-365 nm).
-
Monitoring: Monitor the reaction by TLC, observing the consumption of the starting material and the formation of the deprotected amine.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: The crude product will contain the deprotected amine, the semicarbazone of 2-nitrosobenzaldehyde, and excess scavenger. Purify the desired amine using an appropriate method, such as column chromatography or extraction, taking into account the properties of the impurities.
Visualizations
Caption: General photochemical deprotection pathway of a 2-nitrobenzyl protecting group.
Caption: Side reaction pathway leading to imine formation during the deprotection of 2-nitrobenzyl protected amines and its prevention.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Light Source for Efficient Deprotection of Nitrophenyl Groups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the photolytic deprotection of nitrophenyl protecting groups.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or Incomplete Deprotection Yield
| Potential Cause | Recommended Solution |
| Inappropriate Wavelength: The light source wavelength does not sufficiently overlap with the absorption maximum (λmax) of the nitrophenyl protecting group. | Verify the λmax of your specific nitrophenyl derivative. o-Nitrobenzyl groups and their derivatives typically absorb in the near-UV range (300-400 nm).[1][2][3] Select a light source that emits strongly in this range. For example, 365 nm is a commonly used wavelength for many o-nitrobenzyl-based caging groups.[4][5] |
| Insufficient Light Intensity or Duration: The total light dose (intensity x time) is not enough to cleave a sufficient amount of the protecting group. | Increase the irradiation time or use a higher intensity light source. Monitor the reaction progress using an appropriate analytical method, such as TLC or HPLC, to determine the optimal irradiation time. |
| Light Source Degradation: The output of the lamp (e.g., mercury lamp) has decreased over time. | Check the manufacturer's specifications for your lamp's lifespan and consider replacing it if it has exceeded its recommended usage. |
| "Inner Filter" Effect: The concentration of the caged compound is too high, causing the solution to absorb most of the light at the surface and preventing it from penetrating the entire sample. | Reduce the concentration of your substrate. Perform the photolysis in a more dilute solution. |
| Formation of Light-Absorbing Byproducts: Photolysis can generate byproducts, such as o-nitrosobenzaldehyde, which can absorb at the same wavelength as the starting material and compete for photons.[6] | The addition of trapping agents, such as semicarbazide, can react with aldehyde byproducts and prevent them from interfering with the reaction.[7] |
| Solvent Effects: The solvent can influence the reaction pathway and efficiency. For some nitrophenyl derivatives, the deprotection mechanism is solvent-dependent.[5][8] | For 2-(2-nitrophenyl)ethyl groups, β-elimination, which leads to deprotection, is favored in conditions where the aci-nitro intermediate can be deprotonated.[5][8] The choice of solvent can affect this equilibrium. Consider screening different solvents to find the optimal one for your specific substrate. |
Issue 2: Formation of Unwanted Side Products
| Potential Cause | Recommended Solution |
| Secondary Photoreactions: The desired product or the photolysis byproducts may be sensitive to the irradiation wavelength, leading to further degradation. | Use a filter to cut off shorter, more energetic wavelengths if they are not necessary for the deprotection.[7] Monitor the reaction closely and stop the irradiation as soon as the starting material is consumed to minimize over-irradiation. |
| Reaction with Nitroso Byproducts: The o-nitrosobenzaldehyde byproduct formed during the deprotection of o-nitrobenzyl groups is reactive and can lead to side reactions.[6] | Add a trapping agent for aldehydes, such as semicarbazide hydrochloride or N,N-dimethyl-1,3-propanediamine, to the reaction mixture.[7] |
| Intramolecular Cyclization: In some cases, reactive intermediates can undergo intramolecular cyclization, reducing the yield of the desired product.[4] | This is often substrate-dependent. Modifying the structure of the caged molecule, if possible, may disfavor cyclization pathways. |
Issue 3: Inconsistent or Irreproducible Results
| Potential Cause | Recommended Solution |
| Fluctuations in Light Source Output: The intensity of the lamp may not be stable over time, leading to variations in the rate and extent of deprotection. | Allow the lamp to warm up and stabilize before starting the experiment. Use a power meter to monitor the lamp's output. |
| Variability in Experimental Setup: Minor changes in the distance from the light source, the reaction vessel, or the temperature can affect the results. | Standardize the experimental setup. Use a fixed geometry for the reaction vessel and the light source. Control the temperature of the reaction mixture, as photochemical reactions can be temperature-dependent. |
| Presence of Oxygen: Oxygen can sometimes participate in side reactions or quench excited states, affecting the deprotection efficiency. | If you suspect oxygen is interfering, degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for deprotecting nitrophenyl groups?
The optimal wavelength for photodeprotection corresponds to the absorption maximum (λmax) of the specific nitrophenyl protecting group. For the widely used o-nitrobenzyl (oNB) derivatives, this is typically in the near-UV range.[3] Many applications utilize light sources emitting at or around 365 nm.[4][5] It is crucial to consult the literature for the specific nitrophenyl group you are using to determine its λmax.
Q2: What type of light source should I use?
Commonly used light sources for the photodeprotection of nitrophenyl groups include:
-
Mercury Arc Lamps: These provide high-intensity output across a broad range of wavelengths, and specific lines (e.g., 365 nm) can be isolated using filters.
-
Light Emitting Diodes (LEDs): LEDs offer stable spectral output at specific wavelengths, which can be advantageous for precise control of the photolysis.[9] They are becoming increasingly popular due to their stability and long lifespan.
-
Lasers: For applications requiring high spatial and temporal control, such as in microscopy, lasers are the preferred light source.
The choice of light source will depend on the specific requirements of your experiment, including the scale of the reaction and the need for spatial control.
Q3: How does the solvent affect the deprotection reaction?
The solvent can play a significant role in the efficiency and mechanism of photodeprotection. For some nitrophenyl groups, such as the 2-(2-nitrophenyl)ethyl group, the reaction proceeds through an aci-nitro intermediate.[8] The deprotonation of this intermediate, which leads to the desired β-elimination and release of the protected molecule, is favored in certain solvents.[5] The polarity and basicity of the solvent can influence the reaction pathway and the formation of side products. It is often necessary to empirically determine the optimal solvent for a particular substrate.
Q4: What are the typical quantum yields for nitrophenyl group deprotection?
The quantum yield (Φ) for the deprotection of nitrophenyl groups can vary widely depending on the specific structure of the protecting group and the reaction conditions. For some o-nitrobenzyl derivatives, the quantum yields are in the range of 0.01 to 0.1.[10] However, modifications to the nitrobenzyl structure can lead to higher quantum yields.[3] It is important to note that a high extinction coefficient at the irradiation wavelength is also crucial for efficient deprotection.
Q5: How can I monitor the progress of the deprotection reaction?
The progress of the reaction can be monitored by various analytical techniques, including:
-
Thin Layer Chromatography (TLC): To observe the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture over time.
-
UV-Vis Spectroscopy: If the product has a different absorption spectrum from the starting material, this can be used to monitor the reaction. For example, the release of 4-nitrophenol can be monitored spectroscopically.[11]
Quantitative Data
Table 1: Photochemical Properties of Selected Nitrophenyl Protecting Groups
| Protecting Group | Abbreviation | Typical λmax (nm) | Quantum Yield (Φ) | Notes |
| o-Nitrobenzyl | oNB | ~350 | Varies with substrate | The parent photolabile protecting group.[3] |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~350 | Can be up to 0.64 | Increased quantum yield compared to oNB.[3] |
| 1-(2-Nitrophenyl)ethyl | NPE | ~365 | Varies | Used for caging a variety of biomolecules.[12] |
| 2-(2-Nitrophenyl)propoxycarbonyl | NPPOC | ~365 | Varies | Cleaved via a light-induced β-elimination process.[8][13] |
Note: The absorption maxima and quantum yields can be influenced by the solvent and the nature of the protected molecule.
Experimental Protocols
General Protocol for Photodeprotection of a Nitrophenyl-Protected Compound
This protocol provides a general guideline. The optimal conditions, including concentration, solvent, and irradiation time, should be determined for each specific substrate.
Materials:
-
Nitrophenyl-protected compound
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or a buffer solution)
-
Photoreactor equipped with a suitable light source (e.g., a mercury lamp with a 365 nm filter or a 365 nm LED array)
-
Reaction vessel (e.g., a quartz tube or a borosilicate glass vessel, depending on the wavelength)
-
Stirring mechanism
-
Inert gas supply (e.g., nitrogen or argon), if needed
-
Aldehyde trapping agent (optional, e.g., semicarbazide hydrochloride)
Procedure:
-
Preparation: Dissolve the nitrophenyl-protected compound in the chosen solvent in the reaction vessel. The concentration should be optimized to avoid inner filter effects; a starting concentration in the micromolar to low millimolar range is often appropriate. If using an aldehyde trapping agent, add it to the solution.
-
Degassing (Optional): If the reaction is sensitive to oxygen, degas the solution by bubbling an inert gas through it for 15-30 minutes. Maintain an inert atmosphere over the solution during the reaction.
-
Irradiation: Place the reaction vessel in the photoreactor and begin stirring. Turn on the light source. If using a lamp that requires warm-up, ensure it has stabilized before starting the irradiation.
-
Monitoring: Monitor the progress of the reaction at regular intervals using an appropriate analytical technique (e.g., TLC or HPLC).
-
Work-up: Once the reaction is complete (i.e., the starting material is consumed), turn off the light source. Remove the solvent under reduced pressure. The crude product can then be purified by standard methods, such as column chromatography, to isolate the deprotected compound.
Visualizations
Caption: Mechanism of o-nitrobenzyl photodeprotection.
Caption: General workflow for a photodeprotection experiment.
References
- 1. Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO) - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00053A [pubs.rsc.org]
- 2. The photolysis of ortho-nitrophenols: a new gas phase source of HONO - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. emerginginvestigators.org [emerginginvestigators.org]
- 12. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Quenching of the "Methyl 2-methyl-2-(2-nitrophenyl)propanoate" Photoreaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photoreaction of Methyl 2-methyl-2-(2-nitrophenyl)propanoate.
Frequently Asked Questions (FAQs)
Q1: What is the expected photoreaction of this compound?
The photoreaction of this compound, an o-nitrobenzyl ester, involves the cleavage of the ester linkage upon UV irradiation.[1][2] This process, known as photocleavage, is initiated by an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the carboxylic acid and form o-nitrosobenzaldehyde.[3][4] The reaction is typically carried out using UV light with a wavelength between 300 and 365 nm.[5][6]
Q2: My photoreaction is not proceeding to completion. What are the possible causes?
Several factors can lead to incomplete photoreactions:
-
Insufficient Irradiation Time or Power: The quantum yield of the reaction may be low, requiring longer exposure to the UV source or a higher intensity lamp.
-
Incorrect Wavelength: While the optimal wavelength is typically around 365 nm, the specific absorbance maximum of your compound might vary.[6][7] Ensure your light source is appropriate for the substrate.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the reaction rate and the stability of intermediates.
-
Inner Filter Effect: At high concentrations, the reactant itself can absorb the excitation light before it reaches all molecules in the solution, leading to a decrease in the apparent quantum yield.
-
Presence of Quenchers: Impurities in the solvent or starting material, or even the photoproducts themselves, can act as quenchers, deactivating the excited state of the reactant.
Q3: What is "quenching" in the context of this photoreaction?
Quenching refers to any process that decreases the efficiency of the photoreaction by deactivating the excited state of the this compound molecule before it can undergo the desired chemical transformation.[8][9] This deactivation can occur through various mechanisms, such as energy transfer or electron transfer to another molecule, known as a quencher.[1]
Q4: What are common quenchers for the photoreactions of nitroaromatic compounds?
Nitroaromatic compounds are known to be quenched by various substances. Common quenchers include:
-
Oxygen: Molecular oxygen is a notorious quencher of excited states. It is crucial to degas the reaction mixture thoroughly before and during irradiation.
-
Amines and other Electron Donors: Compounds with low ionization potentials can quench the excited state through electron transfer.[1]
-
Certain Solvents: Solvents with heavy atoms or those that can form charge-transfer complexes with the excited state may act as quenchers.
-
Photoproducts: The o-nitrosobenzaldehyde product can sometimes act as a quencher, leading to a decrease in reaction rate over time.[3]
Troubleshooting Guides
Problem: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inadequate Light Source | Verify the lamp's specifications (wavelength, power). Consider using a more powerful or focused light source. |
| Incorrect Wavelength | Measure the UV-Vis absorption spectrum of your starting material to determine the optimal excitation wavelength. |
| Degassing Issues | Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., nitrogen or argon) before and during the reaction. |
| Solvent Impurities | Use high-purity, spectroscopy-grade solvents to minimize quenching from impurities. |
| Concentration Effects | Try running the reaction at a lower concentration to mitigate the inner filter effect. |
| Quenching by Reagents | If other reagents are present, test their potential to quench the photoreaction by performing control experiments. |
Problem: Inconsistent Reaction Rates
| Possible Cause | Troubleshooting Step |
| Fluctuations in Lamp Output | Monitor the lamp output over time to ensure it is stable. Allow the lamp to warm up completely before starting the experiment. |
| Temperature Variations | Control the reaction temperature, as it can affect reaction kinetics and quenching efficiency. |
| Mixing Inefficiency | Ensure the reaction mixture is well-stirred to maintain a uniform concentration and light exposure. |
| Photoproduct Inhibition | Analyze the reaction kinetics to see if the rate decreases significantly over time, which could indicate product-induced quenching. |
Quantitative Data
The following tables summarize hypothetical but realistic quantitative data for the quenching of a typical o-nitrobenzyl ester photoreaction. This data is for illustrative purposes and may not directly correspond to this compound.
Table 1: Stern-Volmer Quenching Constants (Ksv) for Various Quenchers
| Quencher | Solvent | Ksv (M-1) |
| Triethylamine | Acetonitrile | 150 |
| Aniline | Acetonitrile | 85 |
| N,N-Dimethylaniline | Acetonitrile | 250 |
| Oxygen (saturated) | Acetonitrile | ~300 |
Note: The Stern-Volmer constant (Ksv) is a measure of the quenching efficiency. A higher Ksv value indicates a more effective quencher.[2][10]
Table 2: Relative Quantum Yields (Φ) in the Presence of Quenchers
| Quencher Concentration (M) | Relative Quantum Yield (Φ/Φ0) with Triethylamine |
| 0.00 | 1.00 |
| 0.01 | 0.40 |
| 0.02 | 0.25 |
| 0.05 | 0.12 |
Note: Φ0 is the quantum yield in the absence of a quencher. The relative quantum yield decreases as the quencher concentration increases.[11][12]
Experimental Protocols
Protocol 1: General Procedure for the Photoreaction
-
Preparation: Dissolve this compound in a suitable solvent (e.g., acetonitrile) in a quartz reaction vessel. The concentration should be low enough to avoid significant inner filter effects (typically 10-4 to 10-5 M for spectroscopic studies).
-
Degassing: Purge the solution with a gentle stream of inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Irradiation: Place the reaction vessel in a photareactor equipped with a suitable UV lamp (e.g., a 365 nm mercury lamp). Ensure the vessel is securely positioned and the light path is unobstructed.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using a suitable technique, such as HPLC or 1H NMR spectroscopy.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by standard methods like column chromatography.
Protocol 2: Stern-Volmer Quenching Analysis
-
Prepare Stock Solutions: Prepare a stock solution of this compound and a stock solution of the quencher in a spectroscopic grade solvent.
-
Prepare Sample Series: In a series of volumetric flasks, add a constant volume of the starting material stock solution. Then, add varying volumes of the quencher stock solution to create a series of samples with a fixed concentration of the fluorophore and varying concentrations of the quencher. Dilute all samples to the same final volume with the solvent.
-
Degas Samples: Thoroughly degas each sample as described in Protocol 1.
-
Measure Fluorescence: Measure the fluorescence intensity of each sample using a fluorometer. The excitation wavelength should be set to the absorbance maximum of the starting material, and the emission should be monitored at its fluorescence maximum.
-
Data Analysis: Plot the ratio of the fluorescence intensity in the absence of the quencher (I0) to the fluorescence intensity in the presence of the quencher (I) against the quencher concentration ([Q]). According to the Stern-Volmer equation (I0/I = 1 + Ksv[Q]), the slope of this plot will give the Stern-Volmer constant (Ksv).[9][13]
Visualizations
References
- 1. nathan.instras.com [nathan.instras.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. seas.upenn.edu [seas.upenn.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 10. High-Throughput Determination of Stern–Volmer Quenching Constants for Common Photocatalysts and Quenchers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edinst.com [edinst.com]
- 12. Quantum yield - Wikipedia [en.wikipedia.org]
- 13. A Great Tool for Fluorescence Quenching Studies and Stern-Volmer Analysis – the Story Behind our Automated Continuous-flow Platform – Noël Research Group – UvA [noelresearchgroup.com]
Stability of "Methyl 2-methyl-2-(2-nitrophenyl)propanoate" under acidic and basic conditions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Methyl 2-methyl-2-(2-nitrophenyl)propanoate under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic and basic conditions?
A1: The primary degradation pathway for this compound, an ester, is hydrolysis.[1][2][3][4] Under both acidic and basic conditions, the ester bond is susceptible to cleavage, yielding 2-methyl-2-(2-nitrophenyl)propanoic acid and methanol.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. Esters are generally most stable at a neutral pH (around 7). Both acidic and basic conditions catalyze the hydrolysis of the ester bond, leading to increased degradation.[1][3][4]
Q3: What are the expected degradation products of this compound?
A3: The expected primary degradation products from the hydrolysis of this compound are 2-methyl-2-(2-nitrophenyl)propanoic acid and methanol. Under more strenuous conditions, further degradation of the nitroaromatic ring may occur, but this is generally a slower process.
Q4: Are there any visual indicators of degradation?
A4: While the parent compound and its primary carboxylic acid degradation product are likely colorless, the formation of secondary degradation products, particularly those involving the nitro group, could potentially lead to a yellowish discoloration of the solution over time, especially under harsh conditions. Monitoring for color changes is a good practice during stability studies.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the stability testing of this compound.
Issue 1: Rapid Loss of Parent Compound in Solution
-
Possible Cause: The pH of the solution may be too acidic or basic, leading to accelerated hydrolysis.
-
Troubleshooting Steps:
-
Verify the pH of your buffer or solution.
-
If possible, adjust the pH to be closer to neutral (pH 7) for initial experiments.
-
For forced degradation studies, consider reducing the concentration of the acid or base, or lowering the temperature to slow down the reaction rate.[1]
-
Issue 2: Inconsistent or Non-Reproducible Stability Data
-
Possible Cause: Inconsistent experimental conditions such as temperature fluctuations, variations in pH, or exposure to light.
-
Troubleshooting Steps:
-
Ensure precise temperature control using a calibrated incubator or water bath.
-
Prepare fresh buffers for each experiment and verify the pH before use.
-
Protect samples from light, especially if photolytic degradation is suspected, by using amber vials or covering the experimental setup.
-
Issue 3: Appearance of Unexpected Peaks in HPLC Analysis
-
Possible Cause: Formation of secondary degradation products or interaction with excipients or container materials.
-
Troubleshooting Steps:
-
Use a stability-indicating analytical method capable of resolving the parent compound from all potential degradation products.[2]
-
If using mass spectrometry (LC-MS), analyze the mass of the unexpected peaks to help identify their structures.
-
Conduct forced degradation studies on the pure compound to identify its intrinsic degradation products before testing formulated products.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the degradation of this compound under forced acidic and basic conditions. This data is illustrative and intended to provide a general understanding of the compound's stability profile.
Table 1: Degradation of this compound in Acidic Conditions (0.1 N HCl at 50°C)
| Time (hours) | Parent Compound Remaining (%) | 2-methyl-2-(2-nitrophenyl)propanoic acid (%) |
| 0 | 100.0 | 0.0 |
| 2 | 95.2 | 4.8 |
| 4 | 90.5 | 9.5 |
| 8 | 81.9 | 18.1 |
| 24 | 60.3 | 39.7 |
Table 2: Degradation of this compound in Basic Conditions (0.1 N NaOH at 25°C)
| Time (hours) | Parent Compound Remaining (%) | 2-methyl-2-(2-nitrophenyl)propanoic acid (%) |
| 0 | 100.0 | 0.0 |
| 1 | 88.7 | 11.3 |
| 2 | 78.6 | 21.4 |
| 4 | 61.8 | 38.2 |
| 8 | 38.2 | 61.8 |
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on this compound.
Protocol 1: Acidic Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Add a specific volume of the stock solution to a larger volume of 0.1 N hydrochloric acid to achieve the desired final concentration (e.g., 100 µg/mL).
-
Incubation: Incubate the solution in a constant temperature bath at 50°C.
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 N sodium hydroxide to stop the degradation reaction.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Basic Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.
-
Stress Conditions: Add a specific volume of the stock solution to a larger volume of 0.1 N sodium hydroxide to achieve the desired final concentration.
-
Incubation: Maintain the solution at room temperature (25°C).
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 1, 2, 4, and 8 hours).
-
Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 N hydrochloric acid.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Visualizations
The following diagrams illustrate the key chemical structures and degradation pathways.
Caption: Degradation of this compound.
Caption: Workflow for forced degradation studies.
References
Technical Support Center: Purification of Caged Compounds Synthesized with "Methyl 2-methyl-2-(2-nitrophenyl)propanoate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with caged compounds synthesized using "Methyl 2-methyl-2-(2-nitrophenyl)propanoate".
Troubleshooting Guide
This guide addresses common issues encountered during the purification of caged compounds derived from "this compound".
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Caged Compound After Purification | Photodecomposition: The caged compound, being light-sensitive, may have degraded upon exposure to ambient or UV light during the purification process. | • Protect the compound from light at all stages of purification. Use amber glassware or wrap flasks and columns in aluminum foil. • Work in a darkened room or under red light conditions when possible. |
| Thermal Instability: The compound may be sensitive to heat, leading to degradation during solvent evaporation or other heated steps. | • Avoid high temperatures during purification. Use a rotary evaporator at low temperatures and pressures for solvent removal. • If heating is necessary, keep it to a minimum duration. | |
| Decomposition on Silica Gel: The acidic nature of standard silica gel can cause degradation of sensitive caged compounds. | • Deactivate the silica gel by pre-treating it with a base like triethylamine. This can be done by flushing the packed column with a solvent mixture containing 1-2% triethylamine before loading the sample. • Consider using a different stationary phase, such as neutral or basic alumina. | |
| Compound is Highly Polar: The product may be sticking to the silica gel and not eluting with the chosen solvent system. | • Gradually increase the polarity of the eluting solvent. A gradient elution from a non-polar to a more polar solvent system is often effective. • For very polar compounds, consider using a reverse-phase silica gel column. | |
| Co-elution of Product with Impurities | Inappropriate Solvent System: The polarity of the solvent system may not be optimal to resolve the caged compound from starting materials or byproducts. | • Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of ~0.2-0.3 for the desired compound. • A gradient elution can often provide better separation than an isocratic (constant solvent mixture) elution. |
| Overloading the Column: Applying too much crude product to the column can lead to poor separation. | • As a general rule, use a silica gel to crude product weight ratio of at least 30:1 for easy separations and up to 100:1 for more difficult separations. | |
| Presence of o-nitrosobenzaldehyde byproduct: Photolysis of the o-nitrobenzyl caging group can generate o-nitrosobenzaldehyde, a reactive and often colored impurity. | • Minimize light exposure during synthesis and purification. • If present, it may require a secondary purification step like preparative TLC or HPLC. | |
| Product Appears Colored (e.g., Yellow or Brown) After Purification | Inherent Color of the Compound: Some caged compounds may have a slight intrinsic color. | • Check the literature for the expected appearance of the pure compound. |
| Presence of Colored Impurities: Residual starting materials or byproducts, such as those from the nitrophenyl group, can impart color. | • Re-purify the compound using a different method (e.g., preparative TLC or HPLC) or a more optimized chromatography protocol. • Consider washing the combined pure fractions with a suitable solvent to remove colored impurities. | |
| Oxidation: The compound may be sensitive to air and forming colored oxides. | • Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying caged compounds synthesized with "this compound"?
A1: The most common and primary method for purifying these caged compounds is silica gel column chromatography.[1] It is a versatile technique that can be adapted to a wide range of compound polarities.
Q2: My caged compound seems to be degrading on the silica gel column. What can I do?
A2: Degradation on silica gel is a common issue for acid-sensitive compounds. You can try neutralizing the silica gel by pre-treating it with a base like triethylamine. Alternatively, using a less acidic stationary phase like neutral alumina can be effective.
Q3: I'm having trouble separating my product from a very similar impurity. What do you suggest?
A3: For difficult separations of closely related compounds, High-Performance Liquid Chromatography (HPLC) is often more effective than standard silica gel chromatography due to its higher resolution. Developing a suitable HPLC method may be necessary for achieving high purity.
Q4: How can I protect my light-sensitive caged compound during purification?
A4: To prevent photodecomposition, it is crucial to protect your compound from light. Always use amber-colored glassware or wrap your flasks, vials, and chromatography column with aluminum foil. Perform manipulations in a dimly lit room or under red light whenever possible.
Q5: What are some common byproducts to look out for during the purification of o-nitrobenzyl caged compounds?
A5: A common byproduct from the photolysis of o-nitrobenzyl caging groups is o-nitrosobenzaldehyde, which can be reactive and colored.[2] It is important to minimize light exposure to prevent its formation. Other potential impurities include unreacted starting materials and side-products from the caging reaction.
Experimental Protocols
Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of caged compounds using silica gel chromatography.
1. Preparation of the Column:
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Gently pour the slurry into the column, allowing the silica to settle without air bubbles.
-
Add another layer of sand on top of the silica gel bed to prevent disturbance during sample loading.[3][4]
2. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the initial eluting solvent). Carefully add the solution to the top of the column.[4]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[4]
3. Elution and Fraction Collection:
-
Start eluting with the least polar solvent system determined by TLC analysis.
-
If using a gradient, gradually increase the polarity of the eluting solvent.
-
Collect fractions in separate test tubes or vials.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
4. Compound Recovery:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator at a low temperature to avoid thermal degradation.
High-Performance Liquid Chromatography (HPLC) - Method Development Starting Point
While a specific protocol for every caged compound will require optimization, the following provides a starting point for method development based on the separation of related nitroaromatic compounds.
-
Column: C18 reverse-phase column.[5]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05 M dipotassium hydrogen phosphate with a small amount of an organic modifier like triethylamine, pH adjusted to ~7.5 with phosphoric acid) and an organic solvent like methanol or acetonitrile is a common starting point.[5]
-
Detection: UV detection at a wavelength where the caged compound has strong absorbance (e.g., 240-270 nm).[2][5]
-
Flow Rate: Typically around 1.0 mL/min.
-
Temperature: Room temperature or slightly elevated (e.g., 40°C) to improve peak shape.[5]
Data Presentation
The following table provides an illustrative comparison of purification methods. Note that these values are representative and the actual yield and purity will depend on the specific compound and the optimization of the purification protocol.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Silica Gel Chromatography | 85 - 98 | 50 - 90 | High capacity, relatively low cost. | Can cause degradation of sensitive compounds, lower resolution for difficult separations. |
| Preparative TLC | 95 - 99 | 20 - 60 | Good for small-scale purification and difficult separations. | Low capacity, can be labor-intensive. |
| HPLC | > 99 | 30 - 70 | High resolution, excellent for achieving high purity. | Lower capacity, more expensive equipment and solvents. |
| Recrystallization | > 98 | 10 - 80 | Can provide very pure crystalline material. | Not all compounds crystallize easily, can have lower yields. |
Visualizations
Caption: General workflow for the purification of caged compounds.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. Virtual Labs [oc-amrt.vlabs.ac.in]
- 2. seas.upenn.edu [seas.upenn.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 5. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Photodegradation of Released Substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photodegradation of released substrates during experiments.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is it a concern for my released substrate?
A1: Photodegradation is the process by which a substance is broken down by light, particularly ultraviolet (UV) and visible light. This can be a significant issue for released substrates, such as active pharmaceutical ingredients (APIs), as it can lead to a loss of potency, the formation of potentially toxic byproducts, and altered efficacy, ultimately compromising experimental results and the stability of the final product.[1][2]
Q2: What are the primary factors that influence the rate of photodegradation?
A2: Several factors can influence the rate at which your substrate degrades upon light exposure. These include:
-
Light Intensity and Wavelength: Higher light intensity and shorter wavelengths (like UV radiation) generally lead to faster degradation.[3]
-
Substrate Concentration: The effect of concentration can vary, but in some cases, higher concentrations can lead to increased degradation rates.
-
pH of the Solution: The stability of a compound can be pH-dependent, and a non-optimal pH can accelerate photodegradation.
-
Presence of Oxygen: Dissolved oxygen can participate in photo-oxidative reactions, significantly increasing the degradation rate of many substrates.
-
Temperature: While light is the primary driver, elevated temperatures can also accelerate the rate of chemical degradation.[4]
-
Solvent Type: The choice of solvent can impact photodegradation, as some solvents can participate in photochemical reactions.
-
Presence of Photosensitizers: Other molecules in the formulation can absorb light and transfer the energy to the substrate, causing it to degrade even if the substrate itself does not absorb light efficiently in that region.
Q3: How can I quickly assess if my released substrate is photosensitive?
A3: A simple preliminary test involves preparing two samples of your substrate in solution. One sample is exposed to a light source (e.g., a sunny windowsill or a lab bench light) while the other, a "dark control," is wrapped in aluminum foil to protect it from light.[5] After a set period, analyze both samples using a suitable analytical method like HPLC. A significant decrease in the concentration of the substrate in the light-exposed sample compared to the dark control indicates photosensitivity.
Troubleshooting Guide
Problem: I'm observing a rapid loss of my released substrate concentration in my assay.
| Possible Cause | Troubleshooting Steps |
| Direct Photodegradation | 1. Reduce Light Exposure: Conduct experiments under subdued ambient light or use red light, which is less energetic. 2. Use Protective Labware: Switch to amber-colored vials or tubes, which are designed to block UV and blue light.[6][7] For maximum protection, wrap containers in aluminum foil. 3. Filter Light Source: If using a specific light source for your experiment (e.g., for photo-activation), ensure it has a filter to block unwanted UV wavelengths. |
| Indirect Photodegradation (Photosensitization) | 1. Identify Potential Photosensitizers: Review all components in your formulation (e.g., buffers, excipients, other drugs). Some compounds can act as photosensitizers, absorbing light and transferring energy to your substrate. 2. Reformulate: If a photosensitizer is identified, consider replacing it with a non-photosensitive alternative. |
| Photo-oxidation | 1. Degas Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.[7] 2. Add Antioxidants: Incorporate antioxidants into your formulation to scavenge reactive oxygen species. Common antioxidants include ascorbic acid (Vitamin C), tocopherol (Vitamin E), and quercetin.[4] |
| Unstable pH | 1. Optimize pH: Determine the pH at which your substrate exhibits maximum stability and buffer your solutions accordingly. For many compounds, neutral to slightly alkaline conditions may be preferable.[7] |
Problem: I'm seeing unexpected peaks in my HPLC/UPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Formation of Photodegradation Products | 1. Characterize New Peaks: Use techniques like mass spectrometry (MS) to identify the structure of the new peaks. This can provide insights into the degradation pathway. 2. Implement Protective Measures: Follow the steps outlined above to minimize photodegradation and prevent the formation of these byproducts. |
| Interaction with Formulation Components | 1. Simplify Formulation: If possible, test the photostability of your substrate in a simpler solvent system to rule out interactions with other components. 2. Check for Contaminants: Ensure the purity of your solvents and reagents. |
Data Presentation: Quantitative Insights into Photoprotection
Table 1: UV Light Transmission of Different Glass Types
| Glass Type | Approximate UV Transmission (<450 nm) | Recommended Use |
| Clear Glass | 80-90%[7][8] | Not recommended for photosensitive substrates. |
| Green Glass | Blocks some UVB, allows UVA penetration[7][8] | Moderate protection, but not ideal for highly sensitive compounds. |
| Amber Glass | Blocks up to 99%[7][8][9] | Highly recommended for photosensitive substrates. |
Table 2: Photoprotective Effect of Antioxidants on Nifedipine
| Antioxidant (Concentration) | Nifedipine Remaining after 3h UVA Exposure |
| None | 40% |
| Rutin (0.1% w/w) | No significant improvement |
| Rutin (0.5% w/w) | No significant improvement |
| Quercetin (0.5% w/w) | 77%[4] |
Table 3: Singlet Oxygen Quenching Rate Constants in Different Solvents
| Solvent | Quenching Rate Constant (kq) (M-1s-1) |
| Deuterium Oxide (D2O) | 4.78 x 108[6] |
| Acetonitrile (96%) | 26.7 x 108[6] |
| Ethanol/D2O mixtures | Decreases with increasing ethanol concentration[6] |
Experimental Protocols
Protocol 1: Basic Photostability Assessment of a Released Substrate
Objective: To determine the rate of photodegradation of a substrate in a specific solvent under a defined light source.
Materials:
-
Substrate of interest
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High-purity solvent (e.g., methanol, acetonitrile, water)
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Calibrated light source (e.g., Xenon lamp with filters to simulate sunlight)
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Transparent and amber glass vials
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Aluminum foil
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HPLC or UPLC system with a validated method for the substrate
Procedure:
-
Solution Preparation: Prepare a stock solution of the substrate in the chosen solvent at a known concentration.
-
Sample Preparation:
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Test Samples: Pipette a known volume of the stock solution into several transparent glass vials.
-
Dark Controls: Pipette the same volume into identical vials and wrap them completely in aluminum foil.[5]
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Protected Samples (Optional): Pipette the same volume into amber glass vials.
-
-
Light Exposure:
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Place all samples in a photostability chamber at a fixed distance from the light source.
-
Ensure consistent temperature and stirring (if applicable).
-
Expose the samples for a predefined period, taking samples at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
At each time point, withdraw a test sample, a dark control, and a protected sample.
-
Immediately analyze the concentration of the substrate using a validated HPLC/UPLC method.
-
-
Data Analysis:
-
Plot the concentration of the substrate versus time for all sample sets.
-
Calculate the degradation rate constant and half-life for the light-exposed sample.
-
Mandatory Visualizations
Caption: Mechanisms of direct and indirect photodegradation.
Caption: Workflow for assessing substrate photostability.
Caption: Decision tree for troubleshooting photodegradation.
References
- 1. Effect of illuminated nifedipine, a potent antioxidant, on intestinal and vascular smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of illuminated nifedipine, a potent antioxidant, on intestinal and vascular smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent effect on the physical quenching of singlet molecular oxygen by p-quinones - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Development of a UV-Stabilized Topical Formulation of Nifedipine for the Treatment of Raynaud Phenomenon and Chilblains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Science Behind Amber Glass and UV Protection [containerandpackaging.com]
- 9. Antioxidant effects of photodegradation product of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Phototoxicity in Biological Experiments with Caged Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize phototoxicity during biological experiments involving caged compounds.
Troubleshooting Guides
Issue 1: High cell death or morphological changes observed after uncaging.
-
Question: My cells are dying or showing signs of stress (e.g., blebbing, vacuolization) after photolysis. What could be the cause and how can I fix it?
-
Answer: High cell death or stress post-uncaging is a primary indicator of phototoxicity. This can stem from several sources: the uncaging light itself, the byproducts of the photolysis reaction, or the caged compound. Here’s a step-by-step guide to troubleshoot this issue:
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Optimize Light Exposure: The first step is to minimize the light dose.
-
Reduce Intensity and Duration: Use the lowest possible light intensity and the shortest exposure time that still achieves efficient uncaging.[1][2] It's a balance; insufficient light will lead to incomplete uncaging, while excessive light increases phototoxicity.
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Wavelength Selection: If your experimental setup allows, consider using longer wavelengths for uncaging. For example, single-photon photolysis at 405 nm can be less toxic than at 330-350 nm.[3][4] Two-photon excitation, which uses near-infrared (NIR) light, generally exhibits less phototoxicity and allows for deeper tissue penetration.[5][6][7]
-
Light Source: Continuous wave lasers can be used for more localized one-photon uncaging compared to full-field illumination, potentially reducing widespread cellular damage.[8]
-
-
Evaluate Photolysis Byproducts: The cleavage of the caging group often releases not only the bioactive molecule but also a nitroso byproduct and a proton.
-
Buffering: The release of protons can alter the local pH. Ensure your experimental solution is strongly buffered to counteract these changes.
-
Byproduct Reactivity: Nitroso byproducts can react with cellular components like proteins. If you suspect byproduct toxicity, perform control experiments.
-
-
Run Control Experiments: To isolate the source of toxicity, perform the following controls:
-
Light Only: Expose cells to the uncaging light without any caged compound to assess the direct effect of the light.
-
Caged Compound Only: Incubate cells with the caged compound for the duration of the experiment without photolysis to check for any dark toxicity.
-
"Caged" Control Compound: Use a structurally related caged compound that undergoes the same photochemical reaction but does not release the molecule of interest. This helps to determine if the byproducts are the source of the toxicity.
-
-
Assess Cell Viability Quantitatively: Use a cell viability assay to get a quantitative measure of cell health. Common assays include the MTT, MTS, and Resazurin assays. (See detailed protocols below).
-
Issue 2: Inconsistent or unexpected biological responses after uncaging.
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Question: I am observing variable or off-target effects in my experiments. How can I ensure the response is due to the released molecule?
-
Answer: Inconsistent results can be frustrating and may point to several issues, including incomplete uncaging, off-target effects of the caged compound or byproducts, or phototoxicity altering the normal physiological response.
-
Verify Uncaging Efficiency:
-
Control for Off-Target Effects:
-
Agonist/Antagonist Activity: The caged compound itself should be biologically inert before photolysis. Test for any agonist or antagonist activity of the unphotolyzed compound. Some caged compounds, for example, have been shown to have antagonistic effects on certain receptors.[10][11]
-
Pre-activation Control: To confirm that the observed effect is due to the released molecule, you can pre-activate the pathway of interest by adding an excess of the biologically active molecule before photolysis. If no further effect is observed after uncaging, it suggests the pathway was already saturated.
-
-
Minimize Phototoxic Interference:
-
Even low levels of phototoxicity can alter cellular signaling and lead to unexpected responses.[1] Follow the steps in "Issue 1" to minimize light-induced stress on your cells.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main sources of phototoxicity in caged compound experiments?
A1: There are three primary sources of phototoxicity:
-
The Uncaging Light: High-energy light, particularly in the UV spectrum, can directly damage cellular components.[6]
-
Photolysis Byproducts: The chemical reaction of uncaging releases byproducts, such as nitroso compounds and protons, which can be reactive and affect cell health.
-
The Caged Compound Itself: Although designed to be inert, some caged compounds can exhibit low-level biological activity or toxicity even without being uncaged.[10][11]
Q2: How can I choose the right light source to minimize phototoxicity?
A2: The choice of light source is critical. Here are some general guidelines:
-
Wavelength: Longer wavelengths are generally less damaging. Two-photon excitation using near-infrared light (700-1000 nm) is often considered less phototoxic than one-photon UV excitation.[5][6] For single-photon uncaging, using a 405 nm laser can be a good compromise between efficiency and reduced toxicity compared to shorter UV wavelengths.[3][4]
-
Pulsed vs. Continuous Wave Lasers: Pulsed lasers can deliver high peak power for efficient two-photon excitation. For single-photon uncaging, a continuous wave laser can provide more localized illumination, reducing damage to surrounding areas.[8]
Q3: Are there alternatives to UV light for uncaging?
A3: Yes, the development of caged compounds sensitive to visible or near-infrared light is an active area of research. Two-photon uncaging is a well-established technique that uses near-infrared light.[5][6][7] There are also caging groups that can be cleaved with blue or green light.
Q4: How do I properly control for phototoxicity in my experiments?
A4: A rigorous set of controls is essential:
-
Light Control: Expose the biological sample to the same illumination protocol without the caged compound.
-
Caged Compound Control: Incubate the sample with the caged compound for the same duration as the experiment but without illumination.
-
Inactive Byproduct Control: If possible, use a caged compound that releases an inert molecule but generates the same byproducts.
-
Post-Experiment Viability Check: Always assess cell viability after the experiment using a reliable method like an MTT or Resazurin assay.
Q5: What is the difference between one-photon and two-photon uncaging in terms of phototoxicity?
A5: Two-photon excitation offers significant advantages in reducing phototoxicity. Because it relies on the simultaneous absorption of two lower-energy photons, the excitation is confined to a very small focal volume.[7] This minimizes damage to the surrounding tissue. In contrast, one-photon excitation occurs along the entire light path, leading to more widespread potential for phototoxicity.[7]
Quantitative Data Summary
Table 1: Comparison of One-Photon and Two-Photon Excitation for Uncaging
| Feature | One-Photon Excitation | Two-Photon Excitation | Reference(s) |
| Wavelength | UV to Visible (e.g., 330-405 nm) | Near-Infrared (e.g., 700-1000 nm) | [3],[6] |
| Phototoxicity | Higher potential for phototoxicity | Lower phototoxicity due to lower energy photons and localized excitation | [5],[6] |
| Tissue Penetration | Limited | Deeper penetration | [5] |
| Spatial Resolution | Lower | Higher (confined to focal volume) | [7] |
| Example Light Intensity | 2 mW/µm² for 100 µs pulses at 405 nm shown to be non-toxic | Power levels need to be carefully optimized to avoid rundown | [3],[12] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.[13][14]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate and perform your caged compound experiment with appropriate controls.
-
After the experiment, remove the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[14]
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
After incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14][15]
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Protocol 2: Resazurin Assay for Cell Viability
This is a fluorescent assay that also measures metabolic activity.[16][17][18]
Materials:
-
Resazurin solution (0.15 mg/mL in DPBS, filter-sterilized)
-
Opaque-walled 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Plate cells in an opaque-walled 96-well plate and perform your experiment.
-
Add 10-20 µL of the resazurin solution to each well.[16][17]
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[16]
-
Subtract the fluorescence of a media-only control well for background correction.
Visualizations
Caption: Experimental workflow for caged compound experiments.
Caption: Troubleshooting flowchart for phototoxicity.
Caption: Signaling pathway of uncaging and phototoxicity.
References
- 1. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 2. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. OPG [opg.optica.org]
- 6. researchgate.net [researchgate.net]
- 7. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio.fsu.edu [bio.fsu.edu]
- 10. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cloaked caged compounds - chemical probes for two-photon optoneurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. biotium.com [biotium.com]
- 18. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Photolabile Protecting Groups for Researchers and Drug Development Professionals
An In-depth Analysis of "Methyl 2-methyl-2-(2-nitrophenyl)propanoate" and Other Key Photolabile Protecting Groups
In the fields of chemical biology, drug development, and materials science, the ability to control molecular activity with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), also known as photocages, have emerged as indispensable tools that allow for the light-triggered release of bioactive molecules. This guide provides a comprehensive comparison of "this compound" with other widely used PPGs, supported by experimental data and detailed protocols to aid researchers in selecting the optimal group for their specific applications.
Overview of Photolabile Protecting Groups
PPGs are chemical moieties that mask the function of a molecule until they are cleaved by irradiation with light of a specific wavelength. The ideal PPG exhibits high photosensitivity at a biologically benign wavelength (typically in the near-UV to visible range), excellent stability in the dark, and clean cleavage kinetics, yielding the desired active molecule and non-toxic byproducts. The efficiency of a PPG is primarily determined by its molar extinction coefficient (ε) at the activation wavelength and its quantum yield (Φu) of photolysis.
This guide focuses on the comparison of the o-nitrobenzyl class of PPGs, to which "this compound" belongs, with other prominent classes such as coumarin and quinoline derivatives.
Performance Comparison of Key Photolabile Protecting Groups
| Class | Photolabile Protecting Group | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φu) | Uncaging Efficiency (ε × Φu) (M⁻¹cm⁻¹) | Solvent/Conditions |
| o-Nitrobenzyl | 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) | ~365 | ~230 | ~0.41 | ~94.3 | Methanol |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | ~5,000 | ~0.05 | ~250 | Aqueous Buffer | |
| 6-Nitroveratryloxycarbonyl (NVOC) | ~350 | ~4,500 | ~0.013 | ~58.5 | Dioxane/Water | |
| Coumarin | 7-(Diethylamino)coumarin-4-ylmethyl (DEACM) | ~390 | ~25,000 | ~0.008 | ~200 | Aqueous Buffer |
| 6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) | ~370 | ~18,000 | ~0.03 | ~540 | Aqueous Buffer | |
| Quinoline | 8-Bromo-7-hydroxyquinoline (BHQ) | ~350 | ~5,000 | ~0.07 | ~350 | Aqueous Buffer |
| (8-Cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) | ~350 | ~6,000 | ~0.21 | ~1260 | Aqueous Buffer |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PPG performance. Below are protocols for key experiments.
Determination of Molar Extinction Coefficient (ε)
This protocol outlines the steps to determine the molar extinction coefficient of a PPG at its maximum absorption wavelength (λmax).
Materials:
-
Photolabile compound of interest
-
High-purity solvent (e.g., spectroscopic grade methanol, acetonitrile, or aqueous buffer)
-
Volumetric flasks
-
Micropipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Accurately weigh a precise amount of the photolabile compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength to scan a range that includes the expected λmax of the compound.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Absorbance Measurement: Measure the absorbance of each of the diluted solutions at the λmax.
-
Data Analysis: Plot a graph of absorbance versus concentration. The data should yield a straight line that passes through the origin, in accordance with the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) is the slope of this line.
Determination of Photolysis Quantum Yield (Φu)
The quantum yield of photolysis is the ratio of the number of molecules uncaged to the number of photons absorbed. This protocol describes a common method for its determination using a chemical actinometer.
Materials:
-
Photolabile compound of interest
-
Chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)
-
Monochromatic light source (e.g., laser or lamp with a narrow bandpass filter)
-
UV-Vis spectrophotometer or HPLC system
-
Reaction vessel (e.g., quartz cuvette)
-
Stirring apparatus
Procedure:
-
Actinometry:
-
Prepare a solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate in 0.1 N H₂SO₄).
-
Irradiate the actinometer solution for a specific period, ensuring the absorbance change is linear with time.
-
Measure the change in absorbance at the appropriate wavelength to determine the number of photons that entered the solution.
-
-
Sample Photolysis:
-
Prepare a solution of the photolabile compound with an absorbance at the irradiation wavelength similar to that of the actinometer.
-
Irradiate the sample solution under the identical conditions used for the actinometer.
-
Monitor the progress of the photolysis reaction by measuring the decrease in the starting material's absorbance or the increase in the product's absorbance using a UV-Vis spectrophotometer or by quantifying the concentration of the released molecule using a calibrated HPLC method.[1]
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φu_sample) is calculated using the following equation:
Φu_sample = Φu_act * (ΔA_sample / ΔA_act) * (ε_act / ε_sample)
where:
-
Φu_act is the quantum yield of the actinometer.
-
ΔA_sample and ΔA_act are the changes in absorbance of the sample and actinometer, respectively.
-
ε_sample and ε_act are the molar extinction coefficients of the sample and actinometer, respectively.
-
Visualizations
Photolysis Mechanism of o-Nitrobenzyl Protecting Groups
The photolysis of o-nitrobenzyl compounds proceeds through a well-established intramolecular rearrangement. Upon absorption of UV light, the nitro group is excited, leading to the abstraction of a benzylic hydrogen atom. This is followed by a rearrangement to form an aci-nitro intermediate, which then cleaves to release the protected molecule and 2-nitrosobenzaldehyde.
Caption: Photolysis mechanism of o-nitrobenzyl PPGs.
General Workflow for Evaluating a Novel Photolabile Protecting Group
The development and characterization of a new PPG involves a systematic workflow to assess its key performance attributes. This includes synthesis, determination of photophysical properties, and evaluation of its uncaging performance.
Caption: Workflow for PPG evaluation.
Conclusion
The selection of an appropriate photolabile protecting group is critical for the success of light-controlled experiments and therapeutic applications. While "this compound" belongs to the well-established o-nitrobenzyl class, the lack of specific photophysical data in the literature necessitates a careful evaluation of its properties before application. The data for the related NPPOC group suggests it likely possesses a high quantum yield but a low molar extinction coefficient, making it suitable for applications where high cleavage efficiency per absorbed photon is desired, but less so where efficient light absorption is the primary concern.
In contrast, coumarin and quinoline-based PPGs often exhibit significantly higher molar extinction coefficients and absorption at longer, more biologically compatible wavelengths, although their quantum yields can be lower. Ultimately, the choice of PPG will depend on the specific requirements of the application, including the desired wavelength of activation, the required uncaging efficiency, and the chemical nature of the molecule to be protected. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate and compare the performance of different PPGs in their own laboratories.
References
A Comparative Guide to the Quantum Yields of o-Nitrobenzyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The ortho-nitrobenzyl (o-NB) group is a cornerstone photolabile protecting group (PPG) utilized extensively in the precise spatiotemporal control of bioactive molecules. The efficiency of the photorelease of a caged compound is critically dependent on the quantum yield (Φ), a measure of the number of molecules reacted per photon absorbed. This guide provides an objective comparison of the quantum yields for various o-nitrobenzyl derivatives, supported by experimental data, to facilitate the selection of the most appropriate PPG for specific research applications.
Performance Comparison of o-Nitrobenzyl Derivatives
The photochemical efficiency of o-nitrobenzyl derivatives is highly sensitive to their substitution pattern. Modifications to the aromatic ring, the benzylic position, and the nature of the leaving group can significantly influence the quantum yield of photolysis. The following tables summarize the quantum yields of various o-nitrobenzyl derivatives, categorized by the type of substitution.
Table 1: Quantum Yields of o-Nitroveratryl Derivatives with Various Leaving Groups
The following data, adapted from a study by Šolomek et al., showcases the profound impact of the leaving group on the quantum yield of photolysis for the o-nitroveratryl scaffold.[1][2] The experiments were conducted in acetonitrile using irradiation at 365 nm.
| Leaving Group | Quantum Yield (Φ) |
| O-P(O)(OEt)₂ | 0.045 |
| O-C(O)CH₃ | 0.096 |
| O-C(O)CF₃ | 0.23 |
| S-C(O)CH₃ | 0.011 |
| NH-C(O)CH₃ | 0.004 |
| N(CH₃)-C(O)CH₃ | 0.002 |
| N(Ph)-C(O)CH₃ | < 0.001 |
Table 2: Quantum Yields of Substituted 2-Nitrobenzyl Photolabile Protecting Groups
This table presents a comparison of quantum yields for various substituted 2-nitrobenzyl derivatives, highlighting the effect of modifications on the aromatic ring and at the benzylic position.
| Derivative | Abbreviation | Quantum Yield (Φ) | Experimental Conditions | Reference |
| 2-Nitrobenzyl | NB | 0.01-0.3 | Varies with leaving group and solvent | [3] |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~0.01-0.1 | Varies with leaving group and solvent | [4] |
| 2-(2-Nitrophenyl)propoxycarbonyl | NPPOC | 0.40 | 365 nm, in solution | [5] |
| Benzoyl-NPPOC | Bz-NPPOC | 0.84 | 365 nm, in solution | [5] |
| Thiophenyl-NPPOC | SPh-NPPOC | >1 (chain reaction) | 365 nm, in solution | [5] |
| Nitrobiphenyl (Carbazole substituent) | - | 0.2 | Air-saturated DMSO | [6] |
| Nitrobiphenyl (Phenothiazine substituent) | - | 0.1 | Air-saturated DMSO | [6] |
Note: Quantum yields can be influenced by various factors including the solvent, pH, temperature, and the specific leaving group attached to the o-nitrobenzyl moiety. Direct comparison of values from different studies should be made with caution.
Experimental Protocols
The determination of the quantum yield of photolysis is a critical experiment for characterizing a photolabile protecting group. A common and well-established method is chemical actinometry, which utilizes a chemical system with a precisely known quantum yield to measure the photon flux of the light source.
Determination of Photolysis Quantum Yield using Chemical Actinometry
This protocol outlines the general steps for determining the quantum yield of an o-nitrobenzyl derivative using potassium ferrioxalate as the chemical actinometer.
1. Preparation of the Actinometer Solution:
-
Prepare a solution of potassium ferrioxalate in aqueous sulfuric acid. This solution is highly sensitive to light and should be handled in a dark room or under red light.
2. Irradiation of the Actinometer:
-
Fill a cuvette with the actinometer solution and irradiate it with the same light source and geometry that will be used for the o-nitrobenzyl derivative.
-
Irradiate for a specific time, ensuring that the conversion is kept low (typically <10%) to avoid inner filter effects.
3. Analysis of the Actinometer:
-
After irradiation, add a solution of 1,10-phenanthroline to the actinometer solution. The Fe²⁺ ions produced during the photolysis of ferrioxalate will form a colored complex with 1,10-phenanthroline.
-
Measure the absorbance of the colored complex using a UV-Vis spectrophotometer at its absorption maximum (around 510 nm).
-
Use a pre-determined calibration curve to calculate the concentration of Fe²⁺ ions formed.
4. Calculation of Photon Flux:
-
Using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength, the volume of the solution, and the amount of Fe²⁺ formed, calculate the photon flux (photons per unit time) of the light source.
5. Irradiation of the o-Nitrobenzyl Derivative:
-
Prepare a solution of the o-nitrobenzyl derivative of interest in a suitable solvent.
-
Irradiate the solution under the exact same conditions (light source, geometry, volume) as the actinometer.
-
Monitor the disappearance of the starting material or the appearance of the photoproduct over time using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy, or NMR).
6. Calculation of the Quantum Yield:
-
Determine the number of moles of the o-nitrobenzyl derivative that have reacted.
-
The quantum yield (Φ) of the o-nitrobenzyl derivative is then calculated as the ratio of the number of moles of the reacted derivative to the number of photons absorbed by the solution (determined from the photon flux and irradiation time).
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.
Photolysis Mechanism of o-Nitrobenzyl Derivatives
The photolysis of o-nitrobenzyl compounds proceeds through a well-established intramolecular redox reaction. Upon absorption of UV light, the nitro group is excited, leading to the abstraction of a benzylic hydrogen atom and the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements to release the protected molecule and form an o-nitrosobenzaldehyde byproduct.
Caption: Photolysis pathway of o-nitrobenzyl derivatives.
Experimental Workflow for Quantum Yield Determination
The following diagram illustrates a generalized workflow for determining the quantum yield of a photolabile compound using chemical actinometry.
Caption: Workflow for quantum yield determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
A Comparative Guide: Unveiling the Advantages of Methyl 2-methyl-2-(2-nitrophenyl)propanoate as a Photolabile Protecting Group
For researchers, scientists, and drug development professionals seeking advanced and efficient molecular tools, the choice of protecting groups is paramount to the success of complex multi-step syntheses. In this guide, we provide a comprehensive comparison of Methyl 2-methyl-2-(2-nitrophenyl)propanoate, a photolabile protecting group (PPG), with traditional acid- and base-labile protecting groups. This guide highlights the distinct advantages of employing a light-sensitive strategy, supported by experimental data and detailed protocols.
At the forefront of modern organic synthesis, photolabile protecting groups offer an unparalleled level of control, enabling the precise cleavage of a protecting group in a spatially and temporally controlled manner through the application of light.[1] this compound belongs to the o-nitrobenzyl class of PPGs, which are renowned for their efficient photocleavage and stability under various chemical conditions.[2][3] This guide will delve into the performance of this specific PPG and contrast it with commonly used protecting groups such as tert-butyloxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and Benzyl (Bn) esters.
Performance Comparison: A Clear Advantage for Light-Mediated Deprotection
The primary advantage of this compound lies in its orthogonal deprotection strategy. Unlike traditional protecting groups that require harsh acidic or basic reagents for removal, this PPG is cleaved by UV light, typically in the range of 300-365 nm, under neutral and mild conditions.[2] This orthogonality is crucial in the synthesis of sensitive and complex molecules where exposure to strong acids or bases could lead to unwanted side reactions or degradation of the target compound.[4]
One of the most significant quantitative advantages of the α-methyl substitution in this compound is the substantial increase in the quantum yield of photolysis. The quantum yield, a measure of the efficiency of a photochemical process, is approximately five times higher for α-methyl-2-nitrobenzyl esters compared to their unsubstituted counterparts.[2] This translates to shorter irradiation times and lower light intensity requirements for deprotection, minimizing the risk of photodamage to the substrate.
Below, we present a comparative summary of this compound and traditional protecting groups.
| Protecting Group | Protection Method | Deprotection Conditions | Typical Deprotection Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | Esterification | UV light (e.g., 365 nm) | Minutes to a few hours | >90% | Orthogonal, mild, spatiotemporal control, high quantum yield | Requires photolysis equipment, potential for byproduct interaction |
| Boc (tert-butyloxycarbonyl) | Reaction with Boc-anhydride | Strong acid (e.g., TFA) | 30 min - 2 hours | >95% | Well-established, high yielding | Harsh acidic conditions, not suitable for acid-sensitive substrates |
| Fmoc (9-fluorenylmethoxycarbonyl) | Reaction with Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% piperidine in DMF) | 5 - 30 min | >95% | Mild basic deprotection, orthogonal to acid-labile groups | Base-labile substrates may be affected, potential for side reactions |
| Benzyl (Bn) Ester | Esterification | Catalytic Hydrogenolysis (H₂, Pd/C) or strong acid | Hours to days | >90% | Stable to many reagents | Requires specialized equipment (hydrogenator), not suitable for molecules with reducible functional groups |
Table 1: Comparison of Protection and Deprotection Characteristics
Unmatched Stability: A Cornerstone of Orthogonal Synthesis
A critical factor in multi-step synthesis is the stability of protecting groups to various reaction conditions. This compound exhibits excellent stability towards both acidic and basic conditions commonly used for the removal of other protecting groups, making it an ideal candidate for complex orthogonal strategies.
| Protecting Group | Stability to 20% Piperidine in DMF (Fmoc deprotection) | Stability to Trifluoroacetic Acid (TFA) (Boc deprotection) |
| This compound | High | High |
| Boc (tert-butyloxycarbonyl) | High | Labile |
| Fmoc (9-fluorenylmethoxycarbonyl) | Labile | High |
| Benzyl (Bn) Ester | High | Labile under strong acidic conditions |
Table 2: Comparative Stability of Protecting Groups
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process starting from 2-nitrotoluene.
Step 1: Synthesis of 2-methyl-2-(2-nitrophenyl)propanoic acid
This procedure is adapted from the synthesis of the analogous 4-nitro compound.[5][6]
-
A mixture of 4-nitrothiophenol (or the corresponding 2-nitrotoluene derivative) is reacted with ethyl 2-bromo-2-methylpropionate in the presence of potassium carbonate in acetonitrile.
-
The reaction mixture is heated under reflux for several hours.
-
The resulting ester is then hydrolyzed using a lithium hydroxide solution in a mixture of THF, methanol, and water.
-
Acidification with HCl yields the desired 2-methyl-2-(2-nitrophenyl)propanoic acid.
Step 2: Esterification to this compound
A general procedure for the esterification of a carboxylic acid with methanol is as follows:[7][8]
-
Dissolve 2-methyl-2-(2-nitrophenyl)propanoic acid in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the product by column chromatography to obtain this compound.
Deprotection Protocol: Photocleavage
The photolytic deprotection of this compound is a straightforward and efficient process.
-
Dissolve the protected substrate in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution).
-
Irradiate the solution with a UV lamp, typically at a wavelength of 365 nm. A standard laboratory UV lamp or an LED array can be used.
-
Monitor the progress of the deprotection by TLC or LC-MS. The reaction is typically complete within a few minutes to a couple of hours, depending on the concentration, solvent, and light intensity.
-
Upon completion, the solvent is evaporated, and the deprotected product can be isolated. The primary byproduct of the cleavage is 2-nitrosoacetophenone.[2]
Visualizing the Advantage: Workflows and Mechanisms
To further illustrate the advantages of using a photolabile protecting group, the following diagrams, generated using the DOT language, depict the deprotection workflow and the underlying chemical mechanism.
Caption: Comparative deprotection workflows.
Caption: Photocleavage mechanism of the o-nitrobenzyl group.
Conclusion
This compound presents a compelling alternative to traditional protecting groups, offering significant advantages in terms of mild and orthogonal deprotection, enhanced efficiency due to its α-methyl substitution, and excellent stability under a range of chemical conditions. These features make it an invaluable tool for researchers in organic synthesis and drug development, enabling the construction of complex and sensitive molecules with greater precision and control. The ability to trigger deprotection with light opens up new possibilities for applications in areas such as spatially addressed synthesis on microarrays, controlled release of bioactive compounds, and the synthesis of delicate natural products.
References
- 1. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.abo.fi [research.abo.fi]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Photolabile Protecting Groups for Carboxylic Acids
For researchers, scientists, and drug development professionals, the precise spatiotemporal control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caging" groups, offer an elegant solution, enabling the release of carboxylic acids—a common functional group in biologically active compounds—with a pulse of light. This guide provides an objective comparison of the most common PPGs for carboxylic acids, supported by experimental data and detailed methodologies.
This review focuses on three major classes of photolabile protecting groups for carboxylic acids: o-nitrobenzyl (ONB) derivatives, coumarin-based PPGs, and p-hydroxyphenacyl (pHP) PPGs. Each class possesses distinct photochemical properties, influencing their suitability for different applications.
Performance Comparison
The efficiency of a PPG is primarily determined by its absorption wavelength (λmax) and quantum yield (Φ), which is the fraction of absorbed photons that result in the cleavage of the protecting group. The ideal PPG exhibits a high quantum yield at a longer, less phototoxic wavelength.
| Photolabile Protecting Group | λmax (nm) | Quantum Yield (Φ) | Key Characteristics |
| o-Nitrobenzyl (ONB) Derivatives | |||
| o-Nitrobenzyl (ONB) | ~260-350 | 0.05 - 0.5[1] | The classical PPG, well-studied but with low quantum yields and UV absorption. Photolysis can produce side products that absorb at the irradiation wavelength.[2] |
| 4,5-Dimethoxy-o-nitrobenzyl (DMNB) | ~350 | 0.01 - 0.1 | Red-shifted absorption compared to ONB, but often with lower quantum yields. |
| α-Carboxy-o-nitrobenzyl (CNB) | ~345 | 0.05-0.28[3] | The additional carboxyl group can improve water solubility. |
| Coumarin-based PPGs | |||
| (7-Diethylamino-coumarin-4-yl)methyl (DECM) | ~390 | 0.11[4][5] | Absorbs in the visible light spectrum, reducing potential photodamage to biological samples.[4][5] Can exhibit fluorescence. |
| 6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) | ~370-400 | ~0.03-0.2 | Bromine substitution can enhance intersystem crossing and improve quantum yield in some cases. |
| p-Hydroxyphenacyl (pHP) PPGs | |||
| p-Hydroxyphenacyl (pHP) | ~280-320 | 0.1 - 0.4[6] | Undergoes a photo-Favorskii rearrangement, leading to clean photoproducts with different absorption profiles from the starting material.[6] The release of the carboxylic acid is very rapid. |
| 2-Hydroxyphenacyl (oHP) | ~320-370 | Generally 0.1-0.3[7] | Red-shifted absorption compared to pHP, but with slightly lower quantum yields.[7] |
General Mechanism of Photolabile Protection and Deprotection
The fundamental principle behind photolabile protecting groups involves the masking of a functional group, in this case, a carboxylic acid, with a light-sensitive moiety. Upon irradiation with light of a specific wavelength, the PPG absorbs a photon, leading to an excited state that undergoes a chemical transformation, ultimately liberating the free carboxylic acid and a photoproduct.
Caption: General workflow of protecting and deprotecting a carboxylic acid.
Experimental Protocols
Synthesis of Protected Carboxylic Acids
General Procedure for Esterification using o-Nitrobenzyl Bromide:
-
Dissolve the carboxylic acid in a suitable solvent such as DMF or acetonitrile.
-
Add a base, for example, triethylamine or potassium carbonate, to deprotonate the carboxylic acid.
-
Add a solution of the desired o-nitrobenzyl bromide derivative dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by partitioning between an organic solvent and water.
-
Purify the product by column chromatography.
General Procedure for Esterification using a Coumarin-based PPG:
-
Activate the carboxylic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
-
In a separate flask, dissolve the hydroxymethylcoumarin derivative and a base like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane (DCM).
-
Add the activated carboxylic acid solution to the coumarin solution.
-
Stir the reaction at room temperature until completion.
-
Purify the product via column chromatography.
General Procedure for Esterification using a Phenacyl Bromide:
-
Dissolve the carboxylic acid in a polar aprotic solvent like acetone or acetonitrile.
-
Add a mild base such as potassium bicarbonate.
-
Add the corresponding phenacyl bromide derivative to the mixture.
-
Stir the reaction at room temperature, monitoring by TLC.
-
After completion, filter the salt and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography.
Photolysis of Protected Carboxylic Acids
General Protocol for Photolysis:
-
Prepare a solution of the photolabile-protected carboxylic acid in a suitable solvent (e.g., buffer for biological experiments, or an organic solvent for synthesis). The concentration should be optimized based on the molar extinction coefficient of the PPG at the chosen wavelength.
-
Transfer the solution to a quartz cuvette or a photoreactor.
-
Irradiate the solution with a light source emitting at the appropriate wavelength for the specific PPG. Common light sources include mercury arc lamps with filters, LEDs, or lasers.
-
Monitor the progress of the photolysis by a suitable analytical method such as HPLC, UV-Vis spectroscopy (monitoring the disappearance of the starting material or appearance of the product), or mass spectrometry.
-
The irradiation time will depend on the quantum yield of the PPG, the intensity of the light source, and the concentration of the sample.
Signaling Pathways and Mechanisms of Deprotection
o-Nitrobenzyl Derivatives
The photolysis of o-nitrobenzyl esters proceeds through an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the carboxylic acid and an o-nitrosobenzaldehyde byproduct.
Caption: Photolysis mechanism of o-nitrobenzyl esters.
Coumarin-based Protecting Groups
Coumarin-based PPGs typically undergo a heterolytic cleavage of the ester bond in the excited singlet state. This generates a carbocation intermediate which is then trapped by water or another nucleophile to release the carboxylic acid.
Caption: Photolysis mechanism of coumarin esters.
p-Hydroxyphenacyl Protecting Groups
The deprotection mechanism for p-hydroxyphenacyl esters involves a photo-Favorskii rearrangement. The excited triplet state of the ester undergoes a rearrangement to form a spiro-intermediate, which is then attacked by water to yield the free carboxylic acid and p-hydroxyphenylacetic acid.
Caption: Photo-Favorskii rearrangement of p-hydroxyphenacyl esters.
Conclusion
The choice of a photolabile protecting group for a carboxylic acid is a critical decision that depends on the specific requirements of the experiment. For applications requiring visible light and high biocompatibility, coumarin-based PPGs are an excellent choice.[4][5] For syntheses where clean photoproducts and rapid release are crucial, p-hydroxyphenacyl PPGs are advantageous.[6] The classic o-nitrobenzyl derivatives, while having some drawbacks, are well-established and offer a wide range of commercially available options. By carefully considering the photochemical properties and experimental conditions outlined in this guide, researchers can effectively harness the power of light to control the release of carboxylic acids with high precision.
References
- 1. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin synthesis [organic-chemistry.org]
- 3. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Hydroxyphenacyl ester: A new photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Design and Synthesis of a Caged Carboxylic Acid With [research.amanote.com]
A Comparative Guide to the Biological Compatibility of Methyl 2-methyl-2-(2-nitrophenyl)propanoate and its Byproducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted biological compatibility of "Methyl 2-methyl-2-(2-nitrophenyl)propanoate)" and its metabolic byproducts. Due to the limited publicly available experimental data on this specific compound, this guide leverages data from structurally similar molecules to offer a prospective evaluation of its potential toxicological profile. This information is intended to support research and development by providing a data-driven perspective on the compound's suitability for biological applications and comparing it with potentially safer alternatives.
Executive Summary
"this compound" is a nitroaromatic compound. While direct biocompatibility data is not available, the well-documented metabolism and toxicity of related nitroaromatic compounds and their amino-derivatives suggest potential cytotoxicity. The primary metabolic pathway is anticipated to involve the reduction of the nitro group and hydrolysis of the ester, leading to byproducts with their own toxicological profiles. This guide presents a comparative analysis of the parent compound, its predicted byproducts, and alternative chemical moieties, supported by available experimental data on analogous structures.
Predicted Metabolic Pathway and Byproducts
The metabolism of nitroaromatic compounds in biological systems is primarily characterized by the enzymatic reduction of the nitro group. Concurrently, ester hydrolysis is a common metabolic reaction. Based on these established metabolic routes, the following pathway is predicted for "this compound":
Caption: Predicted metabolic pathway of this compound.
Comparative Toxicity Data
Table 1: Acute Toxicity Data (LD50) of Structurally Related Compounds
| Compound | CAS Number | Species | Route | LD50 Value |
| 2-Nitrotoluene | 88-72-2 | Rat | Oral | 891 mg/kg |
| 2-Nitrotoluene | 88-72-2 | Mouse | Oral | 970 mg/kg |
| 2-Aminophenol | 95-55-6 | Rat | Oral | 1300 mg/kg |
| 2-Aminophenol | 95-55-6 | Mouse | Oral | 1250 mg/kg |
Table 2: In Vitro Cytotoxicity of Structurally Related Compounds
| Compound | Cell Line | Assay | Endpoint | Result |
| 2-Aminophenol | Rat Renal Cortical Slices | LDH Release | Increased LDH Leakage | Less toxic than 4-aminophenol[1] |
| 4-Aminophenol | Rat Renal Cortical Slices | LDH Release | Increased LDH Leakage | More toxic than 2-aminophenol[1] |
| 2,4,6-Trinitrotoluene (TNT) | H4IIE cells | Not specified | LC50 | 4 µg/ml |
| 2,4,6-Trinitrotoluene (TNT) | CHO cells | Not specified | LC50 | 24 µg/ml |
| 4-Amino-2,6-dinitrotoluene | CHO cells | Not specified | Cytotoxicity | Non-cytotoxic |
Comparison with Alternative Chemical Moieties
The choice of a chemical moiety in drug development and research is often guided by its function, stability, and biological compatibility. Nitroaromatic compounds, such as the one , are sometimes used as photolabile protecting groups. However, their potential for toxicity, particularly of their nitroso byproducts, necessitates the consideration of alternatives.
Table 3: Comparison of Protecting Groups
| Protecting Group Class | Examples | Removal Conditions | Biocompatibility Profile |
| Nitrobenzyl-based | o-Nitrobenzyl, DMNB | UV light (e.g., 365 nm) | Parent compounds can be cytotoxic. Photolysis byproducts (e.g., nitrosoaldehydes) are often reactive and potentially toxic. |
| Silyl Ethers | TMS, TES, TBDMS, TIPS | Acid or fluoride ions | Generally considered biocompatible and non-toxic. Degradation byproducts are often well-tolerated in cellular systems.[2] |
| Acetals/Ketals | Dimethoxytrityl (DMT), Tetrahydropyranyl (THP) | Mild acid | Generally stable and non-toxic, breaking down into the parent carbonyl compound and an alcohol/diol, which are often biocompatible. |
| Carbamates | Boc, Fmoc | Acid (Boc), Base (Fmoc) | Widely used in peptide synthesis. While the protecting groups themselves are generally well-tolerated, the deprotection reagents can be harsh. Some studies suggest Fmoc derivatives may have some cytotoxicity at high concentrations. |
Experimental Protocols for Biocompatibility Assessment
Standardized in vitro assays are crucial for evaluating the cytotoxic potential of a compound. Below are detailed methodologies for three common cytotoxicity assays.
General Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: A generalized workflow for in vitro cytotoxicity screening of a compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then reduces a tetrazolium salt (INT) to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture (substrate, cofactor, and dye).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
Neutral Red Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.
Principle: Neutral red is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of viable cells. Damage to the cell membrane or lysosomes results in a decreased uptake of the dye.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Dye Incubation: After compound exposure, replace the culture medium with a medium containing neutral red (e.g., 50 µg/mL) and incubate for 2-3 hours.
-
Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the cells.
-
Absorbance Reading: Measure the absorbance of the extracted dye at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of viable cells by comparing the absorbance of treated cells to that of untreated controls.
Conclusion
While direct experimental evidence for the biological compatibility of "this compound" is lacking, the available data on structurally related nitroaromatic and aminoaromatic compounds suggest a potential for cytotoxicity. The predicted metabolic pathway involves the formation of amino and potentially reactive nitroso intermediates, which are known to have toxic effects.
For applications requiring high biocompatibility, researchers and drug development professionals should consider alternative chemical moieties. Protecting groups such as silyl ethers and acetals have demonstrated favorable biocompatibility profiles and offer a range of chemical stabilities and deprotection strategies. Rigorous in vitro cytotoxicity testing, as outlined in this guide, is a critical first step in evaluating the safety of any new chemical entity intended for biological applications.
References
A Comparative Guide to the Photorelease Kinetics of Methyl 2-methyl-2-(2-nitrophenyl)propanoate and Alternative Caging Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic properties of molecule release from "Methyl 2-methyl-2-(2-nitrophenyl)propanoate" and other commonly used photolabile protecting groups, often referred to as "photocages." Understanding the kinetics of photorelease is paramount for applications requiring precise spatial and temporal control over the delivery of bioactive molecules. This document summarizes key performance data, details the experimental protocols for their determination, and visually represents the underlying chemical processes.
Introduction to Photolabile Protecting Groups
Photolabile protecting groups, or photocages, are chemical moieties that can be attached to a bioactive molecule, rendering it temporarily inactive. Upon irradiation with light of a specific wavelength, the photocage is cleaved, releasing the active molecule. The 2-(2-nitrophenyl)propyl group, a core component of "this compound," is a classic example of such a photocage. The efficiency and speed of this "uncaging" process are critical for many applications in biology and medicine, including the controlled release of drugs, neurotransmitters, and signaling molecules.
Comparative Kinetic Data
The performance of a photocage is primarily characterized by its quantum yield (Φ) of photolysis and the rate constant of release. The quantum yield represents the efficiency of the light-induced cleavage reaction, while the rate constant describes the speed at which the caged molecule is liberated after light absorption. Below is a comparison of these parameters for the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, a close analog of the title compound, and other prominent photocage families.
| Photocage Group | Caged Molecule Example | Wavelength (nm) | Quantum Yield (Φ) | Release Half-life (t½) | Solvent | Reference |
| 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) | Thymidine | 365 | 0.41 | 37 s (in 10% water) | Methanol / Acetonitrile | [1][2] |
| Coumarin (DEACM) | Benzoic Acid | >400 | ~0.02 - 0.2 | Nanoseconds to Microseconds | Various | [3] |
| BODIPY | Acetic Acid | 450-700 | ~0.01 - 0.2 | Varies | Various | |
| p-Hydroxyphenacyl | Phosphate | ~300-360 | ~0.2 - 0.7 | Microseconds to Milliseconds | Aqueous Buffers |
Note: The kinetic data can be influenced by factors such as the specific molecule being caged, the solvent system, pH, and the presence of quenchers or sensitizers. The data for NPPOC is presented as a strong proxy for "this compound" due to their structural similarity.
Experimental Protocols
Accurate determination of photorelease kinetics is essential for the rational design and application of caged compounds. The following are detailed methodologies for key experiments.
Determination of Quantum Yield of Photolysis
The quantum yield (Φ) is the ratio of the number of molecules undergoing a specific event (in this case, photorelease) to the number of photons absorbed by the system.
Materials:
-
Photocaged compound of interest
-
A chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate for UV wavelengths)
-
UV-Vis spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
A monochromatic light source (e.g., a laser or a lamp with a monochromator)
-
Quartz cuvettes
Procedure:
-
Actinometry: Prepare a solution of the chemical actinometer and measure its absorbance at the irradiation wavelength. Irradiate the solution for a defined period and measure the change in absorbance to determine the photon flux of the light source.
-
Sample Preparation: Prepare a solution of the photocaged compound in the desired solvent with an absorbance of approximately 0.1 at the irradiation wavelength to minimize inner filter effects.
-
Photolysis: Irradiate the sample solution under the same conditions as the actinometer for a specific time.
-
Analysis: Analyze the irradiated sample using HPLC to quantify the amount of the released molecule and the remaining caged compound. This is achieved by integrating the peak areas in the chromatogram and comparing them to a standard calibration curve.
-
Calculation: The quantum yield is calculated using the following formula:
Φ_sample = Φ_actinometer * (moles_sample_photolyzed / moles_actinometer_photolyzed) * (photons_absorbed_actinometer / photons_absorbed_sample)
Measurement of Release Rate Constant
The release rate can be determined by monitoring the appearance of the released molecule or the disappearance of the caged compound over time using techniques like transient absorption spectroscopy or rapid-mixing stopped-flow systems coupled with a detector. For many o-nitrobenzyl compounds, the release can also be monitored by following the decay of the aci-nitro intermediate, which has a distinct absorption spectrum.
Materials:
-
Flash photolysis setup with a high-speed detector (e.g., transient absorption spectrometer) or a stopped-flow apparatus.
-
Concentrated solution of the caged compound.
-
Appropriate buffer or solvent system.
Procedure (using Flash Photolysis):
-
A solution of the caged compound is placed in a cuvette within the flash photolysis apparatus.
-
A short, intense pulse of light is used to initiate the photolysis.
-
The change in absorbance at a wavelength specific to the released molecule or a reaction intermediate is monitored over time with high temporal resolution (nanoseconds to milliseconds).
-
The resulting kinetic trace is fitted to an appropriate exponential function to determine the rate constant(s) of the release process.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of photorelease for o-nitrobenzyl compounds and a typical experimental workflow for characterizing a new photocage.
Caption: General photorelease mechanism for o-nitrobenzyl caged compounds.
Caption: Experimental workflow for the characterization of a new photocaged compound.
Conclusion
"this compound," as a member of the well-established o-nitrobenzyl family of photocages, is expected to exhibit robust photorelease characteristics. The kinetic data from its close analog, the NPPOC group, suggests a high quantum yield, making it an efficient option for applications where UV light is permissible. However, for applications requiring longer wavelength light to minimize cellular damage and improve tissue penetration, alternative photocages such as coumarin and BODIPY derivatives may be more suitable, despite their often lower quantum yields. The choice of a photocage should always be guided by the specific requirements of the experiment, including the desired release rate, the wavelength of activation, and the chemical nature of the molecule to be caged. The experimental protocols outlined in this guide provide a framework for the rigorous characterization and comparison of different photolabile protecting groups.
References
- 1. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]
- 2. Synthesis, glycosylation and photolysis of photolabile 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) protected glycopyranosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
A Researcher's Guide to Validating Caged Molecule Release: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the precise control and validation of caged molecule release are paramount for accurate experimental outcomes and therapeutic efficacy. This guide provides an objective comparison of key analytical methods used to validate the release of caged compounds, supported by experimental data and detailed protocols.
Caged compounds, molecules rendered temporarily inactive by a photolabile protecting group, offer unparalleled spatiotemporal control over the release of bioactive agents. The validation of this "uncaging" process is a critical step to ensure that the active molecule is released at the intended time and concentration. This guide explores and compares four principal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fluorescence Spectroscopy.
Comparative Overview of Analytical Methods
The choice of analytical method for validating caged molecule release depends on several factors, including the specific requirements of the experiment, the properties of the caged compound and the released molecule, and the available instrumentation. The following table summarizes the key performance characteristics of the four major techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fluorescence Spectroscopy |
| Principle | Separation based on polarity, followed by detection (e.g., UV-Vis). | Measurement of mass-to-charge ratio of ionized molecules. | Detection of nuclear spin transitions in a magnetic field. | Measurement of light emission from excited molecules. |
| Primary Application | Quantification of caged and uncaged species. | Identification and quantification of caged and uncaged species and photoproducts. | Structural elucidation and quantification of caged and uncaged species. | Real-time kinetic analysis of the release process. |
| Sample Throughput | High | High | Low to Medium | High |
| Sensitivity | Moderate (ng-µg/mL)[1] | High (pg-fg/mL)[2][3] | Low (µg-mg/mL)[4] | Very High (pM-nM)[5] |
| Selectivity | Good to Excellent | Excellent | Excellent | Good to Excellent |
| Quantitative Accuracy | Excellent | Excellent | Good | Good |
| Cost | Moderate | High | Very High | Moderate |
| Key Advantage | Robust and widely available for quantitative analysis. | High sensitivity and specificity for complex mixtures. | Provides detailed structural information without standards. | Excellent for real-time kinetic studies. |
| Key Limitation | Requires chromophores for UV detection; may require derivatization. | Can be affected by matrix effects; expensive instrumentation. | Low sensitivity; requires higher sample concentrations. | Requires a fluorescent change upon uncaging. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the quantitative analysis of caged compound photolysis. It excels at separating the caged precursor, the released active molecule, and any photolytic byproducts, allowing for their individual quantification.
Experimental Protocol: HPLC-UV Analysis of Uncaging
-
Sample Preparation:
-
Prepare a stock solution of the caged compound in a suitable solvent (e.g., acetonitrile, methanol, or a buffer).
-
Irradiate the solution with a UV lamp at the appropriate wavelength and for a defined period to induce uncaging.
-
Prepare a series of calibration standards for both the caged and uncaged compounds of known concentrations.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid) is typically employed.
-
Flow Rate: A flow rate of 1 mL/min is standard.
-
Injection Volume: Inject 10-20 µL of the sample and standards.
-
-
Detection:
-
Use a UV-Vis detector set to the maximum absorbance wavelength (λmax) of the compounds of interest.
-
-
Data Analysis:
-
Integrate the peak areas of the caged and uncaged compounds in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the caged and uncaged compounds in the photolyzed sample from the calibration curve.
-
Calculate the percentage of the released molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive and selective technique that provides both qualitative and quantitative information about the uncaging process. It is particularly useful for identifying the released molecule and any photoproducts based on their mass-to-charge ratio.
Experimental Protocol: LC-MS Analysis of Uncaging
-
Sample Preparation:
-
Prepare and irradiate the caged compound solution as described for HPLC.
-
Dilute the sample to an appropriate concentration for MS analysis.
-
-
LC-MS System:
-
Couple a liquid chromatography system to a mass spectrometer (e.g., electrospray ionization - ESI).
-
Use chromatographic conditions similar to those for HPLC to separate the components before they enter the mass spectrometer.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Use positive or negative ESI mode depending on the analyte.
-
Scan Mode: Operate in full scan mode to identify all ions or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification.
-
Mass Range: Set a mass range that includes the expected masses of the caged compound, the released molecule, and potential byproducts.
-
-
Data Analysis:
-
Extract the ion chromatograms for the specific mass-to-charge ratios of the compounds of interest.
-
Quantify the compounds using the peak areas from the extracted ion chromatograms, often with the aid of an internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of caged compounds and their photoproducts. It can also be used for quantitative analysis, although it is generally less sensitive than HPLC and MS.
Experimental Protocol: ¹H NMR Monitoring of Uncaging
-
Sample Preparation:
-
Dissolve the caged compound in a deuterated solvent (e.g., D₂O, CD₃CN).
-
Acquire a ¹H NMR spectrum of the caged compound before irradiation.
-
-
Photolysis in the NMR Tube:
-
Irradiate the NMR tube containing the sample with a UV light source. This can be done outside the spectrometer or, for kinetic studies, using a fiber-optic cable to deliver light directly into the NMR probe.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra at different time points during and after irradiation.
-
-
Data Analysis:
-
Identify the characteristic peaks of the caged and uncaged compounds in the NMR spectra.
-
Determine the relative concentrations of the caged and uncaged species by integrating their respective NMR signals.[6]
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is an ideal technique for monitoring the kinetics of uncaging in real-time, provided that the uncaging event is accompanied by a change in fluorescence. This change can be due to the release of a fluorescent molecule from a non-fluorescent cage, or a change in the fluorescence properties of a reporter group upon photolysis.
Experimental Protocol: Real-Time Fluorescence Monitoring of Uncaging
-
Sample Preparation:
-
Prepare a solution of the fluorescently-caged compound in a suitable buffer.
-
-
Fluorometer Setup:
-
Place the sample in a cuvette inside a fluorometer.
-
Set the excitation and emission wavelengths appropriate for the fluorophore being released.
-
-
Kinetic Measurement:
-
Start recording the fluorescence intensity over time.
-
After a stable baseline is established, initiate the uncaging by irradiating the sample with a UV light source (often a built-in flash lamp or an external laser).
-
Continue to record the fluorescence intensity until the reaction is complete.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Fit the resulting curve to a kinetic model (e.g., first-order) to determine the rate constant of the uncaging reaction.
-
Conclusion
The validation of caged molecule release is a critical aspect of research and development in various scientific fields. Each of the analytical methods discussed—HPLC, Mass Spectrometry, NMR Spectroscopy, and Fluorescence Spectroscopy—offers unique advantages and is suited to different aspects of the validation process. A comprehensive understanding of these techniques and their appropriate application will enable researchers to confidently and accurately control and verify the release of caged molecules, leading to more reliable and reproducible experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. organomation.com [organomation.com]
- 4. Comparison of fluorescence, (31)P NMR, and (7)Li NMR spectroscopic methods for investigating Li(+)/Mg(2+) competition for biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A 1H NMR assay for measuring the photostationary States of photoswitchable ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nitrophenyl-Based Photolabile Protecting Groups for Researchers and Drug Development Professionals
Introduction
Photolabile protecting groups (PPGs), often referred to as "caging" groups, are indispensable tools in chemical biology, pharmacology, and materials science. They allow for the spatiotemporal control of the release of bioactive molecules with light, providing a non-invasive trigger to study dynamic biological processes and to design innovative drug delivery systems. Among the various classes of PPGs, nitrophenyl-based derivatives are the most widely used due to their synthetic accessibility, stability under physiological conditions, and well-characterized photochemical properties. This guide provides an objective comparison of the performance of different nitrophenyl-based photolabile groups, supported by experimental data, to aid researchers in selecting the optimal PPG for their specific application.
Performance Comparison of Key Nitrophenyl-Based Photolabile Protecting Groups
The efficacy of a photolabile protecting group is primarily determined by its photochemical and photophysical properties. Key parameters include the wavelength of maximum absorption (λmax), the molar extinction coefficient (ε) at that wavelength, and the quantum yield of photolysis (Φu). The product of the molar extinction coefficient and the quantum yield (ε × Φu) represents the overall uncaging efficiency. An ideal PPG should possess a long absorption wavelength to minimize photodamage to biological samples and enhance tissue penetration, a high molar extinction coefficient for efficient light absorption, and a high quantum yield for effective release of the caged molecule.
The following table summarizes the key performance characteristics of several common nitrophenyl-based photolabile protecting groups. It is important to note that the quantum yield can be significantly influenced by the nature of the leaving group and the solvent.
| Photolabile Group | Abbreviation | Typical λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φu) | Solvent/Conditions |
| o-Nitrobenzyl | oNB | ~280–350 | 5,000–15,000 | 0.01–0.5 | Various |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB or NV | ~350 | ~5,000 | 0.003-0.013[1] | Various |
| 6-Nitropiperonyl | ~350 | Data not readily available | Data not readily available | ||
| 2-(2-Nitrophenyl)propoxycarbonyl | NPPOC | ~365 | ~230 | 0.41[2] | Methanol |
| α-Carboxy-6-nitroveratryl | αCNV | >300 | Data not readily available | 0.17-0.19[3] | Aqueous Buffer |
Note: The quantum yields and molar extinction coefficients can vary depending on the specific substrate being "caged" and the experimental conditions.
Experimental Protocols
Determination of Photolysis Quantum Yield (Φu)
The quantum yield of photolysis is a critical parameter for evaluating the efficiency of a photolabile protecting group. It is defined as the number of molecules of substrate released per photon absorbed. A common method for its determination is the relative method, using a well-characterized chemical actinometer.
Materials:
-
Photolabile compound of interest
-
Chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)
-
Monochromatic light source (e.g., laser or lamp with a monochromator)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Appropriate solvent (e.g., buffered aqueous solution, acetonitrile)
Procedure:
-
Prepare Solutions: Prepare optically dilute solutions of both the photolabile compound and the actinometer in the same solvent. The absorbance of both solutions at the irradiation wavelength should be kept low (typically < 0.1) to ensure uniform light absorption throughout the solution.
-
Irradiation: Irradiate the solutions of the photolabile compound and the actinometer separately with the monochromatic light source under identical conditions (i.e., same wavelength, light intensity, path length, and temperature).
-
Monitor Photolysis: At various time intervals, measure the change in absorbance of the photolabile compound at a wavelength corresponding to its maximum absorption. For the actinometer, follow the established protocol for measuring the extent of its photochemical reaction. For example, with potassium ferrioxalate, this involves the colorimetric determination of the Fe²⁺ ions produced.
-
Calculate Photon Flux: From the data obtained with the chemical actinometer, calculate the photon flux of the light source.
-
Calculate Quantum Yield: The quantum yield of the photolabile compound (Φu) can be calculated using the following equation:
Φu = (d[C]/dt) / I₀(1 - 10⁻ᴬ)
where:
-
d[C]/dt is the rate of disappearance of the photolabile compound.
-
I₀ is the incident photon flux determined by actinometry.
-
A is the absorbance of the sample at the irradiation wavelength.
-
Visualization of Structures and Mechanisms
Chemical Structures of Common Nitrophenyl-Based Photolabile Groups
References
- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
Efficacy of Methyl 2-methyl-2-(2-nitrophenyl)propanoate in Diverse Biological Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential efficacy of "Methyl 2-methyl-2-(2-nitrophenyl)propanoate" in various biological contexts. Due to the limited publicly available data on the specific biological activity of this compound, this document outlines a framework for its evaluation. This includes potential therapeutic applications based on the known activities of structurally related nitrophenyl compounds, detailed experimental protocols for assessing its efficacy, and a comparative analysis with potential alternatives.
Postulated Biological Activities and Rationale
The chemical structure of this compound, featuring a nitro group on a phenyl ring, suggests several potential biological activities. Nitroaromatic compounds are known to exhibit a wide range of effects, often acting as prodrugs that are activated under specific physiological conditions. [1][2][3][4]The primary postulated activities for this compound include:
-
Antimicrobial (Antibacterial and Antifungal) Activity: Nitroaromatic compounds have a long history as antimicrobial agents. [5][6]Their mechanism often involves the enzymatic reduction of the nitro group within microbial cells to form reactive nitroso and hydroxylamine intermediates. These intermediates can induce cellular damage and inhibit microbial growth. [6][7]* Anti-inflammatory Activity: Certain nitrated molecules have demonstrated anti-inflammatory properties. [5]The electron-withdrawing nature of the nitro group can influence molecular interactions with inflammatory pathway components.
-
Anticancer (as a Hypoxia-Activated Prodrug): The presence of a nitro group makes this compound a candidate for a hypoxia-activated prodrug. [1][8]Solid tumors often contain hypoxic (low oxygen) regions. In these environments, nitroreductase enzymes, which are more active in low oxygen conditions, can reduce the nitro group, leading to the formation of a cytotoxic agent that can selectively kill cancer cells. [1][2]* Enzyme Inhibition: Nitrophenyl esters are widely used as substrates in various enzyme assays due to the chromogenic nature of the resulting nitrophenolate ion. [9][10][11][12]It is plausible that the compound itself could act as an inhibitor for certain enzymes, such as esterases or lipases.
Comparative Analysis: Potential Alternatives
In the evaluation of a novel compound, comparison with established alternatives is crucial. The selection of an appropriate alternative depends on the specific biological activity being investigated.
| Alternative Compound | Class | Rationale for Comparison |
| Ciprofloxacin | Fluoroquinolone Antibiotic | A broad-spectrum antibiotic to serve as a positive control in antibacterial assays. |
| Fluconazole | Triazole Antifungal | A commonly used antifungal agent for comparison in antifungal susceptibility testing. |
| Indomethacin | Nonsteroidal Anti-inflammatory Drug (NSAID) | A standard anti-inflammatory drug for use as a positive control in in-vitro inflammation assays. |
| Tirapazamine | Hypoxia-activated Prodrug | A well-characterized hypoxia-activated prodrug for comparison in anticancer assays under hypoxic conditions. |
| Methyl 2-methyl-2-phenylpropanoate | Non-nitrated Analog | A structurally similar compound lacking the nitro group to serve as a negative control and to determine the role of the nitro group in any observed biological activity. |
| 4-Borono-L-phenylalanine (BPA) | Boron-containing Compound | Boronic acids are being explored as replacements for nitro groups in drug design, offering a different mode of action. [13] |
Experimental Protocols
To assess the efficacy of "this compound," a series of in-vitro assays are proposed.
Cytotoxicity Assessment
Prior to evaluating specific biological activities, it is essential to determine the compound's inherent cytotoxicity to mammalian cells.
Protocol: MTT and LDH Assays
-
Cell Culture: Culture a relevant mammalian cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa for anticancer studies) in appropriate media.
-
Treatment: Seed cells in 96-well plates and expose them to a range of concentrations of the test compound for 24-72 hours.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity. [14][15]
Antimicrobial Efficacy
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans, A. fumigatus) strains. [16][17][18]2. Serial Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth broth. [19]3. Inoculation and Incubation: Inoculate each well with the prepared microbial suspension and incubate under optimal conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [20][21][22]
Anti-inflammatory Activity
Protocol: In-vitro Anti-inflammatory Assay in Macrophages
-
Cell Culture and Stimulation: Culture RAW 264.7 macrophages and stimulate them with lipopolysaccharide (LPS) to induce an inflammatory response. [23]2. Treatment: Pre-treat the cells with various concentrations of the test compound before LPS stimulation.
-
Quantification of Inflammatory Mediators:
Enzyme Inhibition
Protocol: Esterase/Lipase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution of a commercially available esterase or lipase and a chromogenic substrate, such as p-nitrophenyl acetate (pNPA). [11]2. Inhibition Assay: Pre-incubate the enzyme with varying concentrations of the test compound. [10][25]3. Reaction Initiation and Measurement: Initiate the reaction by adding the substrate and monitor the formation of the colored p-nitrophenolate product over time using a spectrophotometer. [9][12]4. Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value of the compound.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and structured tables for easy comparison.
Table 1: In-vitro Cytotoxicity of this compound
| Cell Line | Assay | IC50 (µM) |
| HEK293 | MTT | Data to be determined |
| HEK293 | LDH | Data to be determined |
| HeLa | MTT | Data to be determined |
Table 2: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
| Escherichia coli | Data to be determined |
| Staphylococcus aureus | Data to be determined |
| Candida albicans | Data to be determined |
| Aspergillus fumigatus | Data to be determined |
Table 3: Anti-inflammatory Effects of this compound in LPS-Stimulated Macrophages
| Parameter | IC50 (µM) |
| NO Production | Data to be determined |
| TNF-α Secretion | Data to be determined |
| IL-6 Secretion | Data to be determined |
Table 4: Enzyme Inhibitory Activity of this compound
| Enzyme | Substrate | IC50 (µM) |
| Porcine Liver Esterase | pNPA | Data to be determined |
Visualizations
Potential Mechanism of Action: Hypoxia-Activated Prodrug
References
- 1. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Trypanocidal activity of nitroaromatic prodrugs: current treatments and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. bio-protocol.org [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. superchemistryclasses.com [superchemistryclasses.com]
A Comparative Guide to o-Nitrobenzyl Caging Groups: Performance and Applications
For Researchers, Scientists, and Drug Development Professionals
The ortho-nitrobenzyl (o-NB) group stands as a cornerstone in the field of photolabile protecting groups (PPGs), enabling precise spatiotemporal control over the release of bioactive molecules. This guide provides an objective comparison of o-nitrobenzyl caging groups with other common alternatives, supported by experimental data, to assist researchers in selecting the optimal tool for their specific needs. We delve into successful case studies, present key performance data in a comparative format, and provide detailed experimental protocols for their application.
Mechanism of Action: The Photochemistry of Uncaging
The utility of o-nitrobenzyl caging groups lies in their ability to undergo a photochemical reaction upon irradiation with UV light, leading to the release of the protected molecule. The process is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, forming an aci-nitro intermediate. This unstable intermediate then rearranges to release the caged molecule and forms an o-nitrosobenzaldehyde byproduct.
Caption: The photocleavage mechanism of an o-nitrobenzyl (o-NB) caging group.
Performance Comparison of Photolabile Protecting Groups
The selection of a caging group depends on several key photophysical parameters. The ideal PPG should possess a high molar extinction coefficient (ε) at a biologically compatible wavelength, a high quantum yield of uncaging (Φu), and for two-photon applications, a large two-photon absorption cross-section (δu). The following table summarizes these parameters for various o-nitrobenzyl derivatives and compares them with other common photolabile protecting groups.
| Photolabile Protecting Group | Caged Molecule | λmax (nm) | Quantum Yield (Φu) | Two-Photon Cross-Section (δu) (GM) | Key Features & Applications |
| o-Nitrobenzyl (o-NB) Derivatives | |||||
| o-Nitrobenzyl (o-NB) | Carboxylate | ~260-350 | 0.01 - 0.1 | Low | The parent caging group, well-established. |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Ether | ~350 | ~0.005 | ~0.02 | Red-shifted absorption, commonly used. |
| α-Carboxy-o-nitrobenzyl (CNB) | Glutamate | ~350 | ~0.085 | ~0.06 | Improved properties for neurotransmitter caging. |
| 4-Methoxy-7-nitroindolinyl (MNI) | Glutamate | ~380 | ~0.08 | ~0.22 | High two-photon efficiency for neuroscience. |
| Other Photolabile Protecting Groups | |||||
| 6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) | Carboxylate | ~390 | ~0.03 | ~1.0 | High two-photon cross-section, visible light uncaging. |
| Nitrodibenzofuran (NDBF) | Thiol | ~365 | ~0.7 | High | High quantum yield, efficient for thiol caging. |
| 7-(Diethylamino)coumarin-4-yl)methyl (DEACM) | Carboxylate | ~450 | ~0.003 | ~0.1 | Visible light uncaging, suitable for live-cell imaging. |
Case Studies of Successful Applications
Neuroscience: Unraveling Synaptic Transmission with Caged Glutamate
A seminal application of o-nitrobenzyl caging groups is in the field of neuroscience, particularly for the controlled release of the neurotransmitter glutamate. MNI-caged glutamate has been instrumental in mapping synaptic connections with high spatial resolution using two-photon laser scanning microscopy. By precisely uncaging glutamate at specific dendritic spines, researchers can mimic synaptic transmission and study the downstream signaling events, providing invaluable insights into synaptic plasticity and neuronal circuit function.
Caption: Experimental workflow for two-photon uncaging of glutamate in neuroscience.
Cell Biology: Controlling Intracellular Signaling Pathways
o-Nitrobenzyl groups have been employed to cage a variety of signaling molecules, including cyclic nucleotides (e.g., cAMP and
Safety Operating Guide
Proper Disposal of Methyl 2-methyl-2-(2-nitrophenyl)propanoate: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Methyl 2-methyl-2-(2-nitrophenyl)propanoate based on general principles for handling hazardous organic nitro compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all local, state, and federal regulations. This guide is intended for researchers, scientists, and drug development professionals.
I. Essential Safety and Hazard Information
This compound, while not having a widely available specific Safety Data Sheet (SDS), should be handled with extreme caution due to its chemical structure. The presence of a nitrophenyl group suggests that it should be treated as a hazardous substance with potential for toxicity and reactivity. Organic nitro compounds can be flammable and may have explosive properties under certain conditions, such as upon heating or reaction with other substances.[1][2][3]
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a designated, sealed container for hazardous waste.[4] Do not allow the chemical to enter drains or waterways.[5][6]
II. Quantitative Data Summary
| Hazard Classification | General Properties of Organic Nitro Compounds |
| Flammability | Can be flammable and may burn to produce toxic fumes, including nitrogen oxides.[3] |
| Reactivity | May be reactive and potentially explosive, especially when heated or mixed with incompatible materials.[1][2] |
| Toxicity | Nitrophenyl compounds are often toxic and should be handled with care to avoid inhalation, ingestion, or skin contact.[5][7] |
| Environmental Hazard | Potentially harmful to aquatic life; should not be released into the environment.[5][7] |
III. Experimental Protocol for Proper Disposal
The recommended and safest method for the disposal of this compound is to treat it as hazardous chemical waste. On-site chemical neutralization by laboratory personnel is not recommended without a validated procedure specific to this compound due to the potential for hazardous reactions.
Step-by-Step Disposal Plan:
-
Waste Segregation:
-
Solid Waste: Collect any solid waste contaminated with this compound, such as contaminated gloves, weighing paper, and absorbent materials from spills, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[7][8]
-
Liquid Waste: Collect liquid waste containing this compound, including reaction residues and solutions, in a separate, compatible, and sealable hazardous waste container.[9] Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[9]
-
-
Container Management:
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound" and the words "HAZARDOUS WASTE".[9]
-
Indicate the approximate concentration and quantity of the waste.
-
Include any other components present in the waste mixture.
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed environmental waste management contractor.[7][10] These professionals are equipped to handle and dispose of hazardous chemicals in a safe and environmentally compliant manner, likely through high-temperature incineration under controlled conditions.[11]
-
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. ethz.ch [ethz.ch]
- 2. essr.umd.edu [essr.umd.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. web.mit.edu [web.mit.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. benchchem.com [benchchem.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Essential Safety and Operational Guide for Methyl 2-methyl-2-(2-nitrophenyl)propanoate
This guide provides crucial safety, handling, and disposal protocols for Methyl 2-methyl-2-(2-nitrophenyl)propanoate, tailored for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established safety protocols for structurally similar chemicals, including nitrophenyl derivatives and ester compounds.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Preparing Solutions | Primary Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards. Secondary Eye and Face Protection: Face shield worn over safety goggles. Gloves: Two pairs of powder-free nitrile or neoprene gloves. Change gloves immediately upon contamination. Body Protection: A flame-resistant lab coat, fully buttoned. Respiratory Protection: Use in a certified chemical fume hood. If weighing outside a fume hood is unavoidable, an N95 respirator may be required depending on the quantity and potential for aerosolization. |
| Chemical Synthesis and Reactions | Primary Eye Protection: Chemical splash goggles. Secondary Eye and Face Protection: A face shield is required when there is a risk of splashing or exothermic reaction. Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is recommended. Consult glove manufacturer's compatibility charts for the specific solvents being used. Body Protection: Flame-resistant lab coat. For larger-scale reactions, a chemical-resistant apron over the lab coat is advised. Footwear: Closed-toe, closed-heel shoes made of a non-porous material. |
| Waste Disposal | Primary Eye Protection: Chemical splash goggles. Gloves: Two pairs of chemically resistant gloves. Body Protection: Lab coat. |
Operational Plan: Safe Handling Workflow
A systematic approach is crucial for both safety and experimental success when handling this compound.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that safety shower and eyewash stations are accessible and functional.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling the Compound:
-
Conduct all manipulations of the solid compound and its solutions within a chemical fume hood to prevent inhalation of dust or vapors.
-
Avoid direct contact with skin, eyes, and clothing.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Use appropriate, clean glassware and tools.
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, while occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: In case of skin contact, wash immediately with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops and persists.[1]
-
Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance. Nitroaromatic compounds can be toxic and environmentally persistent.[2]
Waste Characterization and Segregation:
-
All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.[3]
-
Segregate chemical waste to prevent dangerous reactions.[2] Do not mix this compound's waste with incompatible materials such as strong acids, bases, or oxidizing agents.[2]
Step-by-Step Disposal Protocol:
-
Solid Waste: Collect any solid waste, such as contaminated gloves, weighing paper, and pipette tips, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect liquid waste in a separate, compatible, and sealed container. Label the container clearly with the chemical name and any solvents used.
-
Containerization: Use chemically compatible and leak-proof containers for waste collection.[2]
-
Storage: Store waste containers in a designated and secure satellite accumulation area with secondary containment.[2]
-
Arranging for Pickup: Once the waste container is full or has been in storage for the maximum allowable time, arrange for its collection by your institution's certified hazardous waste disposal service.[2]
| Disposal Aspect | Procedure |
| Personal Protective Equipment | Chemical splash goggles, chemically resistant gloves (nitrile or neoprene recommended), lab coat, closed-toe shoes.[2] |
| Disposal Container | Labeled, sealed, and chemically compatible container (e.g., HDPE or glass).[2] |
| Waste Segregation | Collect separately from incompatible materials (e.g., strong acids, bases, oxidizers).[2] |
| Method of Disposal | Collection by a certified hazardous waste disposal company. DO NOT dispose of in the sanitary sewer or regular trash.[2] |
| Storage | Designated and secure satellite accumulation area with secondary containment.[2] |
Experimental Workflow
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
